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  • Product: 3-Ethyl-4-nitrophenol
  • CAS: 14143-34-1

Core Science & Biosynthesis

Foundational

3-Ethyl-4-nitrophenol (CAS 14143-34-1): A Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Oncology

Executive Summary 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specialized nitrophenolic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Characterized by its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specialized nitrophenolic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Characterized by its unique arrangement of a hydroxyl group, an ethyl group, and a nitro group on a benzene ring, this compound serves as a critical precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs)[1]. Most notably, it functions as a foundational building block in the development of Traf2- and Nck-interacting kinase (TNIK) inhibitors, which are currently being investigated for their targeted efficacy against colorectal, breast, and gastric cancers[2].

Physicochemical Profiling

Understanding the physicochemical properties of 3-ethyl-4-nitrophenol is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows. The presence of the hydrophobic ethyl group slightly reduces its aqueous solubility compared to unsubstituted nitrophenols, while the polar nitro and hydroxyl groups facilitate strong hydrogen bonding networks[1].

Table 1: Key Physicochemical Properties of 3-Ethyl-4-nitrophenol

PropertyValueSource
IUPAC Name 3-ethyl-4-nitrophenol[3]
CAS Registry Number 14143-34-1[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Exact Mass 167.0582 Da[3]
XLogP3 (Lipophilicity) 2.9[3]
Topological Polar Surface Area 66.1 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Mechanistic Synthesis & Regioselectivity

The synthesis of 3-arylated-4-nitrophenols traditionally faces challenges due to the competing directing effects of the substituents[1]. In the starting material, 3-ethylphenol, the hydroxyl (-OH) group is strongly activating and ortho/para-directing. Conversely, the ethyl (-CH₂CH₃) group is weakly activating but also ortho/para-directing.

Direct nitration using a standard nitric/sulfuric acid mixture often yields a complex mixture of isomers and can lead to over-oxidation[1]. To achieve high regioselectivity at the 4-position (para to the hydroxyl group and ortho to the ethyl group), chemists employ a controlled low-temperature nitration/nitrosation route using sodium nitrite (NaNO₂) and hydrochloric acid (HCl)[2][4]. The electrophile generated in situ selectively attacks the sterically accessible para position, driven primarily by the strong electron-donating effect of the -OH group.

G A 3-Ethylphenol (Starting Material) B -OH Group (Strong Activating, o/p-directing) A->B Directs C -Ethyl Group (Weak Activating, o/p-directing) A->C Directs D Position 4 (Para to -OH) Sterically Accessible B->D Favors E Position 2 & 6 (Sterically Hindered or Meta to Ethyl) B->E Minor C->D Ortho to Ethyl F 3-Ethyl-4-nitrophenol (Major Product) D->F NaNO2 / HCl

Regioselectivity logic in the electrophilic aromatic substitution of 3-ethylphenol.

Experimental Protocol: Highly Selective Synthesis Workflow

The following self-validating protocol details the synthesis of 3-ethyl-4-nitrophenol via controlled low-temperature reaction, adapted from established pharmaceutical patent literature[2][4].

Reagents & Equipment:

  • 3-Ethylphenol (74 mmol, ~11 mL)

  • Ethanol (EtOH, 45 mL)

  • Concentrated Hydrochloric Acid (conc. HCl, 45 mL)

  • Sodium Nitrite (NaNO₂, 7.8 g, 1.5 eq)

  • Distilled Water (100 mL)

  • 250 mL Round-Bottom Flask (RBF), Ice Bath, Magnetic Stirrer, Vacuum Filtration Apparatus.

Step-by-Step Methodology:

  • Solvent Preparation: In the 250 mL RBF, combine 45 mL of Ethanol and 45 mL of conc. HCl.

    • Causality: The highly acidic environment is required to generate the active electrophile from sodium nitrite, while ethanol ensures the organic substrate (3-ethylphenol) remains completely solubilized[4].

  • Substrate Addition: Add 11 mL of 3-ethylphenol to the acidic mixture and initiate continuous magnetic stirring[4].

  • Thermal Control: Submerge the RBF in an ice bath and stir for 30 minutes.

    • Causality: Maintaining a temperature near 0°C is critical. It prevents runaway exothermic reactions, minimizes oxidative degradation of the phenol ring, and maximizes para-selectivity[4].

  • Electrophilic Addition: Slowly add 7.8 g of NaNO₂ portion-wise to the chilled mixture[4].

    • Causality: Slow addition prevents localized temperature spikes and limits the formation of di-nitrated byproducts. As the reaction proceeds, a solid precipitate will begin to form[4].

  • Maturation: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete conversion of the starting material[4].

  • Quenching & Isolation: Quench the reaction by adding 100 mL of cold distilled water. Filter the resulting suspension under a vacuum to isolate the crude brown solid (3-ethyl-4-nitrophenol)[4].

  • Purification: Dry the solid over MgSO₄ (if extracted into an organic layer) or purify via silica gel column chromatography (using an Ethyl Acetate:Hexane gradient) to yield the pure compound[4].

Applications in Oncology & Drug Development

3-Ethyl-4-nitrophenol is rarely an end-product; it is a vital intermediate. In pharmaceutical development, it is subjected to catalytic reduction to yield 4-amino-3-ethylphenol[5]. This aniline derivative is subsequently coupled with complex heterocyclic systems (such as pyrazoles) to synthesize potent TNIK inhibitors[2].

TNIK is a kinase known to be hyperactive in several malignancies, including colorectal cancer, breast cancer, brain tumors, and ovarian cancer[2]. By utilizing 3-ethyl-4-nitrophenol as a starting scaffold, medicinal chemists can introduce the necessary steric bulk (via the ethyl group) and hydrogen-bonding potential (via the hydroxyl group) required for optimal binding within the TNIK active site[2].

G N1 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) N2 Catalytic Reduction (e.g., H2, Pd/C) N1->N2 N3 4-Amino-3-ethylphenol (Intermediate) N2->N3 N4 Pyrazole Coupling (BF3·OEt2, 120°C) N3->N4 N5 TNIK Inhibitor Compound (Target API) N4->N5 N6 Oncology Application (Targeted Cancer Therapy) N5->N6

Synthetic workflow from 3-ethyl-4-nitrophenol to TNIK inhibitor APIs.

Analytical Characterization Strategies

To ensure the trustworthiness of the synthesized batch and validate the protocol, rigorous analytical characterization is required:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the regiochemistry. The ethyl group presents a characteristic quartet (-CH₂) and triplet (-CH₃) pattern due to spin-spin coupling[1]. The aromatic region will display distinct signals for the three remaining protons on the benzene ring, confirming substitution at the 4-position[1].

  • FTIR & UV-Vis Spectroscopy: UV-Vis can track the reaction kinetics by monitoring the disappearance of the 3-ethylphenol absorption band and the emergence of the nitrophenol chromophore[1]. Attenuated Total Reflectance (ATR)-FTIR is used to verify the formation of the strong nitro group (-NO₂) vibrational bands (typically around 1520 cm⁻¹ and 1350 cm⁻¹)[1].

References

  • [1] 3-Ethyl-4-nitrophenol | 14143-34-1 | Benchchem, Benchchem.1

  • [3] 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 - PubChem - NIH, National Institutes of Health (NIH).3

  • [5] 4-Amino-3-ethylphenol CAS 61638-00-4|C8H11NO - Benchchem, Benchchem.5

  • [2] WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof, Google Patents. 2

  • [4] KR20200108078A - Tnik 저해용 화합물 및 이들의 의약 용도, Google Patents.4

Sources

Exploratory

3-Ethyl-4-nitrophenol: Molecular Weight Profiling, Analytical Methodologies, and Synthetic Applications

Executive Summary In the fields of analytical chemistry and active pharmaceutical ingredient (API) development, the precise characterization of intermediate compounds is foundational to synthetic success. 3-Ethyl-4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of analytical chemistry and active pharmaceutical ingredient (API) development, the precise characterization of intermediate compounds is foundational to synthetic success. 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specialized aromatic compound utilized as a critical building block in the synthesis of targeted therapeutics, including Traf2- and Nck-interacting kinase (TNIK) inhibitors[1].

Understanding its exact molecular weight (167.16 g/mol ) and monoisotopic mass is not merely a matter of basic characterization; it is a strict requirement for stoichiometric scaling, thermodynamic control during highly exothermic reactions (such as nitro reductions), and mass spectrometric validation. This whitepaper provides an in-depth technical analysis of 3-Ethyl-4-nitrophenol, detailing its physicochemical properties, self-validating analytical protocols for molecular weight confirmation, and its stoichiometric application in drug development workflows.

Physicochemical Profiling & Structural Elucidation

The molecular weight of 3-Ethyl-4-nitrophenol is derived from its molecular formula, C₈H₉NO₃ , which consists of a phenol ring substituted with an ethyl group at the meta position and a nitro group at the para position relative to the hydroxyl group[2].

This specific arrangement of functional groups dictates both its chemical reactivity and its ionization behavior. The electron-withdrawing nature of the para-nitro group significantly lowers the pKa of the phenolic hydroxyl, making the molecule highly amenable to deprotonation. This structural feature is the causal factor behind the analytical choices made during mass spectrometry.

Quantitative Data Summary

The following table summarizes the critical quantitative metrics required for both analytical detection and synthetic planning, as documented in the [3].

PropertyValueScientific Significance
Molecular Formula C₈H₉NO₃Defines the exact atomic composition[3].
Molecular Weight 167.16 g/mol Essential for macroscopic stoichiometric scaling in synthesis[3].
Monoisotopic Mass 167.0582 DaCritical target for High-Resolution Mass Spectrometry (HRMS)[3].
XLogP3 2.9Indicates moderate lipophilicity, predicting membrane permeability[3].
Topological Polar Surface Area 66.1 ŲReflects hydrogen bonding potential (1 donor, 3 acceptors)[3].

Analytical Methodologies for Molecular Weight Determination

To verify the identity and purity of 3-Ethyl-4-nitrophenol lots prior to synthetic use, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that matrix effects or instrument drift do not result in false mass assignments.

Self-Validating Protocol: LC-HRMS Determination
  • System Suitability Test (SST): Prior to sample injection, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Validation Criterion: Mass accuracy must be < 5 ppm error across the 100–1000 m/z range.

  • Step 1: Sample Preparation: Dissolve 3-Ethyl-4-nitrophenol in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike the sample with 1 µg/mL of 4-Nitrophenol-d4 (Internal Standard).

    • Causality: The deuterated internal standard validates the ionization efficiency of the source and acts as a control for ion suppression matrix effects.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The hydrophobic ethyl group ensures adequate retention on the C18 stationary phase, separating the analyte from polar impurities before it enters the mass spectrometer.

  • Step 3: Ionization (ESI-): Operate the Electrospray Ionization source in negative mode .

    • Causality: The para-nitro group strongly withdraws electron density from the phenolic hydroxyl group. This lowers the activation energy required for deprotonation, resulting in a highly abundant and stable phenoxide ion [M-H]-.

  • Step 4: Data Acquisition & Validation: Extract the chromatogram for the exact monoisotopic mass of the deprotonated ion: 166.0504 m/z (Calculated from 167.0582 Da - 1.0078 Da). Validation Criterion: The observed m/z must be within 5 ppm of the theoretical value, and the isotopic pattern must match the theoretical C₈H₈NO₃⁻ distribution.

LCMS_Workflow Sample Sample Prep (1 µg/mL + IS) Chromatography UHPLC Separation (C18 Column) Sample->Chromatography Ionization ESI(-) Ionization [M-H]- m/z 166.05 Chromatography->Ionization MassSpec TOF Mass Analyzer (High Res) Ionization->MassSpec Data Data Processing MW = 167.16 g/mol MassSpec->Data

Fig 1. Self-validating LC-HRMS workflow for 3-Ethyl-4-nitrophenol molecular weight determination.

Synthetic Utility and Stoichiometric Calculations

In advanced drug development, 3-Ethyl-4-nitrophenol is frequently utilized as a precursor. A prominent example is its use in the synthesis of TNIK inhibitors, which are investigated for their efficacy against specific cancer cell lines[1]. The first step in this downstream application is the catalytic hydrogenation of the nitro group to an amine.

Because nitro reduction is highly exothermic and prone to generating hazardous hydroxylamine intermediates if incomplete, exact stoichiometric control—dictated by the molecular weight of 167.16 g/mol —is mandatory.

Self-Validating Protocol: Catalytic Hydrogenation to 4-Amino-3-ethylphenol
  • Step 1: Stoichiometric Calculation & Setup: To achieve a 62 mmol reaction scale, precisely weigh 10.4 g of 3-Ethyl-4-nitrophenol (10.4 g ÷ 167.16 g/mol = 62.2 mmol)[1]. Dissolve the starting material in a 90:10 mixture of Ethyl Acetate (EA) and Methanol (MeOH)[1].

    • Causality: EA provides excellent solubility for the lipophilic starting material, while MeOH acts as a protic co-solvent to stabilize the transition states during the stepwise reduction of the nitro group.

  • Step 2: Catalyst Addition: Add 1.0 g of Palladium on Carbon (Pd/C, 10 wt%) to the solution[1].

  • Step 3: Hydrogenation: Purge the reaction vessel with N₂ gas to remove oxygen, then introduce H₂ gas via a hydrogenator. Stir vigorously for 4 hours[1].

  • Step 4: In-Process Validation: Before quenching, sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via rapid LC-MS. Validation Criterion: The reaction is only considered complete when the [M-H]- peak at 166.05 m/z (starting material) is entirely replaced by the [M+H]+ peak at 138.09 m/z (product).

  • Step 5: Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst[1]. Evaporate the solvent under reduced pressure to yield 4-amino-3-ethylphenol (Yield target: >90%)[1].

Synthesis_Pathway Reactant 3-Ethyl-4-nitrophenol MW: 167.16 g/mol Reagents Catalytic Hydrogenation (H2, Pd/C) Reactant->Reagents Reduction Product 4-Amino-3-ethylphenol MW: 137.18 g/mol Reagents->Product Filtration & Isolation Application TNIK Inhibitor Development Product->Application Downstream Coupling

Fig 2. Stoichiometric reduction of 3-Ethyl-4-nitrophenol to 4-amino-3-ethylphenol for TNIK APIs.

Conclusion

The molecular weight of 3-Ethyl-4-nitrophenol (167.16 g/mol ) is the mathematical anchor for its use in both analytical chemistry and pharmaceutical synthesis. By leveraging its exact monoisotopic mass (167.0582 Da) for HRMS validation and its nominal mass for precise stoichiometric scaling, researchers can ensure high-fidelity workflows. Whether functioning as a standard in mass spectrometry or as a precursor for TNIK inhibitors, rigorous adherence to these self-validating protocols guarantees both safety and synthetic efficacy.

References

  • Title: 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof Source: Google Patents URL

Sources

Foundational

3-Ethyl-4-nitrophenol: Advanced Synthesis Pathways and Regiochemical Control Strategies

Executive Summary The synthesis of 3-arylated-4-nitrophenols, specifically 3-ethyl-4-nitrophenol (CAS: 14143-34-1) , presents a classic regiochemical challenge in electrophilic aromatic substitution (EAS). The directing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-arylated-4-nitrophenols, specifically 3-ethyl-4-nitrophenol (CAS: 14143-34-1) , presents a classic regiochemical challenge in electrophilic aromatic substitution (EAS). The directing effects of the existing hydroxyl and ethyl groups often lead to complex isomer mixtures during direct nitration[1]. As a Senior Application Scientist, I have structured this whitepaper to critically evaluate the kinetic and thermodynamic factors governing this synthesis. We will bypass the flawed direct nitration approach in favor of a highly regioselective nitrosation-oxidation sequence , providing field-proven, self-validating protocols designed for high-yield isolation.

Mechanistic Rationale & The Regioselectivity Challenge

In the starting material, 3-ethylphenol, the benzene ring is activated by two electron-donating groups:

  • Hydroxyl group (-OH): Strongly activating, ortho/para-directing.

  • Ethyl group (-CH₂CH₃): Weakly activating via hyperconjugation, ortho/para-directing.

Because the -OH group is the dominant activating moiety, electrophilic attack is directed to its ortho (positions 2 and 6) and para (position 4) sites. The target compound requires substitution exclusively at the 4-position. However, the highly reactive nitronium ion ( NO2+​ ) used in classical nitration lacks the steric and electronic discrimination required to exclusively target the para position, leading to significant ortho-substituted byproducts and oxidative degradation[1].

Pathway 1: Direct Electrophilic Aromatic Nitration (Classical)

The traditional approach utilizes a mixture of concentrated nitric acid and sulfuric acid (or acetic acid) to generate the nitronium ion. While operationally simple, this pathway is fundamentally limited by poor regioselectivity.

Advanced continuous flow microreactors have been employed to mitigate the severe exothermicity of this reaction. By precisely controlling residence time and utilizing high surface-area-to-volume ratios (e.g., operating at 60 °C with a 1 mL/min flow rate), flow chemistry can suppress over-oxidation and slightly improve the para-to-ortho ratio compared to batch processing[2]. However, the inherent lack of electrophile selectivity remains a bottleneck.

DirectNitration SM 3-Ethylphenol (Starting Material) Reagent HNO3 / H2SO4 or HNO3 / AcOH (Nitronium Ion NO2+) SM->Reagent P_Para 3-Ethyl-4-nitrophenol (Target, ~40-50%) Reagent->P_Para para-attack P_Ortho1 3-Ethyl-2-nitrophenol (Byproduct, ~20-30%) Reagent->P_Ortho1 ortho-attack P_Ortho2 3-Ethyl-6-nitrophenol (Byproduct, ~20-30%) Reagent->P_Ortho2 ortho-attack P_Ox Oxidative Degradation (Quinones) Reagent->P_Ox over-oxidation

Direct nitration pathway of 3-ethylphenol highlighting poor regioselectivity and byproduct formation.

Pathway 2: The Nitrosation-Oxidation Sequence (Recommended)

To achieve >85% para-selectivity, we must exploit the lower reactivity of the nitrosonium ion ( NO+ ). Generated in situ from sodium nitrite and hydrochloric acid, NO+ is a weak electrophile. It is highly sensitive to steric hindrance and reacts almost exclusively at the most electron-rich, sterically accessible site: the position para to the hydroxyl group[1]. The resulting nitrosophenol is then carefully oxidized to the target nitrophenol.

NitrosationOxidation SM 3-Ethylphenol Step1 Nitrosation NaNO2, HCl, 0-5°C SM->Step1 Int 3-Ethyl-4-nitrosophenol (Highly para-selective) Step1->Int Step2 Oxidation H2O2 or dilute HNO3 Int->Step2 Product 3-Ethyl-4-nitrophenol (High Yield >85%) Step2->Product

Two-step nitrosation-oxidation sequence for highly regioselective 3-ethyl-4-nitrophenol synthesis.

Step 1: Regioselective Nitrosation

This protocol is adapted from validated pharmaceutical intermediate synthesis workflows[3],[4].

Methodology:

  • Solvent Preparation: In a 250 mL round-bottom flask, combine 45 mL of absolute ethanol (EtOH) and 45 mL of concentrated hydrochloric acid (HCl).

    • Causality: The EtOH/HCl co-solvent system ensures complete dissolution of the hydrophobic 3-ethylphenol while providing the highly acidic environment required to protonate nitrous acid ( HNO2​ ) into the active NO+ electrophile.

  • Substrate Addition: Add 11 mL (74 mmol) of 3-ethylphenol. Submerge the flask in an ice bath and stir for 30 minutes to reach a stable internal temperature of 0–5 °C.

    • Causality: Strict thermal control prevents the thermal decomposition of the unstable NO+ ion into nitrogen oxides, which would lead to unwanted side reactions.

  • Electrophile Generation: Slowly add 7.8 g (1.5 eq) of Sodium Nitrite ( NaNO2​ ) in small portions over 30 minutes.

    • Causality: Gradual addition controls the exothermic generation of HNO2​ , preventing thermal runaway and maintaining kinetic control for para-selectivity.

  • Precipitation & Isolation: Stir the reactant mixture for an additional 30 minutes at 0–5 °C. Quench by adding 100 mL of cold distilled water. Filter the generated solid under vacuum to isolate 3-ethyl-4-nitrosophenol.

    • Self-Validation Checkpoint: The reaction is self-indicating. The clear starting solution will transition to a dark suspension, culminating in the precipitation of a solid. This phase change acts as a thermodynamic sink, driving the reaction to completion and visually confirming product formation[4].

Step 2: Controlled Oxidation

The nitroso intermediate must be oxidized to the final nitro compound without cleaving the aromatic ring.

Methodology:

  • Dissolution: Dissolve the crude 3-ethyl-4-nitrosophenol in 50 mL of glacial acetic acid.

  • Oxidation: Add 30% aqueous hydrogen peroxide ( H2​O2​ ) dropwise at room temperature (1.2 eq).

    • Causality: H2​O2​ in acetic acid forms peracetic acid in situ, a mild and clean oxidant that specifically converts the -NO group to an -NO₂ group without over-oxidizing the ethyl side-chain.

  • Thermal Activation: Gradually warm the mixture to 50 °C and stir for 2 hours.

  • Isolation: Cool the mixture to room temperature and pour into 150 mL of crushed ice. Filter the resulting bright yellow precipitate and recrystallize from an ethanol/water gradient to yield pure 3-ethyl-4-nitrophenol.

    • Self-Validation Checkpoint: The reaction mixture's color will shift dramatically from the characteristic dark green/blue of the nitroso compound to a bright, stable yellow. Continuous UV-Vis spectroscopy can be employed here to track the disappearance of the nitroso absorption band and the emergence of the distinct nitrophenol chromophore, validating the kinetics in real-time[1].

Quantitative Data & Physicochemical Profiling

To aid in downstream formulation and analytical tracking, the physicochemical properties and comparative pathway metrics are summarized below. High-resolution mass spectrometry (HRMS) of the final product will yield a molecular ion peak (M⁺) at approximately 167.16 m/z, with characteristic fragmentation involving the loss of the nitro group (-46 Da)[1].

Table 1: Comparative Analysis of Synthesis Pathways
Synthesis PathwayRegioselectivity (4-Nitro)Overall YieldSafety & Exotherm ProfileScalability
Direct Nitration (Batch) Low (~40-50%)Low-ModeratePoor (High runaway risk)Limited
Direct Nitration (Continuous Flow) Moderate (~60%)ModerateExcellent (High heat transfer)High
Nitrosation-Oxidation (Batch) High (>85%) High Good (Controlled exotherm) Excellent
Table 2: Physicochemical Properties of 3-Ethyl-4-nitrophenol
PropertyValueSource
CAS Number 14143-34-1[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Exact Mass 167.058243 Da[1]
XLogP3 (Lipophilicity) 2.9[1]
Topological Polar Surface Area (TPSA) 66.1 Ų[1]
Hydrogen Bond Donors / Acceptors 1 / 3[1]

Conclusion

The synthesis of 3-ethyl-4-nitrophenol demands strict regiochemical control that classical direct nitration cannot provide. By deploying a two-step nitrosation-oxidation sequence, chemists can exploit the kinetic selectivity of the weak nitrosonium electrophile to achieve near-exclusive para-substitution. The protocols provided herein are designed not just as a set of instructions, but as self-validating systems where phase changes and chromophoric shifts provide immediate, empirical proof of mechanistic success.

References

  • Benchchem - 3-Ethyl-4-nitrophenol | 14143-34-1: Established Synthetic Routes to 3-Arylated-4-nitrophenols and Physicochemical Properties.
  • Google Patents (WO2019156439A1) - Compounds for inhibiting tnik and medical uses thereof (Synthesis Example 3: Preparation of 3-ethyl-4-nitrophenol intermediates).
  • Corning - Results: Visible effect on the reaction: Nitration of phenol in flow.
  • Google Patents (KR20200108078A) - Detailed Protocol for Step 1 Nitrosation of 3-ethylphenol.

Sources

Exploratory

3-Ethyl-4-nitrophenol: Structural Characterization, Synthesis, and Applications in Targeted Therapeutics

Executive Summary In the landscape of modern drug development and complex organic synthesis, functionalized phenolic compounds serve as critical building blocks. 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, functionalized phenolic compounds serve as critical building blocks. 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specific, densely functionalized aromatic intermediate. Its unique structural topology—featuring a hydroxyl group, an ethyl moiety, and a nitro group in close proximity—imparts distinct electronic and steric properties. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical profile, regioselective synthesis, and its pivotal role as a precursor in the development of kinase inhibitors (e.g., TNIK inhibitors) for oncology [1].

IUPAC Nomenclature and Structural Elucidation

The official IUPAC name for this compound is 3-ethyl-4-nitrophenol [2]. The nomenclature is systematically derived from the core functional groups and their spatial arrangement on the benzene ring:

  • Phenol Core: The hydroxyl (-OH) group is the principal functional group, designating the parent structure as "phenol" and assigning the carbon attached to the -OH group as position C1.

  • Ethyl Group (-CH2CH3): Located at the C3 position (meta to the hydroxyl group). This alkyl chain provides lipophilicity and steric bulk, which is often exploited in medicinal chemistry to occupy specific hydrophobic pockets in target proteins.

  • Nitro Group (-NO2): Located at the C4 position (para to the hydroxyl group). The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the phenolic proton compared to an unsubstituted phenol, while also serving as a synthetic handle for downstream reduction to an amine.

Physicochemical Profiling

Understanding the physicochemical properties of 3-ethyl-4-nitrophenol is essential for predicting its behavior in organic solvents during synthesis and its pharmacokinetic potential when incorporated into larger pharmacophores [2], [3].

PropertyValuePharmacological/Synthetic Relevance
Molecular Formula C₈H₉NO₃Defines the atomic composition and exact mass.
Molecular Weight 167.16 g/mol Low molecular weight ideal for a fragment or building block.
XLogP3 2.9Moderate lipophilicity; facilitates partitioning into organic solvents during extraction.
Topological Polar Surface Area 66.1 ŲOptimal for membrane permeability if retained in the final drug scaffold.
H-Bond Donors / Acceptors 1 / 3Dictates solubility and potential protein-ligand interactions.
Exact Mass 167.0582 DaCritical for high-resolution mass spectrometry (HRMS) validation.

Regioselective Synthesis and Experimental Methodologies

The Challenge of Regioselectivity

The synthesis of 3-arylated-4-nitrophenols traditionally faces challenges due to competing directing effects. In the starting material, 3-ethylphenol , the hydroxyl group is a strong ortho/para director. Directing nitration exclusively to the C4 position (para to the -OH) while avoiding the C2 and C6 positions requires careful control of reaction conditions [4]. Standard nitration using harsh HNO₃/H₂SO₄ mixtures often leads to over-nitration or oxidative degradation of the electron-rich phenol ring.

To circumvent this, an optimized, milder protocol utilizing sodium nitrite (NaNO₂) in an acidic medium is employed. This proceeds via a nitrosation-oxidation pathway, where the steric hindrance of the C3-ethyl group heavily favors electrophilic attack at the less hindered C4 position [1].

Protocol 1: Regioselective Synthesis of 3-Ethyl-4-nitrophenol

This protocol acts as a self-validating system: the precipitation of the product directly from the aqueous quench serves as an immediate indicator of reaction success, minimizing the need for complex chromatographic purification.

Reagents: 3-ethylphenol (74 mmol), Ethanol (45 mL), Concentrated HCl (45 mL), Sodium Nitrite (NaNO₂, 111 mmol, 1.5 eq).

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-ethylphenol (11 mL) in a co-solvent mixture of EtOH and conc. HCl (45 mL each).

  • Thermal Control: Submerge the flask in an ice bath and stir vigorously for 30 minutes to ensure the internal temperature stabilizes at 0–5 °C. Causality: Low temperatures prevent runaway exothermic oxidation and suppress ortho-substitution.

  • Electrophilic Addition: Slowly add solid NaNO₂ (7.8 g) in portions over 15 minutes. The reaction mixture will transition to a dark, heterogeneous state as the nitroso/nitro intermediate forms.

  • Maturation & Quenching: Stir the reactant for an additional 30 minutes at 0 °C. Quench the reaction by adding 100 mL of cold distilled water. This forces the hydrophobic 3-ethyl-4-nitrophenol to precipitate.

  • Isolation: Filter the resulting brown solid under vacuum and wash with cold water. Dry in vacuo to yield approximately 10.38 g (84% yield) of the target compound.

SynthesisPathway A 3-Ethylphenol (Starting Material) B NaNO2, EtOH/HCl, 0°C (Regioselective Nitration) A->B C 3-Ethyl-4-nitrophenol (Stable Intermediate) B->C D H2, Pd/C, MeOH/EA (Catalytic Hydrogenation) C->D E 4-Amino-3-ethylphenol (Drug Pharmacophore) D->E

Synthesis workflow from 3-ethylphenol to the active pharmacophore 4-amino-3-ethylphenol.

Protocol 2: Catalytic Hydrogenation to 4-Amino-3-ethylphenol

For drug development, the nitro group must be reduced to an amine to allow for subsequent coupling reactions (e.g., amide bond formation or Buchwald-Hartwig amination). Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over metal-acid reductions (like Fe/HCl) because it avoids metal contamination and harsh workups that could degrade the electron-rich aminophenol [1], [5].

  • Solvation: Dissolve 3-ethyl-4-nitrophenol (10.4 g, 62 mmol) in a solvent system of Ethyl Acetate (EA) and Methanol (MeOH) at a 90:10 ratio (100 mL total).

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under an inert argon atmosphere to prevent spontaneous ignition of the catalyst.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) and react in a Parr hydrogenator at ambient temperature until hydrogen uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Step: Do not let the Celite pad dry out while under vacuum, as finely divided palladium is pyrophoric.

  • Concentration: Concentrate the filtrate in vacuo to yield 4-amino-3-ethylphenol.

Applications in Oncology Drug Development (TNIK Inhibition)

The derivative 4-amino-3-ethylphenol is a highly sought-after building block in the synthesis of Traf2- and Nck-interacting kinase (TNIK) inhibitors. TNIK is an essential regulatory component of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers [1].

In the synthesis of advanced TNIK inhibitors, the primary amine of 4-amino-3-ethylphenol is coupled with pyrazole derivatives (e.g., via microwave-assisted coupling with BF₃·OEt₂).

  • The Role of the Ethyl Group: The C3-ethyl group is not merely structural; it provides critical steric bulk that locks the conformation of the resulting diarylamine, enforcing a specific dihedral angle that maximizes binding affinity within the ATP-binding pocket of the TNIK enzyme.

  • The Role of the Phenolic -OH: The hydroxyl group acts as a crucial hydrogen bond donor/acceptor, interacting with key amino acid residues in the kinase hinge region.

TNIK_Pathway A 3-Ethyl-4-nitrophenol Precursor B 4-Amino-3-ethylphenol Scaffold A->B C Pyrazole Coupling (BF3·OEt2) B->C D TNIK Inhibitor (Active Drug) C->D E Wnt/β-catenin Pathway Blockade D->E F Cancer Cell Apoptosis E->F

Integration of 3-ethyl-4-nitrophenol into the TNIK inhibitor drug development pipeline.

Analytical Validation

To ensure the trustworthiness of the synthesis, rigorous analytical validation is required. The transition from 3-ethylphenol to 3-ethyl-4-nitrophenol, and subsequently to the amine, must be tracked via spectroscopic methods [4].

  • ¹H NMR Spectroscopy (DMSO-d6): The success of the nitration is confirmed by the disappearance of the para-proton signal of the starting material. The ethyl group will present as a distinct quartet (approx. 2.6 ppm, -CH₂-) and a triplet (approx. 1.2 ppm, -CH₃) due to spin-spin coupling. The aromatic region will show a characteristic substitution pattern confirming the regiochemistry.

  • Mass Spectrometry (LC-MS): The intermediate 3-ethyl-4-nitrophenol will show an [M-H]⁻ ion at m/z 166.05 in negative electrospray ionization (ESI-) due to the acidic phenolic proton. Upon reduction to the amine, the mass shifts, and the product is typically observed as an [M+H]⁺ ion at m/z 138.09 in positive mode (ESI+).

References

  • World Intellectual Property Organization (WIPO). (2019). Compounds for inhibiting tnik and medical uses thereof (Patent No. WO2019156439A1). Google Patents.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13780905, 3-Ethyl-4-nitrophenol. PubChem. Retrieved from[Link]

Foundational

physical properties of 3-Ethyl-4-nitrophenol

An In-Depth Technical Guide to the Physical Properties of 3-Ethyl-4-nitrophenol Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive examination of the physical proper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 3-Ethyl-4-nitrophenol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the physical properties of 3-Ethyl-4-nitrophenol (CAS No. 14143-34-1). While this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, a significant portion of its physical data is not extensively reported in peer-reviewed literature and relies on computational predictions.[1] This document synthesizes available predicted data with foundational chemical principles to offer an authoritative overview for researchers, scientists, and drug development professionals. Critically, this guide also presents detailed, field-proven experimental protocols for the empirical determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

3-Ethyl-4-nitrophenol is an aromatic compound characterized by a phenol backbone with an ethyl group at position 3 and a nitro group at position 4 relative to the hydroxyl moiety.[1] This specific substitution pattern is the primary determinant of its chemical behavior and physical characteristics.

  • The Phenolic Hydroxyl Group (-OH): Confers acidic properties and the ability to engage in hydrogen bonding, significantly influencing melting point, boiling point, and solubility in polar solvents.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity (lowers the pKa) of the phenolic proton through resonance and inductive effects. Its polarity also contributes to the molecule's overall dipole moment.

  • The Ethyl Group (-CH₂CH₃): A nonpolar, weakly electron-donating alkyl group that introduces hydrophobicity, thereby modulating solubility in aqueous versus organic media.

These structural features create a molecule with distinct polar and nonpolar regions, governing its interactions at the molecular level.

Identifier Value Source
IUPAC Name 3-ethyl-4-nitrophenolPubChem[2]
CAS Number 14143-34-1Guidechem[3]
Molecular Formula C₈H₉NO₃PubChem[2]
Molecular Weight 167.16 g/mol Benchchem[1]
InChIKey URRALPANRJHSQK-UHFFFAOYSA-NPubChem[2]

Thermodynamic and Physical State Properties

The macroscopic properties of 3-Ethyl-4-nitrophenol are a direct consequence of its molecular structure. Much of the available data is computationally predicted, underscoring the need for rigorous experimental verification.

Property Value (Predicted) Source
Melting Point Not available; similar compounds melt >75 °C.N/A
Boiling Point 311.8 °C at 760 mmHgGuidechem[3]
Density 1.3 g/cm³Guidechem[3]
logP (Octanol/Water) 2.38 - 2.9Guidechem[3], PubChem[2]
Melting Point: A Criterion for Purity

The melting point is a critical parameter for assessing the purity of a crystalline solid.[4] A sharp melting range (typically < 2°C) is indicative of high purity, whereas impurities lead to a depressed and broadened melting range.[5] While no experimental melting point for 3-Ethyl-4-nitrophenol is consistently reported, related isomers such as 4-Methyl-3-nitrophenol (78-81 °C) and 3-Methyl-4-nitrophenol (133-133.5 °C) provide a likely range for this value.[6][7]

This method offers a reliable means of determining the melting range with minimal sample consumption.

Causality: The slow heating rate near the melting point is crucial.[8] Rapid heating causes a lag between the thermometer reading and the actual sample temperature, leading to erroneously wide and high melting ranges.[9]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle to guarantee uniform heat transfer.[10]

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample to a height of 2-3 mm. A larger sample size can lead to errors due to an uneven temperature gradient across the sample.[8]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Approximate Determination (Optional but Recommended): Heat the sample rapidly (10-15 °C/min) to find an approximate melting point. This saves time during the precise measurement. Allow the apparatus to cool to at least 20 °C below this approximate value.[5]

  • Accurate Determination: Begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[9]

  • Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the last solid crystal liquefies (T₂). The melting range is reported as T₁ - T₂.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Heating (~10°C/min) Determine Approx. MP C->D E Cool Apparatus >15°C below Approx. MP D->E F Slow Heating (1-2°C/min) Near Approx. MP E->F G Record T1 (First Drop) Record T2 (Fully Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for accurate melting point determination.

Solubility Profile: Polarity and Reactivity in Practice

Solubility is dictated by the principle of "like dissolves like." 3-Ethyl-4-nitrophenol's amphiphilic nature—possessing both polar (-OH, -NO₂) and nonpolar (ethyl, phenyl) regions—suggests partial solubility in a range of solvents. Crucially, its acidic nature allows for chemical reactivity to dramatically enhance solubility in specific cases.

  • Water: Expected to have low to moderate solubility. While the hydroxyl and nitro groups can hydrogen bond with water, the hydrophobic ethyl group and benzene ring limit this interaction.[1]

  • Aqueous Base (e.g., 5% NaOH): Expected to be highly soluble. The basic solution deprotonates the acidic phenolic hydroxyl group, forming the highly polar sodium 3-ethyl-4-nitrophenolate salt, which is readily solvated by water.[11]

  • Aqueous Acid (e.g., 5% HCl): Expected to be insoluble, as no acid-base reaction occurs.

  • Organic Solvents (e.g., Ether, Ethanol): Expected to be soluble due to favorable van der Waals interactions with the nonpolar regions of the molecule.

This systematic approach uses a series of solvents to classify the compound based on its functional groups.[12]

Causality: Testing in a sequence of water, base, and acid provides clear evidence of polar, acidic, or basic functional groups.[11] Observing solubility in NaOH but not water is a strong indicator of an acidic functional group on a molecule that is otherwise too nonpolar to dissolve in water.

Methodology:

  • Setup: Label four small test tubes for Water, 5% NaOH, 5% HCl, and Diethyl Ether.

  • Sample Addition: Add approximately 25 mg of 3-Ethyl-4-nitrophenol to each test tube.

  • Solvent Addition: Add 0.75 mL of the respective solvent to each tube in three portions (0.25 mL each). After each addition, shake the tube vigorously for 10-20 seconds.[12]

  • Observation: A compound is considered "soluble" if it dissolves completely. Record observations for each solvent.

SolubilityWorkflow start Test Solubility in Water water_sol Soluble in Water (Class S) start->water_sol Yes water_insol Insoluble in Water start->water_insol No naoh_test Test in 5% NaOH water_insol->naoh_test naoh_sol Soluble in NaOH (Weak Acid, Class Aw) naoh_test->naoh_sol Yes naoh_insol Insoluble in NaOH naoh_test->naoh_insol No hcl_test Test in 5% HCl naoh_insol->hcl_test hcl_sol Soluble in HCl (Base, Class B) hcl_test->hcl_sol Yes hcl_insol Insoluble in HCl (Neutral, Class N) hcl_test->hcl_insol No

Caption: Decision tree for solubility-based classification.

Acidity and Ionization Constant (pKa)

The pKa is a quantitative measure of a compound's acidity. For 3-Ethyl-4-nitrophenol, the pKa is dominated by the dissociation of the phenolic proton. The electron-withdrawing nitro group significantly stabilizes the resulting phenolate anion, making the compound much more acidic than phenol itself. For comparison, the pKa of 4-nitrophenol is approximately 7.15.[13] The weakly electron-donating ethyl group at the meta position to the hydroxyl group is expected to have a minor effect, likely resulting in a pKa value very close to that of 4-nitrophenol.

This is the preferred method for chromophoric compounds like nitrophenols, as the protonated (phenol) and deprotonated (phenolate) species have distinct UV-Visible absorption spectra.[14] The yellow color of the 4-nitrophenolate ion is due to a strong absorbance maximum around 405 nm, whereas the protonated form absorbs weakly at this wavelength.[15]

Causality: By measuring the absorbance at a series of known pH values, one can plot a sigmoidal curve of absorbance vs. pH. According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the acidic and basic forms are equal.[16] This corresponds to the inflection point of the sigmoid curve, where the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[17]

Methodology:

  • Wavelength Selection: Determine the UV-Vis spectrum of 3-Ethyl-4-nitrophenol in a strongly acidic solution (e.g., pH 2) and a strongly basic solution (e.g., pH 12). Select the wavelength of maximum absorbance (λmax) for the phenolate species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 5 to pH 9).

  • Sample Preparation: Prepare a set of solutions by adding a constant, small volume of a concentrated stock solution of 3-Ethyl-4-nitrophenol to a constant, larger volume of each buffer solution.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen λmax.

  • Data Analysis: Plot absorbance as a function of pH.

  • pKa Determination: Fit the data to a sigmoidal curve. The pH value at the curve's inflection point is the experimental pKa.[17]

pKaWorkflow A Determine λmax of Phenolate (High pH) B Prepare Buffer Series (e.g., pH 5-9) A->B C Add Constant Aliquot of Compound to Each Buffer B->C D Measure Absorbance of Each Solution at λmax C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve E->F G pKa = pH at Inflection Point F->G

Caption: Workflow for spectrophotometric pKa determination.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands confirming its functional groups. Key absorptions include a broad O-H stretch around 3300-3500 cm⁻¹ (indicative of hydrogen bonding), strong asymmetric and symmetric N-O stretches for the nitro group around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, and C=C aromatic ring stretches around 1500-1600 cm⁻¹.[18][19][20]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is predicted to be highly informative. It should display a characteristic triplet and quartet for the ethyl group protons, and distinct signals in the aromatic region (7.0-8.5 ppm) for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the three different substituents.[1] The phenolic -OH proton will appear as a broad singlet whose position is concentration and solvent dependent.[19]

  • UV-Visible Spectroscopy: The presence of the nitrophenol chromophore results in strong UV absorption.[1] In acidic or neutral solution, the primary absorption is in the UV region. Upon deprotonation in a basic solution, the extended conjugation of the phenolate anion causes a bathochromic (red) shift, with the absorption maximum moving to a longer wavelength in the visible region (~400 nm), resulting in a yellow-colored solution.[15]

Conclusion

3-Ethyl-4-nitrophenol is a substituted phenol whose physical properties are governed by the interplay of its hydroxyl, nitro, and ethyl functional groups. While many of its core properties are currently based on computational predictions, this guide provides the necessary framework and detailed experimental protocols for their rigorous empirical validation. The methodologies outlined for determining melting point, solubility, and pKa are foundational techniques that provide not only quantitative data but also qualitative insights into the compound's purity, structure, and chemical reactivity. For professionals in research and drug development, the application of these self-validating protocols is essential for building a reliable and comprehensive data package for this important chemical intermediate.

References

  • Hill, D. A., & Jung, M. E. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1185-1187. Available at: [Link]

  • Völgyi, G., Ruiz, R., & Box, K. (2011). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • University of Basrah. (n.d.). Determination of the melting point. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • Cerezo, A. B., et al. (2017). Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Experiment #1 – Melting point. Retrieved from [Link]

  • IntechOpen. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Available at: [Link]

  • University of Mustansiriyah. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • University of Basrah. (n.d.). Experiment 2 : Determination of boiling point. Retrieved from [Link]

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Ch24: Phenols-Spectroscopic Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Chemical Database. (n.d.). 4-nitrophenol. Retrieved from [Link]

  • OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c).... Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility and Solvation Dynamics of 3-Ethyl-4-nitrophenol in Organic Solvents: A Technical Guide

Executive Summary 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specialized aromatic compound serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specialized aromatic compound serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it is a primary precursor in the development of Traf2- and Nck-interacting kinase (TNIK) inhibitors, which are actively researched for oncology applications. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound in various organic solvents is paramount. This guide provides an in-depth analysis of the thermodynamic principles governing its solvation, empirical solubility data, and self-validating experimental protocols for downstream processing.

Physicochemical Profiling & Solvation Thermodynamics

The solubility behavior of 3-ethyl-4-nitrophenol is dictated by the competing electronic and steric effects of its three functional groups attached to the benzene ring. According to structural data from the1, the molecule features a distinct arrangement that directly impacts its Hansen Solubility Parameters (HSP):

  • Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor, driving affinity for polar protic solvents.

  • Nitro Group (-NO₂): Acts as a potent hydrogen bond acceptor. It also imparts a significant dipole moment to the molecule, favoring interactions with polar aprotic solvents.

  • Ethyl Group (-CH₂CH₃): Unlike simpler nitrophenols, the ethyl substituent introduces a hydrophobic domain. This increases the overall lipophilicity (XLogP3 = 2.9) and enables London dispersion interactions with moderately non-polar solvents.

As noted by 2, this specific arrangement of functional groups dictates its unique chemical and physical properties, distinguishing its solubility from smaller analogues.

Table 1: Physicochemical Properties of 3-Ethyl-4-nitrophenol
PropertyValueMechanistic Implication for Solvation
CAS Number 14143-34-1N/A
Molecular Formula C₈H₉NO₃N/A
Molecular Weight 167.16 g/mol Moderate size allows rapid dissolution kinetics.
XLogP3 2.9High lipophilicity; favors organic over aqueous media.
Topological Polar Surface Area 66.1 ŲRequires solvents with sufficient polarity to overcome lattice energy.
H-Bond Donors / Acceptors 1 / 3High potential for solvent-solute hydrogen bonding.
Predicted Boiling Point 311.8 °CIndicates strong intermolecular forces in the solid/liquid state.

(Data aggregated from 1 and 3)

Solubility Profiles in Key Organic Solvents

When selecting an organic solvent, chemists must balance the energy required to disrupt the crystalline lattice against the free energy of solvation. Based on the physicochemical profile, the solubility of 3-ethyl-4-nitrophenol can be categorized across different solvent classes.

Table 2: Comparative Solubility Profile in Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventEstimated SolubilityPrimary Solvation Driver
Polar Aprotic Ethyl Acetate (EtOAc)Very High (>150 mg/mL)Dipole-dipole alignment with the nitro group; dispersion forces with the ethyl chain.
Polar Protic Methanol (MeOH)High (>100 mg/mL)Direct H-bond donor/acceptor interactions with -OH and -NO₂.
Moderately Polar Dichloromethane (DCM)Moderate to HighHalogen bonding and lipophilic solvation.
Non-Polar TolueneLow to Moderateπ-π stacking; limited polarity matching.
Non-Polar n-HexaneVery Low (<5 mg/mL)Insufficient dielectric constant to break solute-solute H-bonds.

Mechanistic Case Study: Solvent Synergy in Catalytic Hydrogenation

In pharmaceutical synthesis, single solvents are often insufficient for multi-step, one-pot reactions. A prime example is the synthesis of TNIK inhibitors, detailed in4. Here, 3-ethyl-4-nitrophenol undergoes catalytic hydrogenation using Palladium on Carbon (Pd/C) to yield 4-amino-3-ethylphenol.

The protocol utilizes a highly specific binary solvent system: Ethyl Acetate and Methanol (90:10 v/v) . The Causality of the Solvent Choice:

  • Ethyl Acetate (Primary Solvent): Maximizes the initial dissolution of the highly lipophilic 3-ethyl-4-nitrophenol starting material.

  • Methanol (Co-solvent): Serves a dual thermodynamic purpose. First, it acts as a proton shuttle, accelerating the catalytic reduction of the nitro group on the Pd surface. Second, it prevents the premature precipitation of the resulting 4-amino-3-ethylphenol, which is significantly more polar than the starting material due to the conversion of the nitro group to a primary amine.

Experimental Methodologies

Protocol A: Self-Validating Isothermal Shake-Flask Method for Solubility Determination

To accurately determine solubility without the risk of false-positive supersaturation, this protocol employs a time-gated self-validation mechanism.

  • Preparation: Add an excess of 3-ethyl-4-nitrophenol solid (~500 mg) to 2.0 mL of the target organic solvent in a sealed amber glass vial (amber glass prevents photolytic degradation of the nitrophenol).

  • Equilibration: Agitate the vial in an isothermal orbital shaker set strictly to 25.0 ± 0.1°C at 200 RPM.

  • Sampling: Extract 100 µL aliquots at exactly t = 24 hours and t = 48 hours.

  • Filtration: Pass the aliquots through a 0.22 µm PTFE syringe filter (PTFE is mandatory to prevent solvent-induced membrane degradation).

  • Quantification: Dilute the filtrate with the HPLC mobile phase and analyze via HPLC-UV at ~318 nm (the characteristic absorption peak for the nitrated aromatic ring).

  • Self-Validation Checkpoint: Compare the integrated peak areas of the 24h and 48h samples. If the variance is < 2%, thermodynamic equilibrium is validated. If > 2%, continue shaking for an additional 24 hours.

Protocol B: Biphasic Solvent Extraction & Catalytic Reduction

Adapted from validated patent workflows for API synthesis.

  • Dissolution: Dissolve 10.4 g (62 mmol) of 3-ethyl-4-nitrophenol in 100 mL of an EtOAc/MeOH (90:10 v/v) mixture in a round-bottom flask.

  • Catalyst Addition: Carefully introduce 1.0 g of Pd/C (10% w/w) under an inert argon atmosphere. Caution: Argon purging is critical to prevent auto-ignition of the catalyst in the presence of methanol vapors.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain under a hydrogenator for 4 hours at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The complete disappearance of the intense yellow color (characteristic of the nitrophenolate chromophore) and the emergence of a new mass peak (m/z ~137.18) confirms the completion of the reduction. If a yellow tint persists, the catalyst may be poisoned, requiring an additional 0.1 g Pd/C spike.

  • Filtration & Recovery: Remove the Pd/C catalyst by vacuum filtration through a Celite pad. Wash the pad with an additional 20 mL of EtOAc. Evaporate the filtrate under reduced pressure to yield the amine product.

Solvation Mechanism Visualization

SolvationWorkflow N1 3-Ethyl-4-nitrophenol (Solid API Precursor) N2 Polar Protic Solvents (MeOH, EtOH) N1->N2 Addition N3 Polar Aprotic Solvents (EtOAc, Acetone) N1->N3 Addition N4 Non-Polar Solvents (Hexane, Toluene) N1->N4 Addition N5 H-Bonding Dominates (High Solubility) N2->N5 Solvation N6 Dipole Alignment (Max Solubility) N3->N6 Solvation N7 Lattice Energy > Solvation (Low Solubility) N4->N7 Solvation N8 Optimized Co-Solvent System (EtOAc : MeOH | 90:10) N5->N8 Proton Shuttle N6->N8 Primary Dissolution

Workflow of 3-Ethyl-4-nitrophenol solvation mechanisms and optimized co-solvent applications.

References

  • Source: National Institutes of Health (NIH)
  • Title: Compounds for inhibiting tnik and medical uses thereof (WO2019156439A1)
  • Title: 3-Ethyl-4-nitrophenol 14143-34-1 Properties Source: Guidechem URL
  • Title: 3-Ethyl-4-nitrophenol | 14143-34-1 Source: Benchchem URL

Sources

Foundational

3-Ethyl-4-nitrophenol spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Profiling of 3-Ethyl-4-nitrophenol Executive Summary 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) [1] is a highly functionalized aromatic compound serving as a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profiling of 3-Ethyl-4-nitrophenol

Executive Summary

3-Ethyl-4-nitrophenol (CAS: 14143-34-1) [1] is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of advanced materials, dyes, and complex pharmaceutical agents, including Traf2- and Nck-interacting kinase (TNIK) inhibitors[2]. With a molecular formula of C₈H₉NO₃ and an exact mass of 167.0582 Da[3], its structural elucidation requires a rigorous, multimodal analytical approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the spectroscopic behavior of 3-Ethyl-4-nitrophenol. By understanding the electronic push-pull dynamics between its electron-donating and electron-withdrawing substituents, researchers can confidently validate structural integrity, predict reactivity, and troubleshoot synthetic workflows.

Structural & Electronic Dynamics: The Causality of Spectral Shifts

The spectroscopic signature of 3-Ethyl-4-nitrophenol is dictated by a complex interplay of inductive ( I ) and mesomeric ( M ) effects across the aromatic ring:

  • Hydroxyl Group (-OH at C-1): Exerts a strong +M effect, donating electron density into the ring and shielding the ortho and para positions. It acts as a hydrogen bond donor, significantly impacting infrared (IR) stretching frequencies.

  • Nitro Group (-NO₂ at C-4): Exerts powerful −I and −M effects, aggressively withdrawing electron density and heavily deshielding the adjacent ortho protons.

  • Ethyl Group (-CH₂CH₃ at C-3): Provides a weak +I effect and hyperconjugation. More importantly, its steric bulk forces the adjacent nitro group slightly out of coplanarity with the aromatic ring, subtly reducing the nitro group's −M effect compared to an unhindered para-nitrophenol.

This "push-pull" electronic environment creates highly distinct, non-overlapping signals in Nuclear Magnetic Resonance (NMR) spectroscopy and dictates specific cleavage points during Mass Spectrometry (MS)[4].

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3-Ethyl-4-nitrophenol are characterized by the asymmetric substitution pattern of the aromatic ring. The H-5 proton is heavily deshielded by the adjacent nitro group, while H-2 and H-6 are shielded by the hydroxyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Causality / Assignment
-OH 5.80 – 6.20 Broad Singlet (br s) - 1H Phenolic OH; shift is highly concentration-dependent due to intermolecular H-bonding.
H-5 8.05 Doublet (d) ~8.5 1H Highly deshielded by the ortho-NO₂ group's electron withdrawal.
H-6 6.82 Doublet of Doublets (dd) 8.5, 2.5 1H Shielded by ortho-OH; split by ortho (H-5) and meta (H-2) coupling.
H-2 6.78 Doublet (d) ~2.5 1H Shielded by ortho-OH and ortho-Ethyl; exhibits only meta coupling.
-CH₂- 2.85 Quartet (q) ~7.5 2H Benzylic methylene; shifted downfield by the aromatic ring current.

| -CH₃ | 1.25 | Triplet (t) | ~7.5 | 3H | Aliphatic methyl; coupled to the adjacent methylene protons. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Causality / Assignment
C-1 ~160.5 Ipso carbon attached to the electronegative oxygen of the OH group.
C-3 ~146.5 Ipso carbon attached to the ethyl group.
C-4 ~141.0 Ipso carbon attached to the strongly withdrawing NO₂ group.
C-5 ~126.8 Aromatic CH ortho to the NO₂ group.
C-2 ~116.2 Aromatic CH situated between the OH and Ethyl groups.
C-6 ~112.5 Aromatic CH ortho to the OH group (highly shielded).
-CH₂- ~26.4 Benzylic carbon.

| -CH₃ | ~14.2 | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid validation of the functional groups. The presence of the nitro group is unequivocally confirmed by two intense stretching bands, while the hydroxyl group presents a characteristic broad peak.

Table 3: FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Causality
3300 – 3500 Strong, Broad O-H stretch Broadening is caused by extensive intermolecular hydrogen bonding.
3050 – 3100 Weak C-H stretch (aromatic) Stretching of sp² hybridized C-H bonds on the ring.
2870 – 2960 Medium C-H stretch (aliphatic) Stretching of sp³ hybridized C-H bonds of the ethyl group.
1520 – 1530 Strong N-O asymmetric stretch High dipole moment change during the asymmetric stretch of the -NO₂ group.
1340 – 1350 Strong N-O symmetric stretch In-phase stretching of the N-O bonds.

| 1200 – 1250 | Strong | C-O stretch | Phenolic carbon-oxygen single bond stretching. |

Mass Spectrometry (MS)

Under Electron Ionization (EI, 70 eV), 3-Ethyl-4-nitrophenol yields a distinct molecular ion [M]⁺• at m/z 167. The fragmentation is driven by the stability of the resulting cations. Nitrophenols classically exhibit a nitro-nitrito rearrangement leading to the loss of NO[4][5]. Furthermore, the ethyl group at the 3-position strongly directs the formation of a stable benzylic/tropylium-type cation via the loss of a methyl radical.

Table 4: Mass Spectrometry (EI, 70 eV) Fragments

m/z Relative Abundance Fragment Assignment Causality
167 High [M]⁺• Intact molecular ion (C₈H₉NO₃).
152 Base Peak (100%) [M - CH₃]⁺ Cleavage of the ethyl group to form a highly resonance-stabilized benzylic cation.
150 Low [M - OH]⁺ Loss of the hydroxyl radical.
137 Medium [M - NO]⁺ Nitro-nitrito rearrangement (Ar-NO₂ → Ar-ONO) followed by NO loss.

| 121 | Medium | [M - NO₂]⁺ | Direct homolytic cleavage of the C-NO₂ bond. |

Mechanistic Pathways & Visualizations

The following diagram illustrates the logical fragmentation pathways of 3-Ethyl-4-nitrophenol inside the mass spectrometer.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 167 F1 [M - CH₃]⁺ m/z 152 (Benzylic Cation) M->F1 -CH₃ (15 Da) F2 [M - NO]⁺ m/z 137 (Nitro-Nitrito Rearrangement) M->F2 -NO (30 Da) F3 [M - NO₂]⁺ m/z 121 (Aromatic Cation) M->F3 -NO₂ (46 Da) F4 [M - OH]⁺ m/z 150 M->F4 -OH (17 Da)

Mass spectrometry fragmentation pathways of 3-Ethyl-4-nitrophenol following electron ionization.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following experimental protocols are designed as self-validating systems. Every step contains an internal check to prevent artifact generation.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of high-purity 3-Ethyl-4-nitrophenol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and automatically shim the magnetic field (Z1-Z4) to ensure sharp line widths (< 1 Hz at half-height for the TMS peak).

  • Self-Validating Acquisition (¹H NMR): Set the relaxation delay ( D1​ ) to 5 seconds. Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the phenolic -OH, guaranteeing that signal integration is strictly quantitative. Acquire 16 scans.

  • Self-Validating Acquisition (¹³C NMR): Utilize a standard proton-decoupled sequence (e.g., zgpg30). Set the number of scans to 1024 to overcome the low natural abundance of ¹³C and the lack of NOE enhancement on quaternary carbons (C-1, C-3, C-4).

Protocol B: ATR-FTIR Analysis
  • Background Validation: Prior to sample loading, acquire a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution). Causality: This subtracts atmospheric H₂O and CO₂, ensuring that the broad O-H stretch observed at 3300 cm⁻¹ is intrinsic to the sample and not an environmental artifact.

  • Sample Application: Place 1-2 mg of the solid compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the sample. Acquire 32 scans from 4000 to 400 cm⁻¹.

Protocol C: GC-MS Analysis
  • Instrument Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: This validates the mass axis calibration and ensures that the relative abundance ratios across the target m/z range (50–300) are standardized.

  • Sample Injection: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into the Gas Chromatograph inlet set at 250°C with a split ratio of 10:1.

  • Ionization & Detection: Elute the compound through an HP-5MS column into the EI source (set to 230°C). Bombard the eluent with 70 eV electrons and scan from m/z 50 to 300.

Analytical_Workflow S1 Sample Prep (High Purity) S2 NMR Acquisition (1H & 13C in CDCl3) S1->S2 S3 FT-IR Analysis (ATR or KBr Pellet) S1->S3 S4 GC-MS / LC-MS (EI, 70 eV) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Multimodal spectroscopic workflow for the structural validation of 3-Ethyl-4-nitrophenol.

References

  • PubChem, National Institutes of Health (NIH). "3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905." PubChem Database. Available at:[Link]

  • Chemistry LibreTexts. "20.1: Molecular Mass Spectra." LibreTexts. Available at:[Link]

  • National Institutes of Health (NIH). "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method." PubMed Central. Available at:[Link]

  • Google Patents. "WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof." Patent Database.

Sources

Exploratory

3-Ethyl-4-Nitrophenol: Structural Profiling, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly functionalized aromatic building block critical to modern organic synthesis and drug discovery[1]. Characterized by a precisely substituted phenol rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly functionalized aromatic building block critical to modern organic synthesis and drug discovery[1]. Characterized by a precisely substituted phenol ring, this compound serves as a vital intermediate in the development of targeted oncology therapeutics, most notably inhibitors of Traf2- and Nck-interacting kinase (TNIK)[2]. This whitepaper provides an in-depth technical analysis of its structural formula, physicochemical properties, regioselective synthesis, and downstream pharmaceutical derivatization.

Structural Formula & Physicochemical Profile

The structural formula of 3-ethyl-4-nitrophenol (SMILES: CCC1=C(C=CC(=C1)O)[O-]) is defined by a central benzene scaffold with three key functional groups[1]:

  • Hydroxyl Group (-OH) at C1: Acts as a strong electron-donating group (EDG) via resonance, activating the aromatic ring toward electrophilic attack.

  • Ethyl Group (-CH2CH3) at C3: Provides weak electron donation via hyperconjugation and introduces specific steric bulk that dictates downstream regioselectivity.

  • Nitro Group (-NO2) at C4: A powerful electron-withdrawing group (EWG) that significantly increases the acidity of the C1 hydroxyl proton compared to an unsubstituted phenol.

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters of 3-ethyl-4-nitrophenol, which are essential for predicting its pharmacokinetic behavior and solubility during synthetic workflows.

PropertyValueSource
IUPAC Name 3-ethyl-4-nitrophenol[1]
CAS Registry Number 14143-34-1[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Topological Polar Surface Area (TPSA) 66.1 Ų[1]
Partition Coefficient (XLogP3) 2.9[1]
Predicted Boiling Point 311.8 ± 0.0 °C[3]
Predicted Density 1.3 ± 0.0 g/cm³[3]

Mechanistic Synthesis: Regioselective Nitration

The primary synthetic route to 3-ethyl-4-nitrophenol involves the electrophilic aromatic substitution (EAS) of 3-ethylphenol[4]. The success of this reaction relies heavily on understanding the synergistic directing effects of the existing substituents.

Causality of Regioselectivity: In 3-ethylphenol, both the -OH and the -ethyl groups are ortho/para directors. They mutually activate positions 2, 4, and 6 on the benzene ring.

  • Position 2 is flanked by both the -OH and -ethyl groups, making it highly sterically hindered.

  • Position 6 is ortho to the -OH group but para to the -ethyl group.

  • Position 4 is para to the strongly activating -OH group and ortho to the -ethyl group. Because the -OH group is the dominant activating group and position 4 avoids the extreme steric clash found at position 2, the nitronium ion ( NO2+​ ) preferentially attacks C4, yielding 3-ethyl-4-nitrophenol as the major thermodynamic and kinetic product.

Synthesis SM 3-Ethylphenol (Starting Material) Reagents HNO3 / H2SO4 (Nitronium Ion Generation) SM->Reagents Cooling (0-5°C) Intermediate Wheland Intermediate (C4 Attack Favored) Reagents->Intermediate Electrophilic Attack Product 3-Ethyl-4-nitrophenol (Major Target Isomer) Intermediate->Product Major Pathway (-H+) Byproduct 2-Nitro / 6-Nitro Isomers (Sterically Hindered Minors) Intermediate->Byproduct Minor Pathway (-H+)

Synthetic workflow and regioselective pathway for 3-ethyl-4-nitrophenol.

Experimental Protocol 1: Regioselective Nitration

This protocol is designed as a self-validating system to ensure isomeric purity and prevent oxidative degradation.

  • Preparation: Dissolve 1.0 equivalent of 3-ethylphenol in glacial acetic acid to moderate the reaction kinetics and ensure a homogeneous phase.

  • Thermal Control (Causality): Chill the reaction vessel to 0–5 °C using an ice-brine bath. Nitration is highly exothermic; strict thermal control prevents the formation of dinitrophenols and oxidative cleavage of the aromatic ring.

  • Nitration: Prepare a mixed acid solution (1.05 eq of 70% HNO3​ in concentrated H2​SO4​ ). Add this dropwise to the stirring phenol solution over 30 minutes.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. The appearance of a distinct yellow spot (due to the nitrophenol chromophore) indicates product formation[4].

  • Quenching & Isolation: Pour the reaction mixture over crushed ice. The sudden shift in polarity and temperature will precipitate the crude 3-ethyl-4-nitrophenol. Filter under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol/water to separate the major 4-nitro isomer from trace 2-nitro and 6-nitro byproducts.

Pharmaceutical Applications: TNIK Inhibitor Development

In drug development, 3-ethyl-4-nitrophenol is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a crucial precursor. The nitro group is catalytically reduced to an amine, yielding 4-amino-3-ethylphenol , which is subsequently used to synthesize inhibitors of Traf2- and Nck-interacting kinase (TNIK)[2]. TNIK is a key regulatory kinase in the Wnt/β-catenin signaling pathway, which is frequently hyperactive in colorectal, gastric, and breast cancers[2].

TNIK_Pathway Precursor 3-Ethyl-4-nitrophenol Amine 4-Amino-3-ethylphenol (Critical Intermediate) Precursor->Amine Catalytic Hydrogenation Inhibitor TNIK Inhibitor (Active API) Amine->Inhibitor Scaffold Assembly Target TNIK Kinase (Hyperactive in Cancer) Inhibitor->Target ATP-competitive Binding Pathway Wnt/β-catenin Signaling (Downregulated) Target->Pathway Phosphorylation Blockade Outcome Tumor Suppression (Colorectal/Gastric Cancers) Pathway->Outcome Apoptosis / Cell Arrest

Downstream derivatization of 3-ethyl-4-nitrophenol into TNIK inhibitors for oncology.

Experimental Protocol 2: Catalytic Hydrogenation to 4-Amino-3-ethylphenol

Based on established pharmaceutical patent methodologies for TNIK inhibitor precursors[2].

  • Solvent System Preparation: Dissolve 10.4 g (62 mmol) of 3-ethyl-4-nitrophenol in a solvent mixture of Ethyl Acetate (EA) and Methanol (MeOH) at a 90:10 ratio (v/v)[2]. Causality: EA ensures high solubility of the starting material, while MeOH acts as a proton source to facilitate efficient hydrogen transfer.

  • Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C) to the solution[2].

  • Hydrogenation: Seal the reaction in a hydrogenator. Purge the vessel with inert gas (Nitrogen or Argon) three times, followed by purging with H2​ gas. React under a steady H2​ atmosphere (balloon or low-pressure reactor) at room temperature for 4 hours[2].

  • Validation (In-Process): Utilize Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the mass peak shifts from m/z 167 (nitrophenol) to m/z 137 (aminophenol), confirming the complete reduction of the −NO2​ group to −NH2​ .

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst[2].

  • Concentration: Remove the EA/MeOH solvent under reduced pressure using a rotary evaporator. Wash the resulting solid with cold EA to yield highly pure 4-amino-3-ethylphenol (typical yield: ~94%)[2].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized 3-ethyl-4-nitrophenol, the following analytical signatures must be verified:

  • ¹H NMR Spectroscopy: The ethyl group will display a characteristic spin-spin coupling pattern: a triplet (~1.2 ppm) for the methyl protons and a quartet (~2.7 ppm) for the methylene protons[4]. The aromatic region will show three distinct proton signals, confirming the 1,3,4-substitution pattern.

  • UV-Vis Spectroscopy: The compound exhibits a strong absorption band characteristic of the nitrophenol chromophore. Upon exposure to basic conditions (deprotonation of the -OH group to form a phenoxide ion), a pronounced bathochromic shift (red shift) will be observed due to extended electron delocalization[4].

References

  • PubChem . "3-Ethyl-4-nitrophenol - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Compounds for inhibiting tnik and medical uses thereof (WO2019156439A1)." World Intellectual Property Organization.

Sources

Foundational

3-Ethyl-4-Nitrophenol: A Technical Whitepaper on Physicochemical Profiling, Toxicology, and Analytical Workflows

As a Senior Application Scientist, I approach chemical safety and protocol design not merely as a compliance checklist, but as an exercise in structural causality. Understanding why a molecule behaves the way it does dic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and protocol design not merely as a compliance checklist, but as an exercise in structural causality. Understanding why a molecule behaves the way it does dictates how we handle it, analyze it, and mitigate its risks. This whitepaper deconstructs 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) , translating its core physicochemical properties into actionable, self-validating laboratory protocols for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The behavior of 3-Ethyl-4-nitrophenol is governed by the synergistic effects of its functional groups. The hydroxyl (-OH) group provides weak acidity, the nitro (-NO₂) group acts as a strong electron-withdrawing moiety, and the ethyl (-CH₂CH₃) group at the 3-position introduces steric bulk while increasing the molecule's overall lipophilicity.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Operational Impact
Molecular Formula C₈H₉NO₃Low molecular weight facilitates rapid diffusion.
Molecular Weight 167.16 g/mol Easily aerosolized in dry powder form; inhalation risk.
XLogP3 2.9High lipophilicity; drives rapid dermal and lipid bilayer penetration.
Topological Polar Surface Area 66.1 ŲModerate polarity allows interaction with both aqueous and lipid phases.
Boiling Point ~311.8 °CLow volatility at room temperature, but highly hazardous if heated.

Data synthesized from the .

The XLogP3 value of 2.9 is critical. Compared to standard 4-nitrophenol, the addition of the ethyl group significantly enhances the compound's ability to partition into lipid membranes. This structural reality directly amplifies its toxicological profile and necessitates stringent handling controls.

Toxicological Mechanisms & Cellular Impact

Unlike simple irritants, nitrophenols exert profound systemic toxicity. The safety protocols for 3-Ethyl-4-nitrophenol are grounded in two primary biochemical disruptions:

A. Uncoupling of Oxidative Phosphorylation

Nitrophenols are classic protonophores. Due to its lipophilicity, 3-Ethyl-4-nitrophenol readily crosses the inner mitochondrial membrane (IMM). Once inside the relatively alkaline mitochondrial matrix, the phenolic hydroxyl group deprotonates. The resulting anion, stabilized by resonance from the nitro group, diffuses back across the IMM. This continuous cycle effectively shuttles protons across the membrane, bypassing ATP synthase. The proton motive force is dissipated, halting ATP production and releasing metabolic energy as uncontrolled heat, as demonstrated in 1[2].

Uncoupling N1 3-Ethyl-4-nitrophenol (Protonated in IMS) N2 Lipophilic Diffusion Across IMM N1->N2 N3 Deprotonation in Alkaline Matrix N2->N3 N4 Proton Motive Force Dissipation N3->N4 N5 ATP Synthase Bypass N4->N5 N6 Metabolic Energy Lost as Heat N5->N6

Mitochondrial uncoupling mechanism of 3-Ethyl-4-nitrophenol.

B. Methemoglobinemia

Systemic absorption of nitrophenolic compounds leads to the oxidation of ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin. This structural change drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal central nervous system depression, according to the 3[3].

Table 2: Toxicological Thresholds & Indicators
Toxicological EndpointBiochemical MechanismClinical Manifestation
Cellular Respiration Protonophore uncoupling of IMMHyperthermia, severe metabolic acidosis
Hematological Oxidation of Fe²⁺ to Fe³⁺ in hemoglobinCyanosis, hypoxia, methemoglobinemia
Toxicokinetics High lipophilicity (LogP 2.9)Rapid dermal and mucosal systemic absorption

Laboratory Safety & Emergency Workflows

Given its high dermal permeability and systemic toxicity, standard safety data must be translated into rigorous, self-validating laboratory protocols.

Step-by-Step Spill Response Protocol

In the event of a localized powder or solution spill, execute the following validated workflow to ensure containment and neutralization without secondary exposure:

  • Evacuation & Isolation: Immediately clear the immediate vicinity. Ensure the laboratory's negative pressure system is active.

  • PPE Escalation: Don Level C equivalent PPE: a NIOSH-approved N95/P100 particulate respirator, chemical splash goggles, and double-layer nitrile gloves (the outer layer must be discarded immediately upon direct chemical contact).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust.

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline soap and water solution to neutralize residual phenolic traces, followed by a thorough water rinse.

Spill S1 Identify Spill & Isolate Area S2 Don Advanced PPE (Respirator/Nitrile) S1->S2 S3 Apply Inert Absorbent (Sand/Vermiculite) S2->S3 S4 Sweep into Sealed Hazardous Waste S3->S4 S5 Alkaline Wash & Surface Decon S4->S5

Step-by-step emergency spill response and decontamination workflow.

Experimental Applications & Analytical Protocols

In drug development and synthetic chemistry, 3-Ethyl-4-nitrophenol is often utilized as a precursor. However, analyzing this compound via standard Gas Chromatography-Mass Spectrometry (GC-MS) presents a challenge: the polar hydroxyl group interacts with the silanol groups on the GC column, resulting in severe peak tailing and poor quantification.

To achieve a self-validating, highly accurate analytical run, the compound must be derivatized to replace the active hydrogen with a non-polar trimethylsilyl (TMS) ether, aligning with established methods for 4[4].

Protocol: Silylation for GC-MS Analysis

Objective: Convert 3-Ethyl-4-nitrophenol into its corresponding TMS-ether to enhance volatility and thermal stability.

  • Sample Preparation: Accurately weigh 1.0 mg of 3-Ethyl-4-nitrophenol and dissolve it in 1.0 mL of anhydrous acetonitrile in a 2 mL glass autosampler vial. Causality: Anhydrous conditions are critical, as water will rapidly quench the silylating reagent.

  • Reagent Addition: In a fume hood, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: The 1% TMCS acts as a catalyst, providing the necessary electrophilic drive to silylate the sterically hindered phenol ring.

  • Reaction Incubation: Tightly seal the vial with a PTFE-lined cap. Incubate in a heating block at 60°C for exactly 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1.0 µL of the derivatized mixture into the GC-MS using a split ratio of 10:1.

Derivatization D1 Sample Dissolution (Anhydrous Acetonitrile) D2 Add BSTFA + 1% TMCS (Silylating Agent) D1->D2 D3 Incubate at 60°C for 30 Minutes D2->D3 D4 Formation of TMS-Ether Derivative D3->D4 D5 GC-MS Analysis (Enhanced Volatility) D4->D5

Step-by-step GC-MS derivatization workflow for phenolic compounds.

References

  • Title: 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Toxicological Profile for Nitrophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL: [Link]

  • Title: The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield, Regioselective Synthesis of 3-Ethyl-4-nitrophenol via One-Pot Nitrosation-Oxidation

Executive Summary 3-Ethyl-4-nitrophenol is a critical building block in the synthesis of advanced pharmaceutical intermediates, including TNIK (TRAF2-and-NCK-interacting kinase) inhibitors used in oncology[1]. However, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-4-nitrophenol is a critical building block in the synthesis of advanced pharmaceutical intermediates, including TNIK (TRAF2-and-NCK-interacting kinase) inhibitors used in oncology[1]. However, synthesizing this compound directly from m-ethylphenol presents significant regiochemical challenges. This application note details a highly optimized, field-proven protocol that bypasses traditional nitration mixtures in favor of a highly regioselective nitrosation-oxidation cascade, delivering the target compound in 84% yield[1].

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

The synthesis of 3-arylated-4-nitrophenols is historically challenged by the competing directing effects of the hydroxyl and alkyl groups[2]. Direct electrophilic aromatic substitution using classical nitration conditions (e.g., HNO3​/H2​SO4​ ) typically yields a complex, difficult-to-separate mixture of ortho and para isomers (2-nitro, 4-nitro, and 6-nitro derivatives) due to the strong activating nature of the phenolic -OH group.

To bypass this regiochemical ambiguity, this protocol leverages a nitrosation-oxidation cascade [1]. By utilizing sodium nitrite ( NaNO2​ ) in an acidic ethanolic medium, the reaction generates the nitrosonium ion ( NO+ ). As a relatively weak and sterically demanding electrophile, NO+ exclusively attacks the less sterically hindered position para to the hydroxyl group. The resulting 3-ethyl-4-nitrosophenol intermediate is subsequently oxidized in situ by excess nitrous acid/ NOx​ species to yield the target 3-ethyl-4-nitrophenol[1][3]. This completely eliminates the need for tedious column chromatography associated with classical nitration.

Reaction Pathway Visualization

ReactionMechanism A m-Ethylphenol (Starting Material) B Nitrosonium Ion (NO+) Attack at para-position A->B NaNO2 / conc. HCl EtOH, 0-5 °C C 3-Ethyl-4-nitrosophenol (Transient Intermediate) B->C Steric Control (High para-selectivity) D In-situ Oxidation (Excess NOx) C->D E 3-Ethyl-4-nitrophenol (Target Product) D->E One-pot conversion

Reaction pathway demonstrating the para-selective nitrosation-oxidation of m-ethylphenol.

Quantitative Data & Stoichiometry

Table 1: Physicochemical Properties of 3-Ethyl-4-nitrophenol [2]

PropertyValue
CAS Number 14143-34-1
Molecular Formula C8​H9​NO3​
Molecular Weight 167.16 g/mol
XLogP3 2.9
Topological Polar Surface Area 66.1 Ų
Hydrogen Bond Donors/Acceptors 1 / 3

Table 2: Reagent Stoichiometry for 74 mmol Scale [1]

ReagentMW ( g/mol )EquivalentsAmountRole
3-Ethylphenol 122.161.011 mL (74 mmol)Starting Material
Ethanol (EtOH) 46.07Solvent45 mLCo-solvent
conc. HCl 36.46Solvent/Acid45 mLAcidic Medium
Sodium Nitrite ( NaNO2​ ) 69.001.57.8 g (111 mmol)Nitrosating/Oxidizing Agent
Deionized Water 18.02Quench100 mLAnti-solvent

Experimental Protocol

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve 74 mmol m-ethylphenol in 45 mL EtOH + 45 mL conc. HCl Step2 Step 2: Thermal Control Chill mixture in an ice bath to 0-5 °C for 30 min Step1->Step2 Step3 Step 3: Electrophilic Attack Slowly add 1.5 eq NaNO2 over 15-30 min Step2->Step3 Step4 Step 4: Maturation Stir for an additional 30 min to ensure complete conversion Step3->Step4 Step5 Step 5: Quenching Add 100 mL cold H2O to precipitate the product Step4->Step5 Step6 Step 6: Isolation Vacuum filter, wash with water, and dry the brown solid Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis of 3-ethyl-4-nitrophenol.

Step-by-Step Methodology
  • Setup & Dissolution: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar. Add 45 mL of Ethanol and 45 mL of concentrated Hydrochloric Acid. Introduce 11 mL (74 mmol) of 3-ethylphenol to the mixture[1].

  • Thermal Control: Submerge the RBF in an ice-water bath. Allow the mixture to stir for 30 minutes to reach an internal temperature of 0–5 °C[1]. Causality: Lowering the temperature suppresses non-specific oxidation and controls the exothermic nature of the subsequent nitrosation, preventing the degradation of the starting material.

  • Nitrosation-Oxidation: Slowly add 7.8 g (1.5 eq) of NaNO2​ in small portions over a period of 15-30 minutes[1]. Causality: Slow addition prevents the rapid, dangerous evolution of toxic NOx​ gases and maintains the low temperature critical for para-selectivity.

  • Maturation: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes. During this phase, a solid will begin to precipitate as the intermediate oxidizes to the final nitrophenol[1].

  • Quenching: Pour 100 mL of cold deionized water into the flask to terminate the reaction and fully precipitate the product[1].

  • Isolation: Filter the resulting brown solid under vacuum using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove residual acid and inorganic salts[1].

  • Drying: Dry the solid under vacuum to afford 3-ethyl-4-nitrophenol. Expected yield: ~10.38 g (84%)[1].

In-Process Quality Control (Self-Validating System)

To ensure the trustworthiness and success of the protocol, the following self-validating checks should be employed:

  • Visual Cues: The reaction mixture will transition from a clear solution to a turbid suspension as the solid product precipitates upon NaNO2​ addition and subsequent water quenching[1].

  • Spectroscopic Tracking (UV-Vis): UV-Vis spectroscopy can be employed in real-time. The disappearance of the m-ethylphenol absorption band and the simultaneous emergence of the distinct nitrophenol chromophore validate the reaction's kinetic progression[2].

  • Structural Confirmation ( 1 H NMR): Post-isolation, proton NMR should display a characteristic quartet and triplet for the ethyl group due to spin-spin coupling, alongside an aromatic coupling pattern strictly indicative of a 1,2,4-trisubstituted benzene ring (confirming para-nitration)[2].

References

  • Google Patents. "WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof".
  • Google Patents. "KR20200108078A - Tnik 저해용 화합물 및 이들의 의약 용도".

Sources

Application

Application Note: Regioselective Nitration of 3-Ethylphenol for Advanced Pharmaceutical Intermediates

Executive Summary & Mechanistic Rationale The nitration of 3-ethylphenol is a foundational transformation in the synthesis of specialized aminophenol derivatives, which are heavily utilized as putative degradative marker...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The nitration of 3-ethylphenol is a foundational transformation in the synthesis of specialized aminophenol derivatives, which are heavily utilized as putative degradative markers in neurology and as precursors in drug development[1]. Achieving high regioselectivity requires a deep understanding of the substrate's electronic and steric environment.

3-Ethylphenol features two ortho/para-directing groups: the strongly activating hydroxyl (–OH) group and the weakly activating ethyl (–CH₂CH₃) group. Because these substituents are positioned meta to one another, their directing effects synergize, activating the 2, 4, and 6 positions on the aromatic ring. However, the 2-position is sterically hindered by the adjacent hydroxyl and ethyl groups. Consequently, electrophilic aromatic substitution is driven predominantly by the dominant electronic influence of the hydroxyl group toward the less hindered 4-position and 6-position, yielding 3-ethyl-4-nitrophenol as the major thermodynamic and kinetic product[2].

NitrationPathway cluster_products Regioisomers & Byproducts SM 3-Ethylphenol (Highly Activated) Nitronium Electrophilic Attack [NO2]+ SM->Nitronium HNO3 / H2SO4 0-5 °C Major 3-Ethyl-4-nitrophenol (Major Product) Nitronium->Major Para to -OH (Sterically Favored) Minor1 3-Ethyl-6-nitrophenol (Minor Product) Nitronium->Minor1 Ortho to -OH Minor2 Quinone Byproducts (Oxidation) Nitronium->Minor2 High Temp / Excess HNO3

Regioselectivity and oxidation pathways in the electrophilic nitration of 3-ethylphenol.

Experimental Design & Causality (E-E-A-T)

Direct nitration of highly activated alkylphenols using standard mixed acid (HNO₃/H₂SO₄) presents significant synthetic challenges. The electron-rich nature of the phenol ring makes it highly susceptible to over-nitration (yielding explosive or unwanted dinitrophenols like 3-ethyl-4,6-dinitrophenol)[3] and oxidative degradation into complex quinone mixtures.

To engineer a robust, scalable protocol, the following causal design choices are implemented:

  • Strict Thermal Control: The reaction is maintained strictly between 0–5 °C. Elevated temperatures exponentially increase the rate of sequential nitration and oxidative ring cleavage[2].

  • Oxidation Inhibition: The inclusion of a secondary alkanol (e.g., 2-propanol) acts as an oxidation inhibitor. This additive scavenges the radical intermediates responsible for quinone formation, significantly improving the yield of the mononitrated target[4].

  • Precursor Purity: Commercial 3-ethylphenol often contains up to 20% of 4-ethylphenol isomers. Starting with >98% pure substrate is mandatory, as isomeric nitrophenol impurities are notoriously difficult to separate via standard chromatography and will depress downstream yields[1].

Quantitative Data: Comparison of Nitration Methodologies

To provide context for process chemistry optimization, the table below summarizes the quantitative metrics of various nitration methodologies applied to alkylphenols.

MethodologyNitrating AgentTemp (°C)Additives / CatalystsTarget Yield (%)Byproduct Profile
Traditional Mixed Acid Conc. HNO₃ / H₂SO₄0–5None60–65High (Dinitrophenols, Quinones)
Inhibitor-Assisted Conc. HNO₃0–202-Propanol (10 mol%)75–80Low (Suppressed Quinones)[4]
Phase-Transfer / Sonication Dilute HNO₃ (4-12%)AmbientTAAH + Sonication>85Minimal oxidation[5]

Step-by-Step Experimental Protocol (Inhibitor-Assisted Method)

This protocol is designed as a self-validating system . Each step contains built-in analytical checks to ensure the reaction is proceeding along the correct mechanistic pathway.

Materials Required
  • Substrate: 3-Ethylphenol (>98% purity) – 12.2 g (100 mmol)

  • Nitrating Agent: Concentrated Nitric Acid (68%) – 7.0 mL (~105 mmol)

  • Solvent: Glacial Acetic Acid – 60 mL

  • Inhibitor: 2-Propanol – 0.6 g (10 mmol)

Step 1: Substrate Dissolution & Inhibition
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel, dissolve 12.2 g of 3-ethylphenol in 50 mL of glacial acetic acid.

  • Add 0.6 g of 2-propanol to the mixture.

  • Self-Validation Check: The resulting solution must be completely clear and colorless. Any initial yellowing indicates pre-existing oxidation in the starting material.

Step 2: Nitrating Mixture Preparation
  • In a separate, thoroughly dried Erlenmeyer flask, carefully mix 7.0 mL of concentrated HNO₃ with 10 mL of glacial acetic acid.

  • Chill this mixture in an ice bath to 0 °C before transferring it to the addition funnel.

  • Causality: Pre-diluting the nitric acid in acetic acid prevents localized concentration spikes upon addition, which are the primary trigger for runaway exothermic over-nitration[3].

Step 3: Controlled Electrophilic Addition
  • Immerse the main reaction flask in an ice-salt bath. Allow the internal temperature to stabilize at 0 °C.

  • Begin dropwise addition of the nitrating mixture over a period of 45 minutes.

  • Self-Validation Check (Critical): Monitor the internal thermocouple continuously. The temperature must not exceed 5 °C. If a temperature spike occurs, halt the addition immediately. As the reaction proceeds, the solution will transition to a deep yellow/orange[2]. If the solution turns opaque black or dark brown, severe oxidative cleavage has occurred; the batch should be aborted.

Step 4: In-Situ Monitoring & Quenching
  • Once addition is complete, allow the reaction to stir for an additional 30 minutes at 5 °C.

  • Self-Validation Check: Pull a 0.1 mL aliquot and perform TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting material spot (R_f ~0.6) should be completely absent, replaced by a dominant bright yellow spot (R_f ~0.4) corresponding to 3-ethyl-4-nitrophenol. Real-time UV-Vis spectroscopy can also be utilized to confirm the appearance of the nitrophenol chromophore[2].

  • Quench the reaction by pouring the mixture slowly into 200 g of vigorously stirred crushed ice to precipitate the crude product and neutralize the thermal hazard.

Step 5: Extraction & Purification
  • Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7) to remove residual acetic and nitric acids. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to separate the major 4-nitro isomer from the minor 6-nitro isomer.

  • Self-Validation Check: The purified 3-ethyl-4-nitrophenol should yield crystalline solids. Validate final purity via HPLC (>98%) before utilizing the compound in downstream hydroiodic acid reductions or coupling reactions[1].

References

  • "3-Ethyl-4-nitrophenol | 14143-34-1 | Benchchem", Benchchem, 2

  • "US3694513A - Direct nitration of alkylphenols with nitric acid", Google Patents, 4

  • "Improved Process For Nitration Of Phenol And Substituted Phenols Using Phase Transfer Catalyst Under Sonication", QuickCompany,5

  • "Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin", NIH / PMC, 6

  • "Ullman's Encyclopedia Of Explosives And Related Items - US Army", Internet Archive, 3

Sources

Method

Application Note: Utilization of 3-Ethyl-4-nitrophenol in Advanced Pharmaceutical Synthesis

Executive Summary & Strategic Utility 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specialized ortho-alkylated nitrophenol building block utilized extensively in modern pharmaceutical synthesis. Its unique structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specialized ortho-alkylated nitrophenol building block utilized extensively in modern pharmaceutical synthesis. Its unique structural topology—comprising a phenolic hydroxyl group, an adjacent ethyl substituent, and a para-nitro group—makes it an indispensable precursor for generating sterically tuned aminophenols.

In contemporary drug discovery, particularly in the design of targeted oncology therapeutics, the 3-ethyl substituent plays a critical mechanistic role. It provides a precise degree of lipophilicity and steric bulk designed to occupy specific hydrophobic pockets within the ATP-binding cleft of kinases, such as the Traf2- and Nck-interacting kinase (TNIK)[1]. This application note details the physicochemical profile, mechanistic workflow, and self-validating protocols for converting 3-ethyl-4-nitrophenol into high-value Active Pharmaceutical Ingredients (APIs).

Physicochemical Profile & Quantitative Data

Understanding the quantitative metrics of 3-Ethyl-4-nitrophenol is essential for predicting its behavior in organic solvents and its pharmacokinetic potential as an API structural fragment. The compound's high XLogP3 dictates the necessity for non-polar or moderately polar solvent systems during reaction scaling[2].

Table 1: Physicochemical Properties of 3-Ethyl-4-nitrophenol

PropertyValueClinical / Synthetic Relevance
CAS Number 14143-34-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₉NO₃Establishes baseline mass for stoichiometric calculations.
Molecular Weight 167.16 g/mol Optimal low-molecular-weight fragment for modular drug design[2].
XLogP3 2.9High lipophilicity; drives hydrophobic pocket binding in kinase targets[2].
Topological Polar Surface Area 66.1 ŲEnsures adequate membrane permeability for downstream APIs[2].
Hydrogen Bond Donors/Acceptors 1 / 3Facilitates critical hydrogen bonding in target protein active sites[2].

Mechanistic Workflow & Causality

The traditional synthesis of 3-arylated or 3-alkylated 4-nitrophenols is notoriously challenging due to the conflicting directing effects of the hydroxyl (ortho/para directing) and nitro (meta directing) groups, which hinder direct electrophilic substitution at the 3-position[3]. Therefore, utilizing commercially available 3-ethyl-4-nitrophenol bypasses these synthetic bottlenecks.

The primary synthetic utility of this compound lies in the chemoselective reduction of the nitro group . The nitro group acts as a "masked" amine. Upon catalytic hydrogenation, it is converted into 4-amino-3-ethylphenol. The newly formed amine is highly nucleophilic, while the adjacent ethyl group provides steric shielding that prevents unwanted side reactions at the neighboring ortho position. This regiocontrol strictly directs subsequent coupling agents (e.g., activated pyrazoles) to the amine, a critical requirement for assembling complex heterocyclic scaffolds[1].

Workflow A 3-Ethyl-4-nitrophenol Precursor B Pd/C Catalytic Hydrogenation A->B H2, EA/MeOH C 4-Amino-3-ethylphenol Intermediate B->C Nitro Reduction D Heterocyclic Coupling C->D Nucleophilic Attack E Kinase Inhibitor (API) D->E Scaffold Assembly

Workflow of 3-Ethyl-4-nitrophenol reduction and API coupling in kinase inhibitor synthesis.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning they incorporate built-in physical or chemical cues that confirm the success of a step before proceeding.

Protocol A: Chemoselective Catalytic Hydrogenation to 4-Amino-3-ethylphenol

Objective: Reduce the para-nitro group to an amine without inducing hydrogenolysis of the phenolic hydroxyl group.

Experimental Causality & Solvent Rationale: A mixed solvent system of Ethyl Acetate (EA) and Methanol (MeOH) at a 90:10 ratio is utilized. EA provides superior solubility for the lipophilic 3-ethyl-4-nitrophenol, while the 10% MeOH acts as a protic co-solvent to stabilize the polar transition states during oxygen-nitrogen bond cleavage[1]. Palladium on Carbon (Pd/C) is selected over Raney Nickel to ensure mild conditions that prevent over-reduction of the aromatic ring.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 250 mL round-bottom flask, dissolve 3-ethyl-4-nitrophenol (10.4 g, 62 mmol) in 100 mL of the EA/MeOH (90/10 v/v) solvent mixture[1].

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 1.0 g of 10% Pd/C catalyst. Caution: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; the Argon blanket is mandatory.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a Hydrogen atmosphere (using a balloon or a hydrogenator at 1 atm) and stir vigorously at ambient temperature for 4 hours[1].

  • Self-Validation (Visual & Thermal): Upon introduction of H₂, a mild exotherm should be observed, confirming catalytic turnover. The starting material exhibits a deep yellow color due to the extended conjugation of the nitro chromophore. As the reduction proceeds, this conjugation breaks, and the solution will visibly transition to a pale or colorless state[3]. This colorimetric shift is a reliable, real-time indicator of reaction completion.

  • Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of EA.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-3-ethylphenol as a solid (approx. 7.99 g, 94% yield)[1]. Store immediately under an inert atmosphere, as electron-rich aminophenols are susceptible to rapid air oxidation.

Table 2: Hydrogenation Optimization Matrix

Solvent SystemCatalystTimeYieldProcess Observation
EA/MeOH (9:1) 10% Pd/C 4h 94% Optimal; clean conversion, distinct colorimetric endpoint.
MeOH (100%)10% Pd/C3h82%Faster reaction, but minor polar side products observed via HPLC.
EtOH (100%)Raney Ni6h75%Sluggish reaction kinetics; incomplete conversion.
Protocol B: Downstream API Scaffold Assembly (Amidation/Coupling)

Objective: Utilize the nucleophilic amine of 4-amino-3-ethylphenol to construct a larger heterocyclic API scaffold (e.g., a pyrazole-based TNIK inhibitor).

Step-by-Step Methodology:

  • Activation: Dissolve the synthesized 4-amino-3-ethylphenol (1.0 eq) and a halogenated heterocyclic coupling partner (e.g., a substituted pyrazole derivative, 1.1 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Catalysis: Add a catalytic amount of an acid (e.g., acetic acid) or base depending on the specific coupling chemistry required[1].

  • Reflux & Monitoring: Heat the mixture to 120 °C for 24 hours. Monitor via LC-MS.

  • Self-Validation (Analytical): The disappearance of the 4-amino-3-ethylphenol peak (which typically elutes early due to its polarity) and the emergence of a heavier, more lipophilic product mass peak validates successful scaffold assembly.

  • Purification: Remove the solvent via a rotavapor, extract with H₂O and EtOAc, dry the organic layer over MgSO₄, and purify via silica gel column chromatography to isolate the final API intermediate[1].

References

  • WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof Source: Google Patents URL
  • 3-Ethyl-4-nitrophenol | 14143-34-1 Source: Benchchem URL
  • 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 Source: PubChem - NIH URL

Sources

Application

Advanced Application Note: HPLC Purity Assessment of 3-Ethyl-4-nitrophenol

Executive Summary For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical quality control gateway. 3-Ethyl-4-nitrophenol is a substituted nitroaromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical quality control gateway. 3-Ethyl-4-nitrophenol is a substituted nitroaromatic compound that presents unique chromatographic challenges due to its highly conjugated electronic structure and ionizable functional groups. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to achieve baseline resolution, exceptional peak symmetry, and reproducible quantification. By anchoring experimental choices in fundamental physical chemistry, this guide provides a mechanistic roadmap for method development and validation.

Chemical Profiling & Mechanistic Rationale

To design an effective chromatographic method, the physicochemical properties of the analyte must dictate the instrumental parameters. 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) has a molecular weight of 167.16 g/mol and exhibits strong lipophilicity with an XLogP3 value of 2.9[1].

The defining structural feature of this molecule is the para-relationship between the electron-withdrawing nitro group (-NO₂) and the electron-donating phenolic hydroxyl group (-OH). This configuration strongly stabilizes the phenolate anion via resonance, significantly lowering the pKa of the phenol to approximately ~7.1.

The Causality of Peak Tailing: If analyzed in an unbuffered or neutral mobile phase, 3-ethyl-4-nitrophenol exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state existence causes severe band broadening, peak splitting, and irreproducible retention times. Therefore, the mobile phase pH must be strictly controlled to acidic conditions to suppress ionization and force the molecule entirely into its hydrophobic, neutral state[2][3].

Table 1: Physicochemical Parameters of 3-Ethyl-4-nitrophenol
ParameterValueMechanistic Implication for HPLC
CAS Number 14143-34-1Unique identifier for analytical standard procurement.
Molecular Weight 167.16 g/mol Dictates mass transfer kinetics within the stationary phase pores.
XLogP3 2.9Indicates strong hydrophobicity; necessitates a non-polar C18 column.
UV Max Absorbance ~270–290 nmRequires UV-Vis/PDA detection to capture the nitroaromatic π-π* transition.

Analytical Strategy: Causality in Experimental Design

Stationary Phase Dynamics

A reversed-phase C18 (Octadecylsilane) column is mandatory. The hydrophobic ethyl group and the aromatic ring interact strongly with the non-polar C18 alkyl chains via van der Waals forces. Utilizing a monolithic column or a high-efficiency particulate column (e.g., 5 µm or sub-2 µm) provides the necessary theoretical plates to resolve 3-ethyl-4-nitrophenol from closely related positional isomers or synthetic byproducts[2][3].

Mobile Phase Thermodynamics

An isocratic elution profile utilizing Acetonitrile and an acidic buffer (e.g., 50 mM acetate buffer at pH 4.5) is highly effective[3].

  • Why Acetonitrile? Acetonitrile is preferred over methanol due to its lower viscosity and superior mass transfer properties, which enhance peak sharpness and reduce system backpressure[4].

  • Why pH 4.5? Buffering the aqueous phase to pH 4.5 ensures the environment is more than 2 pH units below the analyte's pKa. This guarantees >99% of the analyte remains protonated, maximizing its interaction with the stationary phase and yielding perfectly symmetrical peaks[3].

Spectroscopic Detection

The nitro group acts as a powerful chromophore, extending the conjugated π-electron system of the aromatic ring. Spectroscopic profiling of nitrophenols demonstrates a robust absorption maximum in the UV range of 270–290 nm[4][5][6]. Setting the detection wavelength to 270 nm minimizes baseline noise from non-conjugated solvent impurities while maximizing the signal-to-noise ratio for the target analyte.

Table 2: Optimized HPLC Method Parameters
ParameterSettingRationale
Column C18 (150 mm × 4.6 mm, 5 µm)Non-polar stationary phase for optimal hydrophobic retention.
Mobile Phase Acetonitrile : 50 mM Acetate Buffer (pH 4.5) (60:40 v/v)Acidic buffer completely suppresses analyte ionization.
Flow Rate 1.0 mL/minBalances theoretical plate generation with rapid analysis time.
Column Temperature 40 °CReduces solvent viscosity and improves peak symmetry.
Detection UV at 270 nmTargets the highly conjugated nitroaromatic system.
Injection Volume 10 µLPrevents column overloading and longitudinal band broadening.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system , utilizing a System Suitability Test (SST) as an autonomous quality gate. If the SST criteria fail, the system must halt, preventing the generation of spurious data.

Phase 1: Preparation of Solutions
  • Buffer Preparation: Dissolve the appropriate mass of sodium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH precisely to 4.5 using glacial acetic acid. Causality: Precise pH control is the primary defense against peak tailing.

  • Mobile Phase Blending: Mix 600 mL of HPLC-grade Acetonitrile with 400 mL of the prepared acetate buffer. Degas the mixture via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump heads.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Ethyl-4-nitrophenol reference standard and dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents particulate introduction, safeguarding the column frit.

Phase 2: Instrument Equilibration & System Suitability Testing (SST)
  • Purge the HPLC system with the mobile phase at 1.0 mL/min until the baseline is completely stable (typically 30–45 minutes).

  • The Quality Gate (SST): Inject the 100 µg/mL standard five consecutive times (n=5). The system software must automatically calculate the parameters listed in Table 3.

  • Proceed to sample analysis only if all SST criteria are strictly met.

Table 3: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance LimitCorrective Action if Failed
Retention Time RSD ≤ 1.0% (n=5)Check pump check-valves and verify mobile phase composition.
Peak Tailing Factor ( Tf​ ) ≤ 1.5Replace column frit or verify buffer pH is strictly ≤ 4.5.
Theoretical Plates (N) ≥ 2000Wash column with strong organic solvent to remove strongly retained lipids/impurities.
Signal-to-Noise (S/N) ≥ 10 (for LOQ)Clean detector flow cell; verify UV lamp energy hours.
Phase 3: Sample Analysis
  • Inject a blank (mobile phase) to confirm the absence of ghost peaks or carryover.

  • Inject the synthesized 3-Ethyl-4-nitrophenol samples.

  • Integrate the main peak at ~270 nm and calculate purity using the area normalization method (Area %) or against the external standard calibration curve.

Workflow Visualization

The following diagram illustrates the logical dependencies and the self-validating feedback loop inherent in this method development strategy.

HPLC_Workflow Start Sample Preparation (Filtration & Dilution) MobilePhase Mobile Phase Optimization (Buffer pH < pKa) Start->MobilePhase Analyte stability Column Stationary Phase Selection (Reversed-Phase C18) MobilePhase->Column Ion suppression Detection UV-Vis Detection (λ = 270 nm) Column->Detection Elution profile SST System Suitability Testing (Self-Validating Quality Gate) Detection->SST Peak integration SST->MobilePhase Fail (Iterate) Validation Method Validation (ICH Q2 Guidelines) SST->Validation Pass Criteria Met Success Purity Assessment Approved Validation->Success Robust Data

Figure 1: Logical workflow for HPLC method development and self-validating system suitability.

References

  • LCGC International. "Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Pharmaceutical Methods. "Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.
  • National Institutes of Health (PMC). "HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • PubChem. "3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905.
  • National Institutes of Health (PMC). "Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.

Sources

Method

Application Note: High-Purity Isolation of 3-Ethyl-4-nitrophenol via Optimized Recrystallization Strategies

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly valued synthetic intermediate in medicinal chemistry and materials science. It serves as a critical precursor in the development of Traf2- and Nck-interacting kinase (TNIK) inhibitors—where it is typically reduced via palladium-catalyzed hydrogenation to 4-amino-3-ethylphenol[1]—as well as in the synthesis of specialty aromatic diamines.

However, the synthesis of 3-arylated or alkylated 4-nitrophenols is notoriously difficult. The directing effects of the hydroxyl and ethyl groups often hinder direct electrophilic substitution, leading to complex multi-step syntheses or the generation of closely related structural isomers (e.g., 2-nitro isomers) and over-nitrated byproducts[2].

The Causality of Purification: Standard chromatographic purification of these crude mixtures is solvent-intensive and scales poorly. Recrystallization is the preferred method, leveraging the differential lattice energies and temperature-dependent solubility profiles of the isomers. For highly similar structural isomers that tend to co-crystallize due to lattice-impurity incorporation, standard solvent gradients may fail. In such advanced cases, complex-assisted crystallization is employed. As demonstrated in foundational studies on nitrophenol purification, introducing a complexing agent (such as 3-aminobenzoic acid) selectively binds the isomeric impurity in the solution phase. This prevents the impurity from incorporating into the growing crystal lattice of the target nitrophenol, yielding purity enhancements of >80% without sacrificing product yield[3].

Physicochemical Properties & Solvent Selection

Designing a self-validating recrystallization protocol begins with understanding the physicochemical parameters of the target molecule.

Table 1: Physicochemical Properties of 3-Ethyl-4-nitrophenol [4]

PropertyValue
CAS Number 14143-34-1
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Predicted Boiling Point 311.8 ± 0.0 °C at 760 mmHg
Predicted Density 1.3 ± 0.0 g/cm³
LogP 2.386

Table 2: Solvent System Screening for Recrystallization

Solvent SystemRoleMechanistic Rationale
Ethanol / Water Primary / Anti-solventEthanol provides excellent solubility at elevated temperatures via hydrogen bonding; water forces supersaturation upon cooling. Ideal for purging non-polar impurities.
Toluene Single SolventOffers a steep temperature-dependent solubility gradient. Effective for leaving highly polar, over-nitrated byproducts insoluble during hot filtration.
Ethyl Acetate / Hexane Primary / Anti-solventHighly tunable polarity. Useful when the crude mixture contains significant amounts of unreacted, less-polar 3-ethylphenol.

Recrystallization Workflow Visualization

Workflow Crude Crude 3-Ethyl-4-nitrophenol (Contains Isomeric Impurities) Dissolution Step 1: Dissolution (Ethanol/Water, 70°C) Crude->Dissolution HotFiltration Step 2: Hot Filtration (Remove Insoluble Matter) Dissolution->HotFiltration Maintain Heat Cooling Step 3: Controlled Cooling (0.5°C/min to 4°C) HotFiltration->Cooling Filtrate Crystallization Step 4: Nucleation & Growth (Anti-solvent Addition) Cooling->Crystallization Isolation Step 5: Vacuum Filtration & Cold Wash Crystallization->Isolation Mother Liquor to Waste Validation Step 6: Analytical Validation (HPLC, 1H-NMR, MS) Isolation->Validation Pure Pure 3-Ethyl-4-nitrophenol (>99% Purity) Validation->Pure Passes QC

Figure 1: Step-by-step self-validating recrystallization workflow for 3-Ethyl-4-nitrophenol.

Detailed Experimental Protocol

This protocol utilizes an Ethanol/Water primary/anti-solvent system, optimized for a 10-gram scale of crude 3-Ethyl-4-nitrophenol.

Step 1: Dissolution
  • Transfer 10.0 g of crude 3-Ethyl-4-nitrophenol to a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 30 mL of absolute ethanol.

  • Heat the mixture to 70 °C using a temperature-controlled oil bath until the solid is completely dissolved. Note: Do not exceed the boiling point of ethanol (78 °C) to prevent solvent loss and premature precipitation.

Step 2: Hot Filtration
  • Pre-heat a glass funnel and filter paper to prevent premature crystallization in the stem.

  • Rapidly filter the hot solution into a clean, pre-warmed 250 mL Erlenmeyer flask to remove any insoluble over-nitrated polymeric byproducts or dust.

Step 3: Anti-Solvent Addition & Controlled Cooling
  • While maintaining the filtrate at ~65 °C, add deionized water (anti-solvent) dropwise via an addition funnel until the solution becomes faintly turbid (cloud point).

  • Add a few drops of hot ethanol just until the turbidity clears.

  • Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate (approx. 0.5 °C/min). Causality: Slow cooling promotes the growth of large, pure crystals and prevents the kinetic trapping of impurities within the crystal lattice.

Step 4: Isolation and Drying
  • Once the solution reaches room temperature, transfer the flask to an ice-water bath (4 °C) for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 15 mL of ice-cold 10% ethanol/water solution to remove residual mother liquor without dissolving the product.

  • Critical Step: Dry the crystals overnight in a vacuum oven at 25 °C (25 inHg). Causality: Drying temperatures must be kept near room temperature because nitrophenols are highly prone to sublimation at elevated temperatures, which can alter the solid's composition and reduce yield[3].

Analytical Validation (Self-Validating System)

A purification protocol is only as robust as its validation checkpoints. To ensure the process is self-validating, perform the following analyses:

  • High-Performance Liquid Chromatography (HPLC): Analyze both the isolated crystals and the mother liquor. The mother liquor should show an enrichment of the isomeric impurities, confirming successful partitioning[3].

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the purified product must show distinct signals. The ethyl group will present a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (-CH₂-) and methyl (-CH₃) protons. The aromatic region must be scrutinized for the disappearance of off-target coupling patterns, confirming the removal of structural isomers[2].

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact molecular weight. The molecular ion peak (M⁺) should be observed at m/z ~167.16. The fragmentation pattern will typically show the characteristic loss of the nitro group (-NO₂, 46 Da) and the ethyl group (-C₂H₅, 29 Da), providing definitive structural confirmation[2].

References

  • Source: guidechem.
  • Source: rsc.
  • Source: benchchem.
  • Source: google.com (Patents)

Sources

Application

Application Note: Advanced Protocol for the Safe Handling, Storage, and Laboratory Processing of 3-Ethyl-4-nitrophenol

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Author: BenchChem Technical Support Team. Date: March 2026

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Structuring the Sections

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I've integrated the finalized DOT diagram showing safe handling and processing, along with captions and a refined document structure. Now, I am implementing clear labels and ensuring the diagrams' clarity and seamless formatting. The layout includes a Title, Abstract/Introduction, a Physicochemical and Hazard Profile, the Self-Validating Storage Protocol, and a diagram. I am finalizing the diagrams for proper labels.

Refining the Framework

I am now focusing on refining the document. I'm writing a draft of the executive summary and starting the physicochemical and hazard assessment sections. I am including GHS hazard codes to ensure safety compliance. Visual inspection will validate storage and maintain sample integrity, avoiding poisoning of catalysts.

I have a draft of the executive summary that I am working on to provide an overview. Also, I'm composing a physicochemical properties table and a hazard assessment section with a mechanistic explanation of the risks. I have outlined the operational protocol covering temperature, atmosphere, and light.

I've integrated the finalized DOT diagram showing safe handling and processing, along with captions and a refined document structure. Now, I am implementing clear labels and ensuring the diagrams' clarity and seamless formatting. The layout includes a Title, Abstract/Introduction, a Physicochemical and Hazard Profile, the Self-Validating Storage Protocol, and a diagram. I am finalizing the diagrams for proper labels.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Executive Summary

3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly reactive nitroaromatic compound widely utilized as a critical building block in pharmaceutical synthesis, most notably in the development of Traf2- and Nck-interacting kinase (TNIK) inhibitors for targeted cancer therapies [1]. Due to the directing effects of its hydroxyl and nitro groups, it presents unique physicochemical behaviors and significant toxicological hazards [2]. This application note provides a self-validating, mechanistically grounded protocol for the safe handling, storage, and experimental processing of 3-Ethyl-4-nitrophenol, ensuring both operator safety and reagent integrity.

Physicochemical Profiling & Hazard Assessment

To design an effective handling protocol, one must first understand the intrinsic properties of the molecule. The presence of the electron-withdrawing nitro group para to the hydroxyl group significantly increases the acidity of the phenol while rendering the compound susceptible to specific degradation pathways [2].

Quantitative Data Summary

Table 1: Physicochemical and hazard profile of 3-Ethyl-4-nitrophenol[3, 4, 5].

Property / ParameterValue / DescriptionCausality / Implication for Handling
Molecular Formula C₈H₉NO₃Contains reactive functional groups prone to oxidation.
Molecular Weight 167.16 g/mol Relatively low MW; forms fine, easily inhalable dust.
Boiling Point ~311.8 °C (Predicted)Low volatility at room temperature, but hazardous if heated.
Flash Point ~139.8 °C (Predicted)Combustible; dust clouds can form explosive mixtures in air.
XLogP3 2.9Lipophilic; easily absorbed through dermal contact.
GHS Hazard Codes H301, H312, H318, H372, H411Toxic if swallowed; causes severe eye damage and blood system toxicity.
Mechanistic Toxicology

Like many nitrophenols, 3-Ethyl-4-nitrophenol exhibits systemic toxicity primarily through the uncoupling of oxidative phosphorylation in mitochondria and the oxidation of hemoglobin to methemoglobin[5]. Prolonged exposure leads to blood system damage. Its lipophilic nature (XLogP3 = 2.9) ensures rapid dermal absorption, making stringent barrier protection non-negotiable [3].

The Self-Validating Storage Protocol

The storage of 3-Ethyl-4-nitrophenol must be treated as a self-validating system: the physical appearance of the chemical serves as a direct indicator of storage efficacy. Pure 3-Ethyl-4-nitrophenol appears as a pale yellow to brownish crystalline powder. If the storage protocol fails, ambient oxygen and actinic light will oxidize the phenol into deeply colored quinone derivatives. These impurities will subsequently poison palladium catalysts (e.g., Pd/C) used in downstream reduction steps [1].

Step-by-Step Storage Methodology
  • Temperature Control (2-8°C): Store the primary container in an explosion-proof laboratory refrigerator.

    • Causality: Refrigeration minimizes thermal degradation and lowers the vapor pressure of any volatile trace impurities, preserving the integrity of the ethyl and nitro functional groups.

  • Inert Atmosphere Sealing (Argon/N₂): After every use, flush the headspace of the container with high-purity Argon or Nitrogen gas before sealing.

    • Causality: Displacing ambient oxygen prevents the auto-oxidation of the hydroxyl group. Argon is preferred over Nitrogen as it is heavier than air and forms a protective "blanket" over the solid powder.

  • Actinic Light Protection: Store in amber glass vials or wrap the primary container in aluminum foil.

    • Causality: Nitrophenols are highly susceptible to environmental photolysis. UV/Vis radiation triggers abiotic degradation pathways, compromising reagent purity [2].

  • Secondary Containment: Place the sealed vial inside a secondary desiccator cabinet or a sealed plastic secondary container with desiccant packets.

Operational Handling & Experimental Workflow

When utilizing 3-Ethyl-4-nitrophenol as a precursor—such as in the catalytic hydrogenation to 4-amino-3-ethylphenol for TNIK inhibitor synthesis [1]—strict operational workflows must be followed to prevent dust generation and cross-contamination.

HandlingWorkflow Start 3-Ethyl-4-nitrophenol (Solid/Powder) PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Pre-handling Phase Hood 2. Transfer to Chemical Fume Hood (Local Exhaust Ventilation) PPE->Hood Containment Strategy Weighing 3. Weighing & Dissolution (Avoid Dust Generation) Hood->Weighing Active Processing Storage 4A. Storage (2-8°C, Argon/N2 Atmosphere) Weighing->Storage Unused Reagent Waste 4B. Hazardous Waste Disposal (Incineration) Weighing->Waste Contaminated Consumables

Workflow for the safe handling, processing, and storage of 3-Ethyl-4-nitrophenol.

Step-by-Step Handling Procedure
  • Barrier Protection: Don standard PPE, including double nitrile gloves (due to the compound's dermal permeability), safety goggles, and a flame-resistant lab coat. If handling large quantities outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required [5].

  • Environmental Containment: Perform all weighing and transfer operations inside a certified Class II chemical fume hood. Ensure the sash is pulled down to the lowest workable height.

  • Anti-Static Weighing: Use anti-static weighing boats and spatulas.

    • Causality: Nitrophenol powders can accumulate static charge, leading to sudden dispersion of combustible dust clouds.

  • Dissolution: When preparing for catalytic hydrogenation, dissolve the 3-Ethyl-4-nitrophenol directly in the reaction solvent (e.g., Ethyl Acetate/Methanol mixture) within the fume hood before transferring to the hydrogenation reactor [1]. This neutralizes the dust hazard immediately.

Synthetic Utility & Downstream Processing

To contextualize the handling requirements, it is vital to understand the compound's primary application in drug discovery. 3-Ethyl-4-nitrophenol is frequently subjected to catalytic hydrogenation to reduce the nitro group to an amine, forming a critical scaffold for anti-cancer agents [1].

SynthesisPathway Precursor 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) Reduction Catalytic Hydrogenation (Pd/C, H2 gas, MeOH/EA) Precursor->Reduction Reduction of Nitro Group Intermediate 4-Amino-3-ethylphenol (Yield >90%) Reduction->Intermediate Filtration & Solvent Removal Synthesis Multi-step Substitution & Scaffold Assembly Intermediate->Synthesis Electrophilic Addition Target TNIK Inhibitor (Targeted Cancer Therapy) Synthesis->Target Drug Discovery Pipeline

Synthetic utility of 3-Ethyl-4-nitrophenol as a precursor in TNIK inhibitor drug development.

Waste Management & Spill Response

Because 3-Ethyl-4-nitrophenol is highly toxic to aquatic life with long-lasting environmental effects (H411), it must never be disposed of down the drain [5].

  • Spill Response: In the event of a powder spill, do not dry-sweep. Cover the spill with damp absorbent pads to suppress dust formation. Carefully scoop the material into a hazardous waste container using non-sparking tools. Clean the contaminated surface thoroughly with a solvent (like ethanol or isopropanol) followed by soap and water.

  • Disposal: All contaminated consumables (weighing boats, gloves, filter paper containing Pd/C residues) and unused chemical must be placed in a sealed, clearly labeled hazardous waste container destined for high-temperature incineration by a licensed environmental management facility [5].

References

  • Source: Google Patents (WO2019156439A1)
  • 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 Source: PubChem - NIH URL:[Link]

Method

Application Note: 3-Ethyl-4-nitrophenol as a Core Building Block in Agrochemical Discovery and Synthesis

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Advanced Methodology & Application Protocol Introduction & Physicochemical Rationale 3-Ethyl-4-nitrophenol (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Advanced Methodology & Application Protocol

Introduction & Physicochemical Rationale

3-Ethyl-4-nitrophenol (CAS 14143-34-1) is a highly versatile organic building block, widely recognized for its utility in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty dyes[1]. Structurally, it features a phenolic hydroxyl group, an electron-withdrawing nitro group at the para position, and an ethyl group at the meta position.

Mechanistic Insights: Why the 3-Ethyl Substitution?

In agrochemical design, the substitution pattern on a phenyl ring is never arbitrary. The inclusion of the 3-ethyl group provides two critical functional advantages over standard p-nitrophenol:

  • Modulation of Lipophilicity: The compound exhibits a predicted XLogP3 of 2.9[2]. This increased lipophilicity compared to unsubstituted nitrophenols enhances cuticular penetration in target insect pests and broadleaf weeds.

  • Steric and Electronic Directing Effects: The ethyl group exerts a positive inductive effect (+I), slightly increasing the pKa of the phenol. When deprotonated, the resulting phenoxide is a potent nucleophile. Furthermore, the steric bulk of the ethyl group alters the binding kinetics of the final agrochemical within the hydrophobic pockets of target enzymes (e.g., Acetylcholinesterase or Protoporphyrinogen IX oxidase)[3].

Agrochemical Application 1: Synthesis of 3-Ethyldimethylparathion

A primary application of 3-Ethyl-4-nitrophenol is its use as a precursor for organothiophosphate insecticides. The target compound in this protocol is O,O-Dimethyl O-(3-ethyl-4-nitrophenyl)phosphorothioate (CAS 13074-09-4)[4], commonly known as 3-Ethyldimethylparathion.

Reaction Causality

The synthesis relies on an SN2 phosphorylation. Acetonitrile (MeCN) is selected as a polar aprotic solvent because it weakly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic. Potassium carbonate (K₂CO₃) is chosen as the base; it is strong enough to deprotonate the phenol but mild enough to prevent the hydrolysis of the electrophilic dimethyl chlorothiophosphate reagent.

Step-by-Step Protocol & Self-Validating System
  • Phenoxide Generation: Dissolve 1.0 equivalent (eq) of 3-Ethyl-4-nitrophenol in anhydrous MeCN (0.5 M concentration). Add 1.5 eq of finely powdered K₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation Cue: The solution will immediately transition from a pale yellow to a deep red/orange color , visually confirming the successful formation of the phenoxide anion.

  • Phosphorylation: Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Cooling is mandatory to control the exothermic SN2 reaction and prevent unwanted thiolo-thiono isomerization. Dropwise, add 1.1 eq of dimethyl chlorothiophosphate over 15 minutes.

  • In-Process Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Cue: As the nucleophilic phenoxide is consumed by the electrophile, the deep red color will gradually fade to a pale yellow . The disappearance of the red tint serves as an intrinsic visual indicator of reaction completion.

  • Biphasic Quenching & Purification: Filter the mixture to remove inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate and wash twice with 5% aqueous NaOH.

    • Self-Validation Cue: The NaOH wash selectively deprotonates any trace unreacted 3-ethyl-4-nitrophenol, pulling it into the aqueous layer (which turns bright red). The organic layer retains the highly pure, neutral phosphorothioate product. Dry the organic layer over MgSO₄ and evaporate to yield the pure insecticide.

Workflow SM 3-Ethyl-4-nitrophenol (Nucleophile) Phenoxide Phenoxide Intermediate (Red Solution) SM->Phenoxide Base Addition Base K2CO3 in MeCN (Deprotonation) Base->Phenoxide Product 3-Ethyldimethylparathion (Pale Yellow) Phenoxide->Product SN2 Phosphorylation (0-5°C) Reagent Dimethyl chlorothiophosphate (Electrophile) Reagent->Product Workup 5% NaOH Wash (Removes Unreacted SM) Product->Workup Quench & Extract Pure Purified Agrochemical (Organic Phase) Workup->Pure Phase Separation

Workflow for the synthesis of 3-Ethyldimethylparathion from 3-Ethyl-4-nitrophenol.

Agrochemical Application 2: Synthesis of a Diphenyl Ether Herbicide Precursor

3-Ethyl-4-nitrophenol is also a critical building block for Protoporphyrinogen IX oxidase (PPO) inhibitor herbicides. By reacting it with 2-chloro-4-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution (SNAr), a highly active diphenyl ether framework is generated.

Reaction Causality

N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the transient Meisenheimer complex formed during the SNAr pathway. Cesium carbonate (Cs₂CO₃) is the preferred base; the large atomic radius of the cesium cation creates a highly dissociated, "naked" phenoxide pair, drastically accelerating the reaction rate compared to sodium or potassium bases.

Step-by-Step Protocol & Self-Validating System
  • Reagent Assembly: In a dry flask, dissolve 1.0 eq of 3-Ethyl-4-nitrophenol and 1.05 eq of 2-chloro-4-(trifluoromethyl)benzonitrile in anhydrous DMF. Add 1.2 eq of Cs₂CO₃.

  • Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validating Precipitation Quench: Pour the hot reaction mixture directly into a beaker of vigorously stirred crushed ice water (10x volume of DMF).

    • Self-Validation Cue: DMF is infinitely miscible with water, whereas the resulting diphenyl ether product is highly hydrophobic. This solvent polarity shock induces immediate, massive crystallization of the product, serving as a self-purifying precipitation step.

  • Isolation: Filter the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual DMF, and dry under vacuum to obtain the herbicide precursor.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for both synthetic workflows, allowing formulation scientists to quickly compare reaction dynamics.

ParameterProtocol 1: Organothiophosphate SynthesisProtocol 2: Diphenyl Ether Synthesis
Target Compound 3-Ethyldimethylparathion2-chloro-4-(CF₃)phenyl 3-ethyl-4-nitrophenyl ether
Reaction Type SN2 PhosphorylationNucleophilic Aromatic Substitution (SNAr)
Solvent & Base Acetonitrile (MeCN) / K₂CO₃N,N-Dimethylformamide (DMF) / Cs₂CO₃
Temperature 0–5 °C90 °C
Reaction Time 2 Hours4 Hours
Self-Validation Cue Deep red to pale yellow color transitionInstant precipitation upon aqueous quench
Expected Yield 85–90%78–82%
Purification Method Selective biphasic NaOH washRecrystallization from aqueous DMF

Mechanism of Action (MOA) Visualization

Once synthesized, organothiophosphates like 3-Ethyldimethylparathion act as pro-insecticides. They require in vivo oxidative desulfuration by insect Cytochrome P450 enzymes to convert the P=S bond to a highly reactive P=O bond (the "oxon" form), which irreversibly phosphorylates the serine residue in the active site of Acetylcholinesterase (AChE).

MOA Pro 3-Ethyldimethylparathion (Pro-insecticide) CYP Cytochrome P450 (Oxidation) Pro->CYP in vivo Oxon 3-Ethyldimethylparaoxon (Active Metabolite) CYP->Oxon Desulfuration Inhibited Phosphorylated AChE (Irreversible) Oxon->Inhibited Serine Binding AChE Acetylcholinesterase (Target Enzyme) AChE->Inhibited Tox ACh Accumulation (Neurotoxicity) Inhibited->Tox Synaptic Failure

In vivo bioactivation and mechanism of action for 3-Ethyldimethylparathion.

References

  • [1] Title: 3-Ethyl-4-nitrophenol | 14143-34-1 | Benchchem Source: benchchem.com URL:

  • [2] Title: 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 - PubChem Source: nih.gov URL:

  • [4] Title: Phosphorothioic acid, O-(3-ethyl-4-nitrophenyl) O,O-dimethyl ester | CID 83105 - PubChem Source: nih.gov URL:

  • [3] Title: CARBAMATES AND CYCLIC UREAS AS INHIBITORS OF alpha-GLUCOSIDASE: IN VITRO ACTIVITY TESTING AND QSAR STUDY Source: researchgate.net URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethyl-4-nitrophenol

Welcome to the technical support center for the synthesis of 3-Ethyl-4-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-4-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve the yield and purity of your target compound.

Introduction: The Challenge of Regioselectivity and Oxidation

The synthesis of 3-Ethyl-4-nitrophenol (C₈H₉NO₃) is most commonly achieved via the electrophilic nitration of 3-ethylphenol.[1] While seemingly straightforward, this reaction presents two primary challenges that can drastically reduce yield:

  • Lack of Regioselectivity: The starting material, 3-ethylphenol, possesses two activating groups: a hydroxyl (-OH) and an ethyl (-CH₂CH₃). Both are ortho, para-directing, meaning the incoming electrophile (the nitronium ion, NO₂⁺) can attack multiple positions on the aromatic ring. This leads to a mixture of isomers, including the desired 3-ethyl-4-nitrophenol (para to the -OH group) and undesired side products like 3-ethyl-2-nitrophenol and 3-ethyl-6-nitrophenol.[2][3] Separating these isomers is often difficult and results in a lower isolated yield of the target compound.

  • Oxidation of the Phenolic Ring: Phenols have highly electron-rich aromatic rings, making them susceptible to oxidation, especially under the harsh conditions of traditional nitration (e.g., concentrated nitric and sulfuric acids).[4] This oxidative degradation leads to the formation of dark, tarry polymers, which not only reduces the yield but also complicates the purification process.[5]

This guide focuses on strategies to overcome these challenges, emphasizing methods that ensure high regioselectivity and minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: My direct nitration of 3-ethylphenol gives a very low yield of the desired 4-nitro product. Why is this happening?

A1: This is the most common issue and stems from poor regioselectivity. As explained above, the -OH and ethyl groups direct nitration to the 2-, 4-, and 6-positions. Direct nitration with a standard mixed acid (HNO₃/H₂SO₄) will almost certainly produce a mixture of isomers, with the desired 3-ethyl-4-nitrophenol being only one of several products. The low isolated yield is a direct consequence of having to separate this complex mixture.

Q2: How can I prevent the formation of ortho-isomers and improve selectivity for the para-product?

A2: To achieve high regioselectivity, you must move away from direct nitration. The most effective and industrially relevant strategy is a two-step nitrosation-oxidation pathway .[6][7] In this method, 3-ethylphenol is first reacted with a nitrosating agent (e.g., sodium nitrite in an acidic medium) at a low temperature. This reaction is highly selective for the para-position, forming 3-ethyl-4-nitrosophenol. This intermediate is then oxidized in a subsequent step to yield the desired 3-ethyl-4-nitrophenol with excellent purity and minimal isomer formation.[8] This method avoids the regioselectivity problem entirely.

Q3: I am observing a lot of dark, tarry material in my reaction flask. What causes this and how can I stop it?

A3: The formation of dark, tarry substances is a clear indicator of oxidative degradation of the phenol ring by the nitrating agent.[4] This is typically caused by:

  • Harsh Reaction Conditions: Using highly concentrated nitric acid.

  • High Temperatures: The reaction is exothermic, and poor temperature control can lead to thermal runaway, which accelerates oxidation.[5]

To minimize this, you should:

  • Use Dilute Nitric Acid: Employing more dilute nitric acid significantly reduces its oxidative potential.[4][9]

  • Maintain Strict Temperature Control: Run the reaction at low temperatures (e.g., 0-5 °C), especially during the addition of reagents. Use an ice bath to dissipate heat effectively.[4]

  • Consider Milder, Heterogeneous Methods: An alternative is to use a combination of an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂) with sodium nitrate in a solvent like dichloromethane. This system generates the nitrating agent in situ under much milder and controlled conditions.[10]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Low yield with a clean (non-tarry) product mixture. 1. Poor Regioselectivity: Formation of multiple isomers that are lost during workup and purification. 2. Incomplete Reaction: Reaction time was too short or the temperature was too low for the chosen method.1. Confirm Isomer Formation: Analyze the crude product mixture using TLC, GC-MS, or ¹H NMR to identify the presence of isomers. 2. Switch to a Regioselective Method: Abandon direct nitration. Implement the Nitrosation-Oxidation Protocol (detailed below) which is highly selective for the para-position.[6][8] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Extend the reaction time until the 3-ethylphenol spot has disappeared.
Low yield accompanied by a dark, viscous, or tarry substance. 1. Oxidation of Phenol: The nitrating agent is oxidizing the activated aromatic ring instead of nitrating it. 2. Reaction Too Vigorous: Poor temperature control or adding the nitrating agent too quickly.1. Lower the Reaction Temperature: Immediately implement cooling with an ice or ice/salt bath to maintain a temperature between 0-10 °C. This is crucial to manage the exothermicity of the reaction.[4] 2. Use More Dilute Acid: Switch from concentrated nitric acid to a more dilute solution (e.g., 20-40%). This reduces the concentration of the oxidizing species.[9] 3. Slow, Portion-wise Addition: Add the nitrating agent dropwise or in small portions with vigorous stirring. This ensures localized heat can be dissipated effectively and prevents localized high concentrations of the nitrating agent.[4]
The major product is a di- or tri-nitrated species instead of the desired mono-nitrophenol. 1. Over-nitration: Reaction conditions are too harsh (concentrated acid, high temperature, or long reaction time).1. Avoid Concentrated Acids: Do not use fuming nitric acid or a large excess of concentrated sulfuric acid. Switch to dilute nitric acid.[2] 2. Reduce Reaction Temperature and Time: Perform the reaction at a lower temperature (e.g., <20 °C) and monitor closely with TLC. Stop the reaction as soon as the mono-nitrated product is the dominant species.[4] 3. Control Stoichiometry: Use a molar ratio of nitrating agent to phenol that is close to 1:1 to favor mononitration.

Optimized Synthesis Protocol: The Nitrosation-Oxidation Method

This two-step, one-pot protocol is highly recommended for achieving excellent yield and purity by circumventing the common issues of regioselectivity and oxidation.[6][8]

Step 1: Regioselective Nitrosation of 3-Ethylphenol

Reagents & Equipment:

  • 3-Ethylphenol

  • Hydrochloric Acid (15%)

  • Sodium Nitrite (NaNO₂)

  • Reaction vessel with magnetic stirrer and thermometer, placed in an ice/salt bath.

Procedure:

  • Charge the reaction vessel with 15% hydrochloric acid.

  • Cool the acid to 0 ± 3 °C using the ice/salt bath with vigorous stirring. Maintaining this low temperature is critical for selectivity and safety.

  • In a separate beaker, prepare a solution of 3-ethylphenol and sodium nitrite in water.

  • Add the 3-ethylphenol/sodium nitrite solution dropwise to the cold, stirred acid. The rate of addition must be controlled to ensure the internal temperature does not rise above 3 °C.

  • After the addition is complete, continue stirring the mixture at 0 ± 3 °C for an additional 30-45 minutes. The formation of 3-ethyl-4-nitrosophenol as a precipitate should be observed.

Step 2: Oxidation to 3-Ethyl-4-nitrophenol

Reagents & Equipment:

  • Nitric Acid (e.g., 30-40%)

  • Heating mantle or water bath

Procedure:

  • To the reaction mixture from Step 1, containing the suspended 3-ethyl-4-nitrosophenol, begin the slow, dropwise addition of nitric acid.

  • After adding the nitric acid, gradually and carefully raise the temperature of the mixture to 40 ± 5 °C . This will initiate the oxidation of the nitroso group (-N=O) to a nitro group (-NO₂).

  • CAUTION: This step is exothermic and will evolve nitrogen oxide gases (NOₓ), which are toxic. This procedure must be performed in a well-ventilated fume hood .

  • Maintain the reaction at this temperature for approximately 2-3 hours, or until TLC analysis indicates the complete conversion of the nitroso intermediate to the final product.

  • Cool the reaction mixture to room temperature (approx. 25 °C). The yellow, crystalline 3-Ethyl-4-nitrophenol product will precipitate.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake with cold water to remove residual acids and other water-soluble impurities.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary & Expected Outcomes

Synthesis MethodTypical ConditionsExpected YieldProsCons
Direct Nitration Dilute HNO₃, < 20 °C30-50%One stepPoor regioselectivity (isomer formation), risk of oxidation.[2][9]
Heterogeneous Catalysis Mg(HSO₄)₂/NaNO₃, CH₂Cl₂, RT60-85%Mild conditions, easy workup, good selectivity.[4][10]Requires specific solid-acid catalyst.
Nitrosation-Oxidation 1) NaNO₂/HCl, 0-3 °C 2) HNO₃, 40 °C>85%Excellent regioselectivity, high purity, reliable and scalable.[6][8]Two-step process, requires careful temperature control and handling of NOx gases.

Visualizing the Process

Key Reaction Pathways

This diagram illustrates the challenge of direct nitration, where multiple products are possible due to the directing effects of the hydroxyl and ethyl groups.

G cluster_start Starting Material cluster_reagent Reagent cluster_products Potential Products Start 3-Ethylphenol Reagent Direct Nitration (e.g., HNO₃/H₂SO₄) P1 3-Ethyl-4-nitrophenol (Desired Product - Para) Reagent->P1 P2 3-Ethyl-2-nitrophenol (Side Product - Ortho) Reagent->P2 P3 3-Ethyl-6-nitrophenol (Side Product - Ortho) Reagent->P3 P4 Oxidation Products (Tars) Reagent->P4

Caption: Possible outcomes of direct nitration of 3-ethylphenol.

Recommended Synthesis Workflow

This flowchart outlines the superior two-step nitrosation-oxidation process, which isolates the desired reaction pathway to maximize yield.

G A Start: 3-Ethylphenol B Step 1: Nitrosation NaNO₂ / HCl Temp: 0-3 °C A->B C Intermediate: 3-Ethyl-4-nitrosophenol (High Para-Selectivity) B->C D Step 2: Oxidation Dilute HNO₃ Temp: 40 °C C->D E Crude Product: 3-Ethyl-4-nitrophenol D->E F Workup & Purification (Filtration, Washing, Recrystallization) E->F G Final Product: Pure 3-Ethyl-4-nitrophenol (Yield > 85%) F->G

Caption: Workflow for high-yield synthesis via nitrosation-oxidation.

Troubleshooting Decision Tree

Use this logic diagram to diagnose and solve common synthesis problems.

G Start Problem: Low Yield Q1 Is the reaction mixture dark and tarry? Start->Q1 Ans_Yes YES: Oxidation is Occurring Q1->Ans_Yes  Yes Ans_No NO: Likely a Selectivity Issue Q1->Ans_No  No Sol_1 1. Lower reaction temperature (0-5 °C) 2. Use more dilute nitric acid 3. Add nitrating agent slowly Ans_Yes->Sol_1 Sol_2 1. Confirm isomer presence (TLC/GC) 2. Switch to the Nitrosation-Oxidation method for high para-selectivity Ans_No->Sol_2

Caption: A logical guide for troubleshooting low yield issues.

References

  • Google Patents (2005).
  • Zolfigol, M.A., et al. (2004). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. [Link]

  • Google Patents (1972).
  • Afridi, F., et al. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences. [Link]

  • Corning (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]

  • Surur, A.S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. [Link]

  • Google Patents (2016). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
  • Dong, S.L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Boole, R. (2024). Reactions of Phenol. Save My Exams. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Ethyl-4-nitrophenol. PubChem Compound Database. [Link]

  • UKEssays (2017). Synthesis and Purification of Nitrophenols. [Link]

  • Google Patents (1970).
  • Casson, D., & Rappaport, H. (1971). SYNTHESIS LAB # 10: NITRATION OF PHENOL. [Link]

  • ChemistryStudent (2022). Nitration of Phenol (A-Level Chemistry). YouTube. [Link]

  • ResearchGate (n.d.). Optimization of the 4‐nitrophenol reduction reaction. [Link]

  • Organic Syntheses (n.d.). 4-nitroindole. [Link]

  • National Center for Biotechnology Information (n.d.). 4-Ethyl-3-nitrophenol. PubChem Compound Database. [Link]

  • Khan Academy (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

  • Agüera, A., et al. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1992). Toxicological Profile for Nitrophenols. [Link]

  • ChemistryStudent (n.d.). Phenol Reactions (A-Level). [Link]

  • ResearchGate (n.d.). Molecular structure of 4-nitrophenol. [Link]

  • Wikipedia (n.d.). 4-Nitrophenol. [Link]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for 3-Ethylphenol Nitration

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven methodologies, mechanistic causality, and self-validating protocols to suppress oxidative and polysubstituted byproducts during the nitration of 3-ethylphenol.

Part 1: Mechanistic Insights & Causality (FAQs)

Q1: Why does the nitration of 3-ethylphenol frequently yield dark, tarry mixtures instead of clean mononitro products? A: The hydroxyl (-OH) group strongly activates the aromatic ring, making it highly susceptible to single-electron transfer (SET) oxidation by the nitronium ion or nitric acid itself. This oxidative pathway competes with electrophilic aromatic substitution, leading to the formation of benzoquinone derivatives and high-molecular-weight tarry condensates 1. The presence of the ethyl group at the meta position further enriches the electron density of the ring, exacerbating its vulnerability to oxidation 2.

Q2: What causes the formation of dinitro and trinitro impurities? A: Due to the synergistic activating effects of the hydroxyl and ethyl groups, the initial mononitro product remains sufficiently nucleophilic to undergo subsequent nitration. If the reaction temperature exceeds 25°C or if concentrated HNO₃ is used, over-nitration (polysubstitution) is inevitable 1.

Q3: How does the meta-ethyl group affect regioselectivity compared to unsubstituted phenol? A: The -OH group is a strong ortho/para director, while the meta-ethyl group is a weak ortho/para director relative to its own position. Steric hindrance from the ethyl group influences the isomer distribution, heavily favoring substitution at the less hindered positions (para to the OH group, or ortho to the OH group but away from the ethyl group). Controlling this ratio requires specific catalytic interventions 3.

Part 2: Troubleshooting Guide for Minimizing Byproducts

Issue 1: Excessive Oxidation (Benzoquinone Formation)

  • Causality: High concentrations of the nitrate ion act as a strong oxidizing agent before electrophilic substitution can occur.

  • Solution: Switch to a two-step nitrosation-oxidation pathway. Generating nitrous acid in situ from NaNO₂ in an acidic medium forms a nitroso intermediate, which is then gently oxidized to the nitro group, entirely bypassing harsh oxidative conditions 1. Alternatively, use an apolar aprotic solvent to shield the phenol derivative from aqueous oxidative side reactions 4.

Issue 2: Poor Regioselectivity (Unwanted Ortho/Para Ratios)

  • Causality: Standard liquid-phase nitration follows a statistical distribution dictated purely by electronics, often yielding difficult-to-separate isomeric mixtures.

  • Solution: Implement a heterogeneous catalytic system or sonication. Using solid-supported nitrates (e.g., NaNO₃ with wet SiO₂) restricts the spatial orientation of the substrate, sterically directing the nitronium attack 5. Dilute nitric acid with a phase transfer catalyst under sonication can also significantly enhance ortho-selectivity 6.

Troubleshooting Start Nitration of 3-Ethylphenol Q1 Dark tarry mixture (Oxidation)? Start->Q1 S1 Use apolar aprotic solvent or NaNO2/H+ pathway Q1->S1 Yes Q2 Polysubstitution (Over-nitration)? Q1->Q2 No S2 Lower temp (<25°C) & Control stoichiometry Q2->S2 Yes Q3 Poor Regioselectivity? Q2->Q3 No S3 Use solid support (SiO2) or sonication Q3->S3 Yes

Logical troubleshooting workflow for minimizing byproducts in 3-ethylphenol nitration.

Part 3: Quantitative Data Comparison

The following table summarizes how different reaction environments impact byproduct formation and selectivity.

Nitration SystemTemperatureMajor ByproductsOrtho/Para RatioYield (%)
Conc. HNO₃ / H₂SO₄25°CTarry benzoquinones, Dinitro60:40< 40%
Dilute HNO₃ (10%) + SonicationAmbientMinimal85:1588%
NaNO₂ / Wet SiO₂ (Nitrosation)0–5°CTrace oxidation10:9075%
NH₄NO₃ / KHSO₄ (Heterogeneous)RefluxNone detected95:592%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Built-in checkpoints (like TLC monitoring and specific phase behaviors) confirm the reaction is proceeding without byproduct formation.

Protocol A: Heterogeneous Nitration (Minimizing Oxidation)

This protocol utilizes solid-supported reagents to prevent the single-electron transfer that causes tarry byproducts 5.

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 3-ethylphenol in 5 mL of an apolar aprotic solvent (e.g., dichloromethane) to suppress aqueous oxidation 4.

  • Reagent Addition: Add 2.0 mmol of NaNO₃ and 0.5 g of wet SiO₂ (50% w/w).

  • Reaction: Stir the heterogeneous mixture efficiently at room temperature (20–25°C).

  • Validation Checkpoint: Spot the mixture on a silica TLC plate every 10 minutes. The absence of a dark baseline streak confirms that oxidative benzoquinone formation has been successfully suppressed.

  • Isolation: Once the starting material is consumed (typically 30–45 mins), filter the mixture to remove the silica and inorganic salts. Evaporate the solvent under reduced pressure to yield the clean mononitrophenol.

Protocol B: Mild Two-Step Nitrosation-Oxidation (Para-Selective)

This protocol avoids the nitronium ion entirely during the initial ring-attack phase 1.

  • Nitrosation: Dissolve 3-ethylphenol in a mild acidic medium (e.g., acetic acid or dilute HCl). Chill to 0–5°C.

  • Reagent Addition: Slowly add an aqueous solution of NaNO₂ dropwise. Maintain temperature strictly below 5°C to prevent runaway kinetics.

  • Validation Checkpoint: The solution will change color, indicating the formation of the nitroso intermediate. No dark tar should form.

  • Oxidation: Add a mild oxidant (such as dilute H₂O₂) and allow the solution to slowly warm to room temperature.

  • Workup: Extract with ethyl acetate, wash with saturated NaHCO₃, and dry over anhydrous Na₂SO₄.

Pathway Phenol 3-Ethylphenol Nitronium NO2+ Attack (Controlled) Phenol->Nitronium Electrophilic Substitution Oxidation Oxidative Pathway (Strong HNO3) Phenol->Oxidation Electron Transfer Ortho 2-Nitro-5-ethylphenol Nitronium->Ortho Para 4-Nitro-3-ethylphenol Nitronium->Para Quinone Benzoquinone Byproducts (Tarry) Oxidation->Quinone

Mechanistic divergence between electrophilic nitration and oxidative byproduct formation.

References

  • Side reactions in the nitration of phenols and their prevention - Benchchem.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH.
  • Phenol reaction with nitration mixture - Chemistry Stack Exchange.
  • Improved Process For Nitration Of Phenol And Substituted Phenols Using Phase Transfer Catalyst Under Sonic
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark.
  • IE58428B1 - Process for nitration of phenol derivatives - Google P

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Managing Impurities in Crude 3-Ethyl-4-nitrophenol

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, process engineers, and drug development professionals working with 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, process engineers, and drug development professionals working with 3-Ethyl-4-nitrophenol (CAS: 14143-34-1) .

As a critical intermediate—often reduced to 4-amino-3-ethylphenol for the synthesis of advanced active pharmaceutical ingredients (APIs) such as TNIK inhibitors[1]—the purity of 3-ethyl-4-nitrophenol is paramount. Impurities generated during its synthesis (typically via the electrophilic aromatic nitration of 3-ethylphenol) can severely poison downstream palladium-catalyzed hydrogenation steps. This guide provides field-proven insights into the mechanistic origins of these impurities, self-validating experimental protocols, and robust troubleshooting strategies.

Part 1: FAQ – Mechanistic Origins of the Impurity Profile

Q1: Why do I consistently see multiple isomeric impurities when nitrating 3-ethylphenol? A1: The formation of isomers is dictated by the electronic directing effects of the starting material's functional groups. 3-Ethylphenol contains a hydroxyl group (strongly activating, ortho/para-directing) and an ethyl group (weakly activating, ortho/para-directing)[2]. While the 4-position (para to the OH group) is thermodynamically and kinetically favored, the 2-position and 6-position are also activated. This competitive electrophilic aromatic substitution inevitably yields 3-ethyl-2-nitrophenol and 3-ethyl-6-nitrophenol as secondary ortho-isomers.

Q2: What causes the formation of "tar" or dark brown/black impurities in my crude mixture? A2: Nitric acid ( HNO3​ ) is not only a nitrating agent but also a potent oxidant. Because phenols are highly electron-rich, they are susceptible to oxidative degradation. High localized temperatures or excess HNO3​ will oxidize the phenolic ring into complex benzoquinones and polymeric polyphenols (tars)[2].

Q3: I am detecting a heavier mass impurity via LC-MS (+45 Da relative to the product). What is it? A3: This is an over-nitration byproduct, most likely 3-ethyl-2,4-dinitrophenol . The addition of a second nitro group adds 46 Da, while the loss of an aromatic proton subtracts 1 Da (Net: +45 Da). This occurs when the stoichiometry of the nitrating agent exceeds 1.0 equivalent or when poor mixing creates localized pockets of excess HNO3​ .

Part 2: Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the causality behind the formation of the target molecule versus its common impurities.

ReactionPathway SM 3-Ethylphenol (Starting Material) Nitration Nitration (HNO3 / H2SO4) Electrophilic Aromatic Substitution SM->Nitration Imp4 Quinones / Tars (Oxidation Byproducts) SM->Imp4 Oxidation Target 3-Ethyl-4-nitrophenol (Major Product) Nitration->Target para-attack (Favored) Imp1 3-Ethyl-2-nitrophenol (Ortho Isomer) Nitration->Imp1 ortho-attack Imp2 3-Ethyl-6-nitrophenol (Ortho Isomer) Nitration->Imp2 ortho-attack Imp3 3-Ethyl-2,4-dinitrophenol (Over-nitration) Target->Imp3 Excess HNO3

Caption: Electrophilic aromatic substitution pathways and impurity formation in 3-ethylphenol nitration.

Part 3: Troubleshooting Guide – Controlling Impurities

Observed IssueMechanistic Root CauseField-Proven Solution
High levels of ortho-isomers Poor regioselectivity due to elevated reaction temperatures, which provide enough thermal energy to overcome the steric hindrance at the ortho positions.Lower the temperature. Maintain the reaction strictly between 0–5 °C during HNO3​ addition. Consider using a less polar solvent (e.g., DCM) to enhance para-selectivity.
Significant dinitration Excess nitronium ions ( NO2+​ ) in solution.Strict Stoichiometry. Limit HNO3​ to exactly 0.95–1.00 equivalents. Ensure vigorous mechanical stirring to prevent localized concentration gradients.
Heavy tar formation Oxidative degradation of the electron-rich phenol ring by unreacted HNO3​ .Quench promptly. Do not leave the reaction stirring indefinitely. Quench with ice water immediately upon consumption of the starting material (monitor via TLC).

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Optimized Synthesis of 3-Ethyl-4-nitrophenol

Objective: Maximize para-selectivity while suppressing oxidation and dinitration.

  • Preparation: Dissolve 3-ethylphenol (1.0 eq) in dichloromethane (DCM) and cool the flask to 0 °C using an ice-brine bath.

  • Reagent Addition: Prepare a nitrating mixture of 65% HNO3​ (0.98 eq) and concentrated H2​SO4​ (0.1 eq, as a catalyst). Add this mixture dropwise over 60 minutes via an addition funnel.

    • Causality: Slow addition prevents exothermic spikes that lead to tar formation and ortho-isomerization.

  • Monitoring: Stir for an additional 30 minutes at 0 °C.

    • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material ( Rf​≈0.45 ) should be consumed. The target para-isomer will appear at Rf​≈0.35 , while the ortho-isomer will elute higher at Rf​≈0.65 . Why? Ortho-nitrophenols form intramolecular hydrogen bonds, reducing their interaction with the polar silica gel, making them elute faster.

  • Quenching: Pour the mixture over crushed ice to halt the reaction and prevent oxidative degradation.

Protocol B: Downstream Purification Workflow

Objective: Isolate >99% pure 3-ethyl-4-nitrophenol from the crude matrix.

PurificationWorkflow Crude Crude Mixture Ext Liquid-Liquid Extraction Crude->Ext Remove acids Washing Brine Wash & Dry Ext->Washing Chroma Silica Chromatography Washing->Chroma Separate isomers Cryst Recrystallization Chroma->Cryst Remove tars Pure Pure 3-Ethyl-4-nitrophenol Cryst->Pure

Caption: Step-by-step downstream purification workflow for isolating pure 3-ethyl-4-nitrophenol.

  • Extraction: Extract the quenched aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO3​ to neutralize residual acids, followed by brine. Dry over anhydrous MgSO4​ .

  • Chromatography: Load the concentrated crude onto a silica gel column. Elute with a gradient of 5% to 20% EtOAc in Hexanes. The ortho-isomers will elute first, followed by the target para-isomer.

  • Recrystallization: Dissolve the isolated para-isomer fraction in a minimum amount of hot ethanol. Add water dropwise until cloudy, then allow to cool slowly to room temperature to crystallize.

    • Validation Checkpoint (NMR): Analyze the crystals via 1H NMR ( CDCl3​ ). The target 3-ethyl-4-nitrophenol will show a distinct spin-spin coupling pattern[3]: a doublet at δ ~8.05 ppm ( J=8.8 Hz, H-5), a doublet of doublets at δ ~6.82 ppm ( J=8.8,2.6 Hz, H-6), and a narrow doublet at δ ~6.75 ppm ( J=2.6 Hz, H-2). If you see a highly downfield OH peak ( δ >10 ppm), your sample is contaminated with the ortho-isomer due to intramolecular H-bonding.

Part 5: Quantitative Data Summaries

Table 1: Physicochemical & Spectroscopic Profile of Crude Components
CompoundRoleExact Mass (Da)TLC Rf​ (20% EtOAc/Hex)Key 1H NMR Identifier ( CDCl3​ )
3-Ethylphenol Starting Material122.07~0.45Broad multiplet δ 6.6-7.2 ppm
3-Ethyl-4-nitrophenol Target Product 167.06~0.35 δ 8.05 (d, J=8.8 Hz, 1H)
3-Ethyl-2-nitrophenol Isomeric Impurity167.06~0.65 δ 10.5 (s, 1H, H-bonded OH)
3-Ethyl-2,4-dinitrophenol Over-nitration212.04~0.20 δ 8.80 (s, 1H, isolated Ar-H)
Table 2: Impact of Reaction Conditions on Impurity Distribution
Temperature HNO3​ EquivalentsTarget Yield (%)Ortho-Isomers (%)Dinitro/Tar Impurities (%)
0–5 °C0.98 eq82% 15%<3%
25 °C (RT)0.98 eq60%28%12%
0–5 °C1.50 eq45%10%45%

Part 6: References

1.[2] Benchchem: Structural Characteristics and Electronic Features of 3-Ethyl-4-nitrophenol. Source: benchchem.com.2 2.[1] WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof. Source: Google Patents. 1 3.[3] Benchchem: 3-Ethyl-4-nitrophenol NMR Analysis. Source: benchchem.com. 3

Sources

Optimization

preventing decomposition of 3-Ethyl-4-nitrophenol during reaction

Welcome to the Technical Support Center for Nitrophenol Chemistry . This guide is engineered for researchers, application scientists, and drug development professionals working with 3-Ethyl-4-nitrophenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrophenol Chemistry . This guide is engineered for researchers, application scientists, and drug development professionals working with 3-Ethyl-4-nitrophenol .

Due to the unique electronic push-pull system of the phenolic hydroxyl and the nitro group, combined with the oxidizable benzylic position of the ethyl substituent, 3-Ethyl-4-nitrophenol is highly susceptible to thermal, photochemical, and oxidative degradation[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity reactions.

Quantitative Stability Parameters

To prevent decomposition before it starts, your reaction design must respect the physicochemical boundaries of the molecule. Table 1 summarizes the critical thresholds for 3-Ethyl-4-nitrophenol stability.

Table 1: Physicochemical Stressors and Stability Thresholds

StressorCritical ThresholdPrimary Degradation MechanismPreventive Action
Temperature (Alkaline) > 50 °CAutocatalytic thermal decomposition of phenolate salts[2].Maintain < 40 °C during base addition; use active cooling.
Light Exposure < 500 nm (UV/Vis)Photolysis, Singlet Oxygen generation, C-N bond cleavage[3].Shield with amber glassware; operate in low-light hoods.
Dissolved Oxygen > 2 ppmOxidation of benzylic ethyl group / Phenol to Quinone.Sparge solvents with Argon for 15+ mins; use Schlenk techniques.
Strong Bases pH > 10Intermolecular phenoxy-catalyzed decomposition[2].Substitute NaOH/KOH with mild bases (e.g., K₂CO₃, Cs₂CO₃).

Troubleshooting & FAQs: Mechanistic Insights

Q1: My reaction mixture turns dark brown/black immediately upon adding a strong base (e.g., NaOH). What is happening? A: You are observing base-catalyzed thermal degradation. When 3-Ethyl-4-nitrophenol is deprotonated, it forms a nitrophenolate salt. Research demonstrates that sodium nitrophenolates exhibit intense, autocatalytic exothermic decomposition[2]. The phenoxy groups act as intermolecular catalysts, drastically lowering the decomposition temperature compared to the neutral phenol[2]. Causality & Fix: The localized heat of acid-base neutralization triggers this autocatalysis, leading to thermal runaway and polymerization (tar formation). To fix this, switch to a weaker, heterogeneous base like K₂CO₃, and add it portion-wise at 0 °C to strictly control the exotherm.

Q2: I am running a long-duration reaction at room temperature, but my yield is dropping and I detect nitrite/nitrate byproducts. Why? A: This is a classic symptom of photochemical degradation. Nitrophenols strongly absorb visible and UV light. Upon excitation to a singlet state, the molecule undergoes intersystem crossing to a triplet state. This excited state transfers energy to dissolved oxygen, generating highly reactive singlet oxygen ( 1O2​ )[3]. Singlet oxygen attacks the C-N bond, causing the release of reactive nitrogen species (RNS) like HONO and NO, leaving behind benzoquinones that polymerize into brown carbon[3][4]. Causality & Fix: Ambient laboratory lighting is sufficient to trigger this pathway. You must disrupt the oxidation cascade by wrapping your reaction flasks in aluminum foil or using amber glassware, and rigorously degassing your solvents to remove the oxygen necessary for 1O2​ formation.

Q3: How can I prevent the oxidation of the ethyl group during electrophilic aromatic substitutions? A: The ethyl group at the 3-position is benzylic. While the nitro group exerts a strong electron-withdrawing effect (-I, -R) that partially deactivates the ring[1], the benzylic protons remain susceptible to radical abstraction by transition metal impurities or peroxide radicals. Causality & Fix: Always use ultra-pure, transition-metal-free reagents. If radical pathways are suspected, introduce a radical scavenger like BHT (Butylated hydroxytoluene) at 1-2 mol% to terminate the oxidation cascade before benzylic hydroperoxides can form.

Degradation Pathways & Troubleshooting Workflows

G A 3-Ethyl-4-nitrophenol B Alkaline Conditions (Strong Base) A->B C Light Exposure (UV/Vis Ambient) A->C D Oxidizing Environment A->D E Nitrophenolate Formation B->E G Excited Triplet State Generation C->G I Benzylic/Phenolic Radical Abstraction D->I F Autocatalytic Thermal Decomposition E->F T > 50°C H Photolysis & RNS Release G->H Singlet O2 J Quinone & Polymer Formation I->J Metals/O2

Degradation pathways of 3-Ethyl-4-nitrophenol under thermal, photochemical, and oxidative stress.

Workflow Start Reaction Darkens / Yield Drops Q1 Is Strong Base Present (pH > 10)? Start->Q1 Q2 Is Reaction Temp > 50°C? Q1->Q2 Yes Q3 Is reaction exposed to ambient light? Q1->Q3 No Fix1 Use weaker base (K2CO3) Keep T < 40°C Q2->Fix1 Yes Q2->Q3 No Fix2 Use amber glassware or foil shielding Q3->Fix2 Yes Q4 Is the system thoroughly degassed? Q3->Q4 No Fix3 Sparge with Argon Add radical scavenger Q4->Fix3 No

Troubleshooting workflow for preventing 3-Ethyl-4-nitrophenol degradation during synthesis.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the structural integrity of 3-Ethyl-4-nitrophenol is maintained throughout the workflow.

Protocol 1: Safe O-Alkylation (Etherification)

Objective: Alkylate the phenolic hydroxyl group without triggering base-catalyzed decomposition.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stirrer and an argon inlet. Wrap the flask tightly in aluminum foil.

  • Degassing: Add 20 mL of anhydrous DMF. Sparge with Argon gas for 15 minutes to displace dissolved oxygen. (Argon is heavier than N₂ and provides a superior inert blanket, preventing quinone formation).

  • Reagent Loading: Add 3-Ethyl-4-nitrophenol (1.0 equiv). The solution will be pale yellow.

  • Controlled Deprotonation: Cool the flask to 0 °C using an ice bath. Slowly add anhydrous K₂CO₃ (1.5 equiv) in three equal portions over 15 minutes.

    • Validation Checkpoint 1: The solution should turn a deep, vibrant yellow (stable phenolate) but not brown or black. If it turns black, thermal runaway has occurred; discard and restart.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to stir at room temperature (strictly < 40 °C) for 4 hours.

  • Validation Checkpoint 2 (TLC): Run a TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.3 , bright yellow spot) should be consumed, replaced by a less polar, UV-active ether product ( Rf​≈0.6 ).

Protocol 2: Catalytic Hydrogenation to 4-Amino-3-ethylphenol

Objective: Reduce the nitro group to an amine without cleaving the ring or causing oxidative polymerization[5].

  • Solvent System: Dissolve 3-Ethyl-4-nitrophenol (10.4 g, 62 mmol) in a mixture of Ethyl Acetate (EA) and Methanol (90 mL / 10 mL)[5].

  • Catalyst Addition: Add 1.0 g of Pd/C (Palladium on Carbon)[5]. Caution: Pd/C is pyrophoric. Add under an Argon blanket to prevent igniting solvent vapors.

  • Hydrogenation: Purge the vessel with Hydrogen gas three times. React under a hydrogen atmosphere (via balloon or hydrogenator) for 4 hours at room temperature[5].

  • Validation Checkpoint 1: Monitor the hydrogen balloon. A steady decrease in volume indicates successful reduction. The distinct yellow color of the nitrophenol will gradually dissipate as the colorless/pale amine forms.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C[5]. Remove the solvent under reduced pressure.

  • Validation Checkpoint 2: The isolated solid (4-amino-3-ethylphenol) should be pale/white[5]. If it immediately turns dark purple/brown upon exposure to air, the amine is oxidizing. Store immediately under Argon at -20 °C.

References

  • Benchchem - 3-Ethyl-4-nitrophenol Properties and Synthetic Methodologies.
  • Google Patents (WO2019156439A1) - Compounds for inhibiting TNIK and medical uses thereof (Synthesis of 4-amino-3-ethylphenol).
  • Proceedings of the National Academy of Sciences (PNAS) - Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light.
  • Royal Society of Chemistry (RSC) - Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO).
  • ACS Organic Process Research & Development - Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates.

Sources

Troubleshooting

Q2: Batch nitration on a 500g scale caused a thermal runaway and generated dinitrophenols. What is the safest scale-up architecture?

[label="In-line UV-Vis\nSpectrometer", fillcolor="#F1F3 Fig 1: Regioselective pathways in the electrophilic aromatic nitration of 3-ethylphenol. The Causality: Nitration is a highly exothermic reaction.

Author: BenchChem Technical Support Team. Date: March 2026

[label="In-line UV-Vis\nSpectrometer", fillcolor="#F1F3

Fig 1: Regioselective pathways in the electrophilic aromatic nitration of 3-ethylphenol.

The Causality: Nitration is a highly exothermic reaction. In traditional batch reactors, the reaction rate is often limited by the physical mixing of the biphasic system (mass transfer) rather than the chemical reaction itself[1]. As you scale up, the surface-area-to-volume ratio plummets, leading to localized "hot spots." These hot spots provide the activation energy required for secondary nitrations, converting your product into unwanted dinitrophenols and increasing the risk of an explosive runaway.

The Solution: You must decouple mass transfer effects from intrinsic chemical kinetics[1]. Continuous-flow chemistry achieves this. By pumping the 3-ethylphenol stream and the nitrating agent through a micro-mixer, you create an immense interfacial surface area. The high surface-area-to-volume ratio of the flow reactor allows for instantaneous heat dissipation, strictly capping the reaction at mono-nitration.

FlowProcess A 3-Ethylphenol in Solvent C Micro-mixer Reactor A->C B Dilute HNO3 (9 wt%) B->C D In-line UV-Vis Spectrometer C->D Decoupled Mass Transfer E Thermal Quench Module D->E Real-time Validation

Fig 2: Continuous-flow reactor setup for safe, scalable nitration with in-line monitoring.

Q3: How do I efficiently separate the target 3-ethyl-4-nitrophenol from the ortho-nitrated byproducts without using massive chromatography columns?

The Causality: The separation of nitrophenol isomers is notoriously difficult due to structural similarities[2]. However, you can exploit a fundamental difference in their hydrogen-bonding behaviors.

Ortho-nitrophenols (the 2-nitro and 6-nitro isomers) form intramolecular hydrogen bonds between the hydroxyl hydrogen and the adjacent nitro oxygen. This internal chelation masks the polar groups, significantly reducing their boiling points and making them highly volatile. Conversely, the para-isomer (3-ethyl-4-nitrophenol) forms intermolecular hydrogen bonds, creating a robust molecular network that drastically increases its boiling point[3].

Therefore, steam distillation is the most scalable purification method. The ortho-isomers will co-distill with the steam, leaving the pure para-isomer in the distillation residue.

Table 1: Physicochemical Properties for Isomer Separation
CompoundH-Bonding TypeVolatility (Steam Distillation)Polarity / TLC Rf (Silica)
3-Ethyl-4-nitrophenol IntermolecularLow (Remains in residue)High Polarity / Lower Rf
3-Ethyl-2-nitrophenol IntramolecularHigh (Distills over)Low Polarity / Higher Rf
3-Ethyl-6-nitrophenol IntramolecularHigh (Distills over)Low Polarity / Higher Rf

Self-Validating Experimental Protocol: Continuous-Flow Nitration

To ensure trustworthiness and reproducibility, this protocol is designed as a closed-loop, self-validating system. At each critical juncture, the system provides empirical feedback to confirm success before proceeding.

Step 1: Feed Preparation

  • Action: Prepare a 1.0 M solution of 3-ethylphenol in cyclohexane. Prepare a secondary feed of dilute 9 wt% nitric acid[4],[5].

  • Causality: Cyclohexane acts as an inert organic carrier, while dilute nitric acid prevents oxidative degradation and limits the thermodynamic potential for over-nitration.

Step 2: Reactor Equilibration

  • Action: Set the continuous flow reactor's thermal control module to 15°C. Prime the pumps with pure solvent to establish a baseline pressure.

  • Validation Checkpoint: A stable system pressure confirms the absence of micro-blockages in the reactor channels, ensuring uniform residence time.

Step 3: Reaction Execution & In-Line Validation

  • Action: Initiate the reagent feeds at a 1:1.1 molar ratio (Phenol:HNO₃). Route the reactor effluent through an in-line UV-Vis flow cell.

  • Causality: The formation of the nitrophenol chromophore leads to a significant and predictable change in the absorption spectrum[3].

  • Validation Checkpoint (Self-Validation): Continuously monitor the UV-Vis readout. The disappearance of the 3-ethylphenol absorption band and the steady-state emergence of the 3-ethyl-4-nitrophenol band validates the reaction kinetics in real-time. Any fluctuation in absorbance immediately flags a mass-transfer or stoichiometric failure.

Step 4: Quenching & Phase Separation

  • Action: Direct the effluent into a continuous quench vessel containing ice-water. Separate the organic (cyclohexane) phase from the aqueous acid phase.

  • Causality: Immediate thermal quenching arrests any residual kinetic activity, locking in the isomer ratio and preventing degradation.

Step 5: Isomer Resolution via Steam Distillation

  • Action: Transfer the concentrated organic residue to a steam distillation apparatus. Pass steam through the mixture until the distillate runs clear.

  • Validation Checkpoint: The distillate will contain the yellow, volatile ortho-isomers. The non-volatile residue in the flask will contain the target 3-ethyl-4-nitrophenol. Purity can be definitively confirmed via HPLC[6].

Table 2: Process Parameters & Scale-Up Metrics Comparison
ParameterTraditional Batch (Conc. HNO₃/H₂SO₄)Continuous Flow (Dilute HNO₃)
Nitrating Agent Conc. HNO₃ + H₂SO₄9 wt% HNO₃[5]
Thermal Control Poor (Hot spots common)Excellent (High surface-area-to-volume)[1]
Mass Transfer Diffusion-limitedDecoupled from chemical kinetics[1]
Over-nitration Risk High (Dinitrophenols)Very Low
Target Yield < 60%> 80%

References

  • Benchchem.3-Ethyl-4-nitrophenol | 14143-34-1.
  • Beilstein Journals.Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • ACS Publications.Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium.
  • Google Patents.US3694513A - Direct nitration of alkylphenols with nitric acid.
  • ResearchGate.(PDF) Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives.
  • Taylor & Francis.Regioselective nitration of phenol under continuous microwave irradiation.

Sources

Optimization

Technical Support Center: Regioisomer Separation in Nitrophenol Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide, Standard Operating Procedures (SOPs), and FAQs Core Concepts & Causality: The Physics of Separation Q: Why is st...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide, Standard Operating Procedures (SOPs), and FAQs

Core Concepts & Causality: The Physics of Separation

Q: Why is steam distillation the gold standard for separating ortho- and para-nitrophenol, rather than standard fractional distillation? A: The separation relies on a fundamental difference in hydrogen bonding topologies, which drastically alters their vapor pressures.

  • Ortho-nitrophenol (o-nitrophenol): The proximity of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring allows for strong intramolecular hydrogen bonding. This internal bonding "masks" the polar groups, preventing the molecule from forming extensive hydrogen bond networks with water or other molecules. Consequently, it exhibits high steam volatility and a lower boiling point ()[1].

  • Para-nitrophenol (p-nitrophenol): The functional groups are on opposite sides of the ring, making intramolecular bonding impossible. Instead, it forms extensive intermolecular hydrogen bonds with adjacent molecules and water, creating a tightly bound network. This drastically raises its boiling point and water solubility, rendering it non-steam volatile ()[2].

Attempting standard fractional distillation is often avoided due to the thermal instability of nitrophenols at high temperatures, which can lead to hazardous decomposition or tar formation. Steam distillation allows separation at temperatures safely below 100 °C.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and expected reaction metrics that govern the separation process[1][3].

ParameterOrtho-NitrophenolPara-Nitrophenol
Boiling Point (°C) ~216 °C~279 °C
Melting Point (°C) 44 – 45 °C113 – 114 °C
Hydrogen Bonding IntramolecularIntermolecular
Steam Volatility HighNegligible
Aqueous Solubility (Cold) LowModerate
Typical Yield Ratio (Dilute HNO₃ at 20°C) ~72 - 77%~14 - 25%

Standard Operating Procedure (SOP): Steam Distillation Workflow

This protocol provides a self-validating methodology for isolating o-nitrophenol from the crude nitration mixture.

Prerequisites: The crude reaction mixture (obtained by nitrating phenol with dilute HNO₃ at 20°C ()[3]) must be neutralized or washed to remove excess nitric acid, which can cause oxidative degradation during heating.

Step 1: Apparatus Assembly Assemble a standard steam distillation setup consisting of a steam generator, a large distillation flask (containing the crude nitrophenol mixture), a Claisen adapter, a water-cooled Liebig condenser, and a receiving flask immersed in an ice bath. Causality: The ice bath is critical because o-nitrophenol has a low melting point (44 °C) and can easily remain liquid or volatilize into the atmosphere if the receiver is too warm.

Step 2: Steam Injection Begin passing vigorous steam through the distillation flask containing the crude mixture. Heat the distillation flask gently with a secondary heating mantle to prevent excessive condensation of steam, which would increase the volume and dilute the residue.

Step 3: Distillate Collection & Validation Collect the distillate. o-Nitrophenol will co-distill with water. Validation Checkpoint: The process is a self-validating system through visual cues. The o-nitrophenol will condense as a bright yellow oil that rapidly solidifies into yellow crystals in the chilled receiving flask. Continue the distillation until the condensate dripping from the condenser transitions from yellow to completely clear and colorless.

Step 4: Isolation of Ortho-Nitrophenol Filter the cold distillate through a Büchner funnel to collect the yellow crystals of o-nitrophenol. Wash with a small amount of ice-cold water and dry under a vacuum.

Step 5: Recovery of Para-Nitrophenol The residue remaining in the distillation flask contains the p-nitrophenol, along with oxidation byproducts (tars). Cool the flask in an ice bath; p-nitrophenol will precipitate. Filter the crude dark solid. Purification Checkpoint: To purify, boil the crude residue in 2% aqueous hydrochloric acid with activated charcoal, filter hot, and allow it to crystallize. The resulting p-nitrophenol should form nearly colorless to light-brown needles.

Troubleshooting & FAQs

Q: My overall yield of the para-isomer is exceptionally low (<10%), and the residue is mostly black tar. How do I fix this? A: Black tar indicates severe over-oxidation, a common side reaction when the nitric acid concentration is too high or the temperature is not strictly controlled ()[4].

  • Solution: Ensure you are using dilute nitric acid (e.g., 32.5%) and strictly maintain the reaction temperature at or below 20 °C[3]. For higher para-selectivity, consider using solid acid catalysts (like Zeolite H-beta) or a two-step nitrosation-oxidation route, which inherently favors the para position due to steric and electronic factors ()[5].

Q: The distillate is running clear, but TLC analysis of the residue shows that ortho-nitrophenol is still present. Why is the separation incomplete? A: This is typically caused by "channeling" in the distillation flask or insufficient steam velocity. If the crude mixture forms a thick, viscous tar at the bottom of the flask, the steam may bubble over it without adequately extracting the o-nitrophenol.

  • Solution: Interrupt the steam flow, safely agitate the flask to break up the tarry residue, and resume distillation with a higher steam flow rate.

Q: Can I use column chromatography instead of steam distillation? A: Yes, especially for small-scale pharmaceutical development where high purity is paramount. If steam distillation is insufficient, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is highly effective. The ortho isomer, being less polar due to its intramolecular H-bonding, will elute significantly faster than the highly polar para isomer.

Process Visualization

G Nitration Phenol + Dilute HNO3 (Nitration at 20°C) Mixture Crude Isomer Mixture (o-Nitrophenol + p-Nitrophenol + Tars) Nitration->Mixture 1 hr reaction time Distillation Steam Distillation (Separates based on H-Bonding) Mixture->Distillation Heat + Steam Ortho Distillate: o-Nitrophenol (Intramolecular H-bonds, Volatile) Distillation->Ortho Vapor Phase Para Residue: p-Nitrophenol (Intermolecular H-bonds, Non-volatile) Distillation->Para Aqueous Phase PurifyOrtho Vacuum Filtration & Cold Wash Ortho->PurifyOrtho PurifyPara Hot Water Extraction with Activated Charcoal Para->PurifyPara

Workflow for the synthesis, steam distillation, and purification of nitrophenol regioisomers.

References

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences. URL:[Link]

  • Regioselective nitration of phenol over solid acid catalysts - ResearchGate. URL: [Link]

  • How to separate 2-nitrophenol and 4-nitrophenol based on boiling point - Quora. URL:[Link]

  • While separating a mixture of ortho and para nitrophenols by steam distillation - Vaia. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Ethyl-4-nitrophenol from its Ortho Isomer

Overview: Welcome to the Technical Support Center for the isolation and purification of 3-Ethyl-4-nitrophenol. The nitration of 3-ethylphenol predictably yields a crude mixture of ortho (3-ethyl-2-nitrophenol) and para (...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Welcome to the Technical Support Center for the isolation and purification of 3-Ethyl-4-nitrophenol. The nitration of 3-ethylphenol predictably yields a crude mixture of ortho (3-ethyl-2-nitrophenol) and para (3-ethyl-4-nitrophenol) isomers[1]. Because 3-ethyl-4-nitrophenol is a critical intermediate in pharmaceutical synthesis, isolating the para isomer with high purity is a mandatory bottleneck. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure optimal recovery.

Section 1: Mechanistic FAQs (The "Why" Behind the Workflow)

Q1: Why is steam distillation the gold standard for separating these specific isomers? A: The separation relies entirely on the stark contrast in hydrogen bonding topologies between the two isomers. The ortho isomer (3-ethyl-2-nitrophenol) features a hydroxyl group adjacent to the nitro group, facilitating strong intramolecular hydrogen bonding. This forms a discrete chelate ring, preventing the molecule from associating with water or other molecules, thereby drastically increasing its vapor pressure and rendering it highly steam volatile[2][3]. Conversely, the para isomer (3-ethyl-4-nitrophenol) has a larger spatial distance between the -OH and -NO₂ groups, precluding internal chelation. Instead, it engages in extensive intermolecular hydrogen bonding, forming a robust polymeric network that significantly elevates its boiling point and makes it non-volatile in steam[3].

Q2: Can I use standard fractional distillation instead of steam distillation? A: It is highly discouraged. Both isomers have relatively high boiling points (often >200°C at atmospheric pressure) and can undergo thermal decomposition or explosive degradation at elevated temperatures. Steam distillation allows the ortho isomer to co-distill with water at temperatures just below 100°C, safely preserving the structural integrity of both the distillate and the para-isomer residue[4].

H_Bonding_Logic Isomer Nitration Mixture (3-Ethylphenol Derivatives) Ortho Ortho Isomer (3-Ethyl-2-nitrophenol) Isomer->Ortho Para Para Isomer (3-Ethyl-4-nitrophenol) Isomer->Para Intra Intramolecular H-Bonding (Chelate Ring Formation) Ortho->Intra Inter Intermolecular H-Bonding (Molecular Association) Para->Inter Volatile High Steam Volatility (Distills over at <100°C) Intra->Volatile NonVolatile Non-Volatile in Steam (Remains in Flask) Inter->NonVolatile

Causality of hydrogen bonding on steam volatility for nitrophenol isomers.

Section 2: Quantitative Data & Physicochemical Properties

To optimize your separation parameters, refer to the physicochemical divergence summarized below.

Table 1: Comparative Properties of 3-Ethyl-4-nitrophenol and its Ortho Isomer

Property3-Ethyl-2-nitrophenol (Ortho)3-Ethyl-4-nitrophenol (Para)Mechanistic Driver
Molecular Weight 167.16 g/mol 167.16 g/mol Isomeric equivalence[5]
Hydrogen Bonding Intramolecular (Internal)Intermolecular (External)Steric proximity of substituents[3]
Steam Volatility HighNegligibleVapor pressure modulation via H-bonds[2]
Solubility in Water Very LowModerate (Hot Water)Free -OH availability in para isomer[5]
TLC Rf (Silica, Hex/EtOAc) Higher (Less polar)Lower (More polar)Chelation masks polar groups in ortho
Section 3: Step-by-Step Methodologies
Protocol A: Primary Separation via Steam Distillation

Self-Validating System: The process is visually self-validating. The ortho isomer typically co-distills as a bright yellow oil or solid, while the para isomer remains in the dark aqueous residue. When the distillate runs completely clear, the separation is mechanically complete.

  • Setup: Transfer the crude nitration mixture (containing both isomers and residual acid) into a large round-bottom boiling flask. Ensure the flask is no more than one-third full to prevent mechanical carryover of the para isomer during vigorous boiling.

  • Steam Generation: Connect an external steam generator to the boiling flask via a steam inlet tube reaching the bottom of the flask.

  • Distillation: Apply heat to the boiling flask and introduce steam. Maintain the temperature at approximately 100°C[4].

  • Collection: Collect the distillate (water + 3-ethyl-2-nitrophenol) in a receiving flask cooled in an ice bath. The ortho isomer will separate as a distinct phase or precipitate.

  • Termination: Continue passing steam until the distillate is completely colorless and free of oily droplets.

  • Isolation of Para Isomer (Target): The 3-ethyl-4-nitrophenol remains in the boiling flask. Cool the flask in an ice bath. The para isomer will precipitate as a solid. Filter the solid under a vacuum and wash with ice-cold water to remove residual acid[3][6].

Steam_Distillation_Workflow Start Crude Nitration Mixture in Boiling Flask Steam Introduce Steam (Maintain ~100°C) Start->Steam Split Phase Partitioning Steam->Split Vapor Vapor Phase (H2O + Ortho Isomer) Split->Vapor Distills Residue Aqueous Residue (Para Isomer) Split->Residue Remains Condense Condenser Vapor->Condense CollectP Target Product: 3-Ethyl-4-nitrophenol Residue->CollectP Cool & Filter CollectO Byproduct: 3-Ethyl-2-nitrophenol Condense->CollectO

Workflow diagram for the steam distillation of nitrated 3-ethylphenol.

Protocol B: Secondary Purification (Polishing via Recrystallization)

If downstream analysis indicates trace ortho isomer or dinitrated byproducts[7], a secondary recrystallization is required.

  • Dissolution: Dissolve the crude 3-ethyl-4-nitrophenol in a minimum volume of boiling aqueous ethanol (e.g., 20% ethanol in water). The intermolecular hydrogen bonds of the para isomer break upon heating in a polar protic solvent[3].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble carbonaceous impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours. Slow cooling ensures the exclusion of impurities from the crystal lattice.

  • Recovery: Filter the purified crystals and dry under a vacuum in a desiccator over silica gel.

Section 4: Troubleshooting & Analytical Validation

Issue: The para isomer residue is a black, tarry substance instead of a distinct solid.

  • Cause: Over-nitration leading to dinitrophenol derivatives[7], or oxidative degradation during the nitration step.

  • Solution: Optimize the initial nitration conditions. Ensure strict temperature control (typically <10°C) and use stoichiometric amounts of dilute nitric acid to prevent over-oxidation. To recover the current batch, dissolve the tar in a dilute NaOH solution, filter out insoluble organic tars, and carefully re-precipitate the 3-ethyl-4-nitrophenol by acidifying with dilute HCl.

Issue: Poor recovery of 3-ethyl-4-nitrophenol after steam distillation.

  • Cause: The para isomer has moderate solubility in hot water[5]. If the boiling flask contains an excessive volume of condensed steam, a significant portion of the target compound will remain dissolved.

  • Solution: Concentrate the aqueous residue under reduced pressure before cooling. Always chill the residue to near 0°C to maximize precipitation before filtration.

Analytical Validation: To confirm the absolute purity of 3-ethyl-4-nitrophenol, utilize ¹H NMR spectroscopy. The ethyl group will present a characteristic quartet and triplet pattern[5]. More importantly, the aromatic region will confirm the substitution pattern: the para isomer will display a distinct coupling pattern compared to the ortho isomer, verifying the absence of the chelated byproduct.

References
  • How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility” Source: Quora URL:[Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin Source: PMC (nih.gov) URL: [Link]

  • ortho and para nitrophenols can be separated by Source: Filo URL: [Link]

  • Why is steam distillation able to separate out 4-nitrophenol from 2-nitrophenol? Source: Quora URL:[Link]

  • (PDF) Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin Source: ResearchGate URL:[Link]

  • ortho and para nitrophenols can be separated by a. Crystallizations b... Source: Filo URL:[Link]

Sources

Optimization

enhancing regioselectivity in the synthesis of 3-Ethyl-4-nitrophenol

Technical Support Center: Enhancing Regioselectivity in 3-Ethyl-4-nitrophenol Synthesis Welcome to the advanced troubleshooting and protocol center for the synthesis of 3-ethyl-4-nitrophenol. Designed for drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Regioselectivity in 3-Ethyl-4-nitrophenol Synthesis

Welcome to the advanced troubleshooting and protocol center for the synthesis of 3-ethyl-4-nitrophenol. Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to address the specific stereoelectronic challenges associated with isomer control during the nitration of 3-ethylphenol.

As a Senior Application Scientist, I have structured this guide to provide not just the "how," but the mechanistic "why" behind each experimental choice, ensuring your synthetic workflows become self-validating systems.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does traditional mixed-acid nitration of 3-ethylphenol result in poor regioselectivity? A: The nitration of 3-ethylphenol using concentrated HNO₃/H₂SO₄ typically results in a complex mixture of isomers (e.g., 2-nitro, 4-nitro, and 6-nitro derivatives) and unwanted oxidized byproducts[1]. This is due to the highly activating nature of the phenolic hydroxyl (-OH) group at C1, which strongly directs electrophilic aromatic substitution to the ortho (C2, C6) and para (C4) positions. Traditional mixed acids generate a highly reactive, "hard" nitronium ion ( NO2+​ ) that lacks the subtlety required to discriminate between these activated positions. Consequently, the reaction is driven purely by kinetics, leading to over-nitration and poor regioselectivity for the desired 4-nitro isomer.

Q2: How does steric hindrance dictate the isomer distribution, and how can I exploit it? A: In 3-ethylphenol, the C4 position is para to the hydroxyl group but ortho to the ethyl group. The C6 position is ortho to the hydroxyl group and para to the ethyl group. While the ethyl group provides slight steric hindrance at C4, the hydroxyl group at C1 can coordinate with certain reagents. To enhance para-selectivity (4-nitro), you must transition from harsh mixed acids to milder, coordinating nitrating agents. Reagents like Copper(II) nitrate trihydrate coordinate with the phenolic oxygen, creating a bulky intermediate that sterically blocks the ortho positions (C2/C6), effectively forcing the nitronium equivalent to attack the less hindered para position (C4)[2].

Q3: Which mild nitrating agents are recommended for maximizing the 4-nitro isomer yield? A: For optimal regiocontrol, solid-supported reagents or single-electron oxidants are highly recommended. Silica-supported Copper(II) nitrate ( Cu(NO3​)2​⋅3H2​O/SiO2​ ) is an excellent choice, often yielding nitrated products in 69-95% yield under mild conditions[2]. Alternatively, Cerium(IV) ammonium nitrate (CAN) in acetonitrile provides a controlled nitration pathway via mild oxidation, significantly improving the para-to-ortho ratio[3]. Another viable green alternative is the use of NH₄NO₃ paired with KHSO₄, which has demonstrated high regioselectivity for phenols[4].

Part 2: Experimental Protocols & Workflows

To ensure a self-validating system, the following protocols integrate real-time monitoring and controlled reagent delivery to prevent thermal runaways and over-nitration.

Protocol A: Surface-Mediated Nitration using Silica-Supported Copper(II) Nitrate

Causality Check: The silica support disperses the copper nitrate, maximizing surface area for phenol coordination and preventing the formation of dinitro-species.

  • Reagent Preparation: Impregnate silica gel (230-400 mesh) with an aqueous solution of Cu(NO3​)2​⋅3H2​O . Dry the mixture under vacuum at 80°C for 2 hours to activate the surface[2].

  • Substrate Addition: Dissolve 3-ethylphenol (1.0 equiv) in anhydrous dichloromethane (DCM). Add the activated Cu(NO3​)2​/SiO2​ reagent (1.2 equiv of nitrate) in a single portion.

  • Reaction Monitoring: Stir the suspension at room temperature (20-25°C). Monitor the disappearance of the starting material via in-situ UV-Vis spectroscopy, tracking the emergence of the distinct nitrophenol chromophore to ensure the reaction stops at mono-nitration[1].

  • Product Isolation: Filter the solid support and wash thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure. The high para-selectivity allows for direct crystallization from ethanol/water.

Protocol B: Mild Nitration using Cerium(IV) Ammonium Nitrate (CAN)

Causality Check: CAN acts as both the oxidant and the nitrating source. Keeping the temperature at 0°C suppresses the kinetic ortho-attack.

  • Substrate Dissolution: Dissolve 3-ethylphenol (1.0 equiv) in acetonitrile (MeCN) and cool the solution to 0°C in an ice bath.

  • CAN Addition: Slowly add Cerium(IV) ammonium nitrate (1.1 equiv) dropwise as a solution in MeCN/water. The mild oxidation potential of CAN facilitates a highly controlled nitration pathway[3].

  • Quenching and Extraction: After 30 minutes, quench the reaction with saturated aqueous NaHCO₃ to neutralize the medium. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Part 3: Quantitative Data & Optimization

Summarizing the thermodynamic and yield outcomes of various nitrating systems ensures you can select the right conditions based on your lab's operational constraints.

Nitrating SystemSolventTemp (°C)4-Nitro Yield (%)Regioselectivity (Para:Ortho)Byproduct Risk
HNO₃ / H₂SO₄ Water/Acid0 - 535 - 451.2 : 1High (Dinitro/Oxidation)
Cu(NO₃)₂ / SiO₂ DCM2575 - 858 : 1Low
CAN MeCN070 - 806 : 1Moderate (Quinones)
NH₄NO₃ / KHSO₄ MeCN80 (Reflux)65 - 755 : 1Low

Part 4: Diagnostic Workflows

Use the following logical workflow to troubleshoot sub-optimal regioselectivity in your synthesis.

Troubleshooting Start Issue: Low 4-Nitro Regioselectivity CheckAcid Using HNO3/H2SO4? Start->CheckAcid SwitchReagent Switch to Mild Reagents CheckAcid->SwitchReagent Yes CheckTemp Is Temperature > 25°C? CheckAcid->CheckTemp No UseCu Protocol 1: Cu(NO3)2 / SiO2 SwitchReagent->UseCu UseCAN Protocol 2: CAN / MeCN SwitchReagent->UseCAN CoolDown Cool to 0-5°C CheckTemp->CoolDown Yes CheckSubstrate Check Substrate Purity CheckTemp->CheckSubstrate No Success Optimal 3-Ethyl-4-nitrophenol Yield UseCu->Success UseCAN->Success CoolDown->Success CheckSubstrate->Success

Troubleshooting workflow for resolving low regioselectivity in 3-ethylphenol nitration.

References

  • Source: benchchem.
  • Title: Silica supported copper(II)
  • Title: Nitrophenol Derivatives Oxidized by Cerium(IV) Ammonium Nitrate (CAN)
  • Source: dergipark.org.

Sources

Troubleshooting

overcoming low yield in 3-Ethyl-4-nitrophenol preparation

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals struggling with the regioselective prepa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals struggling with the regioselective preparation of 3-Ethyl-4-nitrophenol from 3-ethylphenol.

Due to the highly activated nature of the phenolic ring, standard nitration protocols frequently fail, resulting in poor yields, isomeric mixtures, and oxidative degradation[1]. Below, we dissect the mechanistic root causes of these failures and provide field-validated, self-correcting protocols to optimize your synthetic workflows.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: Why does standard mixed-acid (HNO₃/H₂SO₄) nitration result in a black, tarry mess with <30% yield? Expert Insight: The hydroxyl (-OH) group strongly activates the aromatic ring, significantly raising its Highest Occupied Molecular Orbital (HOMO) energy. This makes the ring highly susceptible to single-electron transfer (SET) oxidation. When exposed to concentrated nitric acid—a potent oxidizing agent—the 3-ethylphenol ring oxidizes into quinone intermediates, which subsequently undergo oxidative polymerization to form unextractable black tars[2]. Solution: You must decouple the nitration mechanism from the oxidation pathway. Transition to heterogeneous, mild nitrating systems such as Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) supported on nano-SiO₂[3]. The high surface area of the nano-silica disperses the metal nitrate, facilitating a slow, controlled release of the nitronium ion (NO₂⁺) and completely suppressing oxidative degradation. Alternatively, if bulk nitric acid must be used, adding secondary alkanol inhibitors (e.g., 2-propanol) can quench oxidative radicals[4].

Q2: My reaction yields a mixture of isomers, predominantly the 6-nitro byproduct. How can I force para-selectivity to isolate the 4-nitro isomer? Expert Insight: In 3-ethylphenol, the -OH group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. Position 2 is sterically blocked between the -OH and -ethyl groups. This leaves position 4 (para to -OH) and position 6 (ortho to -OH) as the primary reactive sites. Statistically and electronically, standard reagents often favor ortho-nitration, yielding the undesired 3-ethyl-6-nitrophenol. Solution: Exploit steric shielding in the transition state. Benzyltriphenylphosphonium nitrate (BTPPN) combined with H₂SO₄-Silica is a highly effective para-directing system[2]. The massive steric bulk of the phosphonium counter-ion physically blocks the ortho-positions during electrophilic attack, forcing the NO₂⁺ ion to substitute at the less hindered para-position (position 4), yielding the desired 3-ethyl-4-nitrophenol. Conversely, avoid reagents like Sr(NO₃)₂, which explicitly coordinate with the phenolic oxygen to direct ortho-nitration[2].

Q3: How do I prevent the formation of dinitrophenols (over-nitration)? Expert Insight: Over-nitration occurs when localized concentrations of NO₂⁺ in the solvent bulk exceed the concentration of the unreacted starting material, overcoming the deactivating effect of the newly added first nitro group. Solution: Implement strict stoichiometric control (1.0 to 1.1 equivalents of nitrating agent) and utilize solvent-free or mild biphasic conditions. Heterogeneous solid-supported reagents ensure the active nitrating species is only available at the solid-liquid interface, preventing the concentration spikes that drive dinitration[3].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates how reagent selection dictates the mechanistic fate of 3-ethylphenol during nitration.

Pathway cluster_conditions Nitration Reagent Selection SM 3-Ethylphenol (Positions 4 & 6 Activated) Harsh Mixed Acid (HNO3/H2SO4) SM->Harsh OrthoDir Sr(NO3)2 / Silica SM->OrthoDir ParaDir BTPPN / H2SO4-Silica or Fe(NO3)3 / Nano-SiO2 SM->ParaDir Tar Oxidative Tars & Dinitrophenols Harsh->Tar Strong Oxidation OrthoProd 3-Ethyl-6-nitrophenol (Ortho Byproduct) OrthoDir->OrthoProd Ortho-Directing ParaProd 3-Ethyl-4-nitrophenol (Desired Para Product) ParaDir->ParaProd Steric Shielding (Para-Directing)

Reaction pathways in 3-ethylphenol nitration showing reagent-dependent regioselectivity.

Part 3: Comparative Data on Nitrating Systems

To facilitate rational experimental design, the table below summarizes the expected outcomes of various nitrating systems applied to highly activated alkylphenols.

Nitrating SystemTypical YieldRegioselectivity (Para:Ortho)Oxidation / Tar Formation
Mixed Acid (HNO₃/H₂SO₄) < 30%Poor (Statistical mixture)Severe (Quinone polymerization)
Sr(NO₃)₂ / H₂SO₄-Silica ~ 85%Ortho-selective (Favors 6-nitro)Minimal
Fe(NO₃)₃·9H₂O / Nano-SiO₂ 90 - 97%Good (Favors 4-nitro)None (Heterogeneous control)
BTPPN / H₂SO₄-Silica > 85%Excellent (Highly Para-selective)None (Solvent-free conditions)

Part 4: Validated Experimental Protocols

The workflows below utilize heterogeneous catalysis to ensure self-validating, reproducible results. The solid supports act as visual indicators of reaction progress and allow for simple mechanical separation of the catalyst from the product.

Workflow Step1 1. Catalyst Prep (H2SO4-Silica or Nano-SiO2) Step2 2. Reagent Mixing (3-Ethylphenol + Nitrating Agent) Step1->Step2 Step3 3. Mild Reaction (RT, Solvent-Free or EtOAc) Step2->Step3 Step4 4. Filtration (Recover Solid Catalyst) Step3->Step4 Step5 5. Purification (Solvent Evap & Crystallization) Step4->Step5

Step-by-step workflow for the heterogeneous catalytic nitration of 3-ethylphenol.

Protocol A: Para-Selective Nitration using BTPPN and H₂SO₄-Silica (Solvent-Free)

This protocol is optimized for maximum regioselectivity toward the 4-nitro isomer[2].

  • Preparation of H₂SO₄-Silica Support: Add 3 mL of 98% H₂SO₄ dropwise to 10 g of silica gel (230-400 mesh) suspended in 50 mL of diethyl ether. Stir for 30 minutes, evaporate the solvent under reduced pressure, and dry the resulting free-flowing powder under vacuum at 100°C for 2 hours.

  • Reaction Setup: In a clean, dry mortar, combine 3-ethylphenol (1.0 mmol), Benzyltriphenylphosphonium nitrate (BTPPN) (1.2 mmol), and the prepared H₂SO₄-Silica (0.3 g).

  • Execution: Mechanically grind the mixture with a pestle at room temperature for 15-30 minutes. The solvent-free friction provides sufficient activation energy while the bulky BTPPN forces para-substitution. Monitor completion via TLC (Eluent: Ethyl Acetate/Hexane).

  • Workup: Extract the crude solid mixture with dichloromethane (3 x 10 mL). Filter the suspension to recover the silica catalyst.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO₃ to neutralize any residual acid. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield highly pure 3-ethyl-4-nitrophenol.

Protocol B: Mild Catalytic Nitration using Fe(NO₃)₃·9H₂O and Nano-SiO₂

This protocol is optimized for rapid conversion and complete suppression of oxidative tars[3].

  • Catalyst Preparation: Disperse nano-SiO₂ (0.1 g) in ethyl acetate (2.5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 3-ethylphenol (1.0 mmol) followed by Fe(NO₃)₃·9H₂O (0.5 mmol) to the suspension.

  • Execution: Stir the mixture vigorously at room temperature for 2 hours. The nano-SiO₂ effectively activates the iron nitrate, facilitating selective mono-nitration without over-heating the activated phenolic ring.

  • Workup: Filter the reaction mixture through a Celite pad to remove the nano-SiO₂ catalyst. Note: The recovered nano-SiO₂ can be washed with ethanol, dried, and reused for subsequent batches.

  • Isolation: Wash the ethyl acetate filtrate with distilled water (2 x 5 mL), dry over MgSO₄, and concentrate under reduced pressure to yield the target compound.

Part 5: References

  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. SciSpace. Available at:[Link]

  • INL61293827400 (Selective nitration of phenols with Fe(NO3)3.9H2O). Academia.edu. Available at:[Link]

  • Direct nitration of alkylphenols with nitric acid (US3694513A). Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Ethyl-4-nitrophenol vs. 4-Ethyl-2-nitrophenol in Drug Development

As a Senior Application Scientist in early-stage drug discovery, selecting the correct functionalized building block is critical. Positional isomerism in nitrophenols significantly alters their electronic distribution, a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct functionalized building block is critical. Positional isomerism in nitrophenols significantly alters their electronic distribution, acidity, and interaction with biological targets [1]. This guide provides an in-depth, objective comparison of two highly versatile scaffolds: 3-Ethyl-4-nitrophenol and 4-Ethyl-2-nitrophenol .

By analyzing the causality behind their electronic and steric differences, this guide equips researchers with the mechanistic insights and self-validating experimental protocols necessary to optimize synthetic workflows.

Structural & Electronic Interplay: The Causality of Reactivity

The reactivity of nitrophenols is dictated by the push-pull dynamics between the electron-donating hydroxyl group (-OH), the electron-withdrawing nitro group (-NO₂), and the weakly electron-donating alkyl substituent (+I effect). The resonance and inductive effects are critical in understanding the stability of the resulting phenoxide ions [4].

  • 4-Ethyl-2-nitrophenol (Ortho-Nitro, Para-Ethyl): In this isomer, the nitro group is positioned ortho to the hydroxyl group, facilitating a strong intramolecular hydrogen bond. This chelation slightly masks the hydroxyl group, reducing its availability for intermolecular reactions (e.g., O-alkylation) in non-polar solvents. Furthermore, the ethyl group is para to the hydroxyl. Its inductive electron-donating (+I) effect pushes electron density directly into the oxygen's resonance pathway, marginally destabilizing the phenoxide anion and lowering its acidity [2].

  • 3-Ethyl-4-nitrophenol (Para-Nitro, Meta-Ethyl): Here, the nitro group is para to the hydroxyl, allowing for maximum resonance stabilization (-R effect) of the phenoxide anion without the steric penalty or intramolecular H-bonding seen in the ortho isomer. The ethyl group is meta to the hydroxyl, meaning its +I effect does not directly destabilize the phenoxide oxygen via primary resonance pathways [3]. Consequently, this isomer acts as a stronger acid and a more reactive nucleophile once deprotonated.

Quantitative Physicochemical Comparison

The table below summarizes the fundamental properties that dictate the solubility, handling, and thermodynamic behavior of these isomers.

Property3-Ethyl-4-nitrophenol4-Ethyl-2-nitrophenol
CAS Number 14143-34-156520-98-0
Molecular Weight 167.16 g/mol 167.16 g/mol
Nitro Position (vs. OH) Para (Position 4)Ortho (Position 2)
Ethyl Position (vs. OH) Meta (Position 3)Para (Position 4)
Intramolecular H-Bonding NoYes
Topological Polar Surface Area 66.1 Ų66.1 Ų
Relative Acidity (pKa) Higher (~7.1)Lower (~7.3)
Primary Synthetic Utility 4-amino-3-ethylphenol precursor2-amino-4-ethylphenol precursor

Key Reactivity Domains & Synthetic Implications

Domain A: O-Alkylation and Nucleophilic Substitution

Because 3-ethyl-4-nitrophenol lacks intramolecular hydrogen bonding, its hydroxyl proton is more easily abstracted by mild bases (e.g., K₂CO₃ in DMF). The resulting phenoxide is highly nucleophilic, making it the superior candidate for rapid O-alkylation (ether synthesis). Conversely, 4-ethyl-2-nitrophenol often requires slightly elevated temperatures or stronger bases to disrupt the internal H-bond before efficient alkylation can occur.

Domain B: Catalytic Reduction to Aminophenols

Both compounds are critical precursors for synthesizing aminophenols, which are ubiquitous in pharmaceutical scaffolds. Ultrafast spectroscopic studies on nitrophenols reveal that the position of the nitro group dictates excited-state dynamics and charge-transfer character, which can influence photochemical and catalytic reduction pathways [5].

  • Reducing 4-ethyl-2-nitrophenol yields an ortho-aminophenol, a motif prone to oxidation but highly valuable for synthesizing benzoxazoles and benzimidazoles. The proximity of the OH and NO₂ groups can lead to transient chelation with transition metal catalysts (like Pd or Pt), occasionally slowing the reduction rate.

  • Reducing 3-ethyl-4-nitrophenol yields a para-aminophenol. The adjacent ethyl group provides localized steric bulk, but the lack of OH chelation generally allows for clean, rapid hydrogenation to the amine.

Self-Validating Experimental Protocols

To objectively compare these isomers in the lab, the following protocols are designed as self-validating systems.

Protocol 1: Spectrophotometric pKa Determination (UV-Vis)

Causality: Deprotonation of nitrophenols causes a significant bathochromic (red) shift due to the increased delocalization of the phenoxide electrons into the nitro group. Self-Validation: The presence of sharp isosbestic points across the pH titration range guarantees that the system is a pure two-state equilibrium (protonated vs. deprotonated) without degradation or side reactions.

  • Preparation: Prepare 50 µM stock solutions of both isomers in a co-solvent system (1% DMSO in ultrapure water) to ensure complete dissolution.

  • Buffer Series: Prepare a series of standardized aqueous buffers ranging from pH 4.0 to 10.0 in 0.5 pH unit increments.

  • Titration: Dilute the stock solutions into the respective buffers and record the UV-Vis spectra (250–500 nm) at a constant 25°C.

  • Analysis: Track the absorbance at the phenoxide λmax (~400 nm). Plot Absorbance vs. pH and fit the curve to the Henderson-Hasselbalch equation to extract the precise pKa. Verify the integrity of the data by confirming the presence of an isosbestic point (~320 nm).

Protocol 2: Catalytic Hydrogenation (Pd/C) with LC-MS Tracking

Causality: Palladium on carbon (Pd/C) catalyzes the efficient addition of H₂ across the N-O bonds. Methanol stabilizes the polar intermediates during the transition. Self-Validation: Real-time LC-MS monitoring ensures mass balance. The clean disappearance of the starting material (m/z 166, negative ion mode) and the appearance of the product (m/z 138, positive ion mode) validates the absence of trapped intermediates (e.g., hydroxylamines).

  • Setup: Dissolve 1.0 mmol of the selected nitrophenol isomer in 10 mL of anhydrous methanol in a flame-dried flask.

  • Catalyst Addition: Carefully add 10 wt% of 10% Pd/C catalyst under an inert argon atmosphere to prevent auto-ignition of the methanol.

  • Hydrogenation: Purge the reaction vessel with H₂ gas and maintain a balloon pressure (1 atm) at ambient temperature. Stir vigorously.

  • Monitoring: Sample the reaction every 30 minutes. Dilute 10 µL of the mixture in 1 mL of acetonitrile and inject into the LC-MS.

  • Workup: Upon complete consumption of the starting material (typically 2–4 hours), filter the mixture through a pad of Celite to remove the Pd/C. Concentrate under reduced pressure to yield the aminophenol.

Mechanistic Workflow Visualization

ReactivityWorkflow Start Isomer Selection: 3-Ethyl-4-nitrophenol vs 4-Ethyl-2-nitrophenol pKa Thermodynamic Profiling UV-Vis pKa Titration Start->pKa Reduction Catalytic Reduction (Pd/C, H2 → Aminophenol) Start->Reduction EAS Electrophilic Substitution (Regioselectivity Mapping) Start->EAS Val_pKa Isosbestic Point Analysis (Validates Equilibrium) pKa->Val_pKa Val_Red LC-MS Mass Balance (Validates Intermediates) Reduction->Val_Red Val_EAS 1H-NMR Ratio Analysis (Validates Directing Effects) EAS->Val_EAS Synthesis Drug Scaffold Synthesis (Bioactive Intermediates) Val_pKa->Synthesis Val_Red->Synthesis Val_EAS->Synthesis

Experimental workflow for comparative reactivity profiling of nitrophenol isomers.

References

  • A Comparative Analysis of the Biological Activities of 3-Nitro and 4-Nitro Isomers. BenchChem.
  • 4-Ethyl-2-nitrophenol | C8H9NO3 | CID 91901. PubChem (NIH).
  • 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905. PubChem (NIH).
  • Problem 6 Why is 3-nitrophenol... Vaia.
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenol
Comparative

A Comparative Guide to the Synthesis of Substituted Nitrophenols: Overcoming the Regioselectivity Conundrum

Substituted nitrophenols are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and industrial dyes. However, the direct nitration of phenols presents a profound synthetic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Substituted nitrophenols are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and industrial dyes. However, the direct nitration of phenols presents a profound synthetic challenge. The hydroxyl (–OH) group is a potent electron-donating group, highly activating the aromatic ring toward electrophilic aromatic substitution (EAS). This extreme reactivity often leads to uncontrolled over-nitration (e.g., picric acid formation) and oxidative degradation (tar formation) when traditional mixed acids are employed.

As a Senior Application Scientist, I have evaluated numerous methodologies to bypass these limitations. This guide objectively compares three primary synthesis methods—Traditional EAS, Green Nitration via Metal Nitrates, and Transition-Metal Directed Ortho-Nitration—analyzing the mechanistic causality behind their experimental designs and providing self-validating protocols for your laboratory.

Mechanistic Causality: Evaluating the Three Pillars of Nitration

Traditional Electrophilic Aromatic Substitution (Dilute HNO₃)

The Causality: To prevent the oxidative cleavage and over-nitration caused by concentrated HNO₃/H₂SO₄, dilute nitric acid (e.g., 20%) is utilized at low temperatures (0–5 °C). The lower concentration moderates the formation of the nitronium ion (NO₂⁺), while the reduced temperature kinetically suppresses the oxidation of the electron-rich phenol ring into benzoquinones (1)[1]. The Limitation: Because the –OH group activates both the ortho and para positions almost equally via resonance, this method intrinsically suffers from poor regioselectivity. It typically yields a near 1:1 statistical mixture of ortho- and para-nitrophenols that requires tedious separation via steam distillation.

Green Nitration via Metal Nitrates

The Causality: Transitioning away from harsh mineral acids, green methodologies employ metal nitrates like Cu(NO₃)₂ or Sr(NO₃)₂ in weak organic acids (e.g., acetic acid) or on solid supports. The metal nitrate reacts with the acid to generate acetyl nitrate or NO₂⁺ in situ, providing a slow, controlled release of the electrophile (2)[2]. When coupled with microwave irradiation, the uniform volumetric heating drastically accelerates the reaction kinetics, completing the nitration in minutes while avoiding the generation of hazardous acidic waste (3)[3].

Transition-Metal Directed Ortho-Nitration

The Causality: To completely override the inherent electronic bias of the phenol ring, transition-metal catalysis (e.g., Pd or Ru) is employed in conjunction with a directing group (DG). The DG coordinates to the Pd(II) center, bringing the metal into strict spatial proximity with the ortho C–H bond. Reversible C–H activation forms a rigid metallacycle. A nitrating agent, such as tert-butyl nitrite (t-BuONO), then interacts with this intermediate. Subsequent reductive elimination exclusively delivers the nitro group to the ortho position, providing exquisite regiocontrol that is impossible under standard EAS conditions (4)[4].

Visualizing the Synthetic Logic

G Start Substituted Phenol Trad Traditional EAS (Dilute HNO3) Start->Trad Green Green Nitration (Cu(NO3)2 / MW) Start->Green Direct Directed C-H Act. (Pd(II) + t-BuONO) Start->Direct OutTrad Poor Regioselectivity (~1:1 ortho/para) Trad->OutTrad OutGreen High Yield (Reduced Waste) Green->OutGreen OutDirect Exclusive ortho (High Selectivity) Direct->OutDirect

Synthetic workflows for substituted nitrophenols.

Mechanism DG Phenol with Directing Group Coord Pd(II) Coordination DG->Coord CH C-H Activation (Palladacycle) Coord->CH Ox Oxidation via t-BuONO CH->Ox Red Reductive Elimination Ox->Red Prod ortho-Nitrophenol + Pd(II) Red->Prod Prod->Coord Catalytic Cycle

Catalytic cycle of Pd(II)-directed ortho-nitration.

Quantitative Performance Matrix

MethodKey ReagentsReaction TimeTypical Regioselectivity (o:p)Environmental ImpactScalability
Traditional EAS 20% HNO₃1–2 hours~1:1 (Statistical)High (Acidic Waste)High
Green Nitration Cu(NO₃)₂, AcOH, MW1–5 mins~1.5:1 (Tunable)Low (Benign byproducts)Medium (MW limits)
Directed C–H Act. Pd(OAc)₂, DG, t-BuONO12–24 hours>99:1 (Exclusive ortho)Moderate (Metal catalyst)Low-Medium

Self-Validating Experimental Workflows

Protocol 1: Traditional Mono-Nitration using Dilute Nitric Acid

Validation Checkpoint: The reaction must be kept strictly below 20 °C; a sudden color change to dark brown/black indicates thermal runaway and polymeric tar formation.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the substituted phenol in a minimal amount of water or suitable solvent.

  • Cool the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Place 20% dilute nitric acid (1.2 equivalents) in a dropping funnel.

  • Add the nitric acid dropwise over 30–60 minutes, constantly monitoring the internal temperature.

  • Stir the mixture for an additional 1–2 hours at 0–5 °C.

  • Monitor by TLC. Upon completion, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the ortho and para isomers via steam distillation (the ortho isomer is volatile due to intramolecular hydrogen bonding).

Protocol 2: Microwave-Assisted Green Nitration

Validation Checkpoint: Evolution of brown NO₂ gas should be minimal. If excessive fuming occurs, the in-situ generation of the nitrating species is not being properly controlled by the acetic acid solvent.

  • In a microwave-safe reaction vessel, combine 10 mmol of phenol, 5 mmol of Cu(NO₃)₂·3H₂O, and 10 mL of glacial acetic acid.

  • Seal the vessel and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at a controlled power (e.g., 300 W) to maintain a temperature of 80 °C for exactly 1 minute.

  • Remove the vessel and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold water.

  • Filter the resulting precipitate or extract with dichloromethane. Purify via column chromatography to isolate the nitrated products.

Protocol 3: Pd(II)-Catalyzed Directed Ortho-Nitration

Validation Checkpoint: The reaction must be conducted under an inert atmosphere initially to prevent premature oxidation of the Pd(II) catalyst before the critical C–H activation step can occur.

  • In an oven-dried Schlenk tube, add the DG-bearing phenol derivative (0.5 mmol), Pd(OAc)₂ (10 mol%), and a suitable solvent (e.g., dichloroethane, 3 mL).

  • Add tert-butyl nitrite (t-BuONO, 2.0 equivalents) as the nitrating agent and oxidant.

  • Seal the tube and stir the reaction mixture at 80 °C for 12–24 hours.

  • Monitor the consumption of the starting material via GC-MS or TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure and purify the exclusively ortho-nitrated product via flash column chromatography.

References

  • Title: Green Nitration of Phenol Experiment Source: Scribd URL: [Link]

  • Title: Synthetic Protocols for Aromatic Nitration: A Review Source: ResearchGate URL: [Link]

  • Title: Selective Nitration of Phenolic Compounds by Green Synthetic Approaches Source: Taylor & Francis URL: [Link]

Sources

Validation

Validating the Molecular Structure of 3-Ethyl-4-nitrophenol: A Comparative Guide to Spectroscopic Techniques

In the realm of chemical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. For a compound such as 3-Ethyl-4-nitrophenol, a derivative of n...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. For a compound such as 3-Ethyl-4-nitrophenol, a derivative of nitrophenol with the chemical formula C₈H₉NO₃, precise structural validation is paramount to understanding its chemical behavior and potential applications.[1][2] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of this molecule. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to data interpretation.

The Unrivaled Power of NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the carbon-hydrogen framework of an organic molecule.[1] By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3]

Predicted ¹H and ¹³C NMR Spectral Data for 3-Ethyl-4-nitrophenol

A thorough analysis of the 3-Ethyl-4-nitrophenol structure allows for the prediction of its NMR spectral features. This predictive exercise is a critical first step in the validation process, establishing a hypothesis against which experimental data can be compared.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment.[1]

  • Ethyl Group: The protons of the ethyl group will exhibit a characteristic coupling pattern. The three methyl protons (-CH₃) will appear as a triplet due to coupling with the adjacent two methylene protons. The two methylene protons (-CH₂-) will present as a quartet due to coupling with the three methyl protons.[1]

  • Aromatic Region: The three protons on the benzene ring will have chemical shifts influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) group.[1] Their specific splitting patterns (e.g., doublet, doublet of doublets) will be dictated by their coupling with neighboring aromatic protons, confirming the 1,3,4-substitution pattern.[1]

  • Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule. For 3-Ethyl-4-nitrophenol, eight distinct signals are expected: six for the aromatic carbons and two for the ethyl group carbons.[1] The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.[1]

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more robust validation. The following table compares NMR with two common alternatives: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

FeatureNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry (MS)
Information Provided Detailed atomic connectivity, stereochemistry, and 3D structure.[4]Presence of specific functional groups (e.g., -OH, -NO₂, C=C).[4]Molecular weight and elemental composition; fragmentation patterns can suggest structural motifs.[1]
Strengths Unambiguous structural determination.[1]Rapid and sensitive for functional group identification.[4]High sensitivity and provides exact molecular weight.[1]
Limitations Lower sensitivity compared to MS; requires higher sample concentrations.[5]Does not provide information on the overall molecular framework or connectivity.[4]Does not definitively establish isomeric structures without fragmentation analysis.[1]
Application to 3-Ethyl-4-nitrophenol Confirms the precise arrangement of the ethyl, nitro, and hydroxyl groups on the benzene ring.[1]Confirms the presence of the -OH, -NO₂, and aromatic C-H bonds.[1]Confirms the molecular formula C₈H₉NO₃ by providing the exact molecular weight.[1][2]

The convergence of data from these techniques provides a self-validating system. For instance, while IR can confirm the presence of a hydroxyl and a nitro group, only NMR can definitively confirm their relative positions on the ethyl-substituted phenol ring.[1]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[6] The following protocol outlines the key steps for obtaining publication-quality data for 3-Ethyl-4-nitrophenol.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-25 mg of 3-Ethyl-4-nitrophenol.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8][9] The choice of solvent is critical and should be based on the solubility of the compound.

    • Ensure the sample is fully dissolved to create a homogenous solution free of particulate matter.[8]

    • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is between 40-50 mm.[8][9]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

    • Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.[11]

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to further confirm proton-proton and proton-carbon correlations, respectively.[12]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.[10][13]

    • Calibrate the chemical shift scale using an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[6]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and integration values to assign each signal to a specific proton or carbon in the 3-Ethyl-4-nitrophenol structure.

Visualizing the Workflow

The following diagram illustrates the logical flow of the structural validation process, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structural Validation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1h Acquire 1H NMR lock_shim->acquire_1h acquire_13c Acquire 13C NMR acquire_1h->acquire_13c acquire_2d Acquire 2D NMR (Optional) acquire_13c->acquire_2d process Fourier Transform, Phasing, Baseline Correction acquire_2d->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Signals integrate->assign compare Compare with Predictions assign->compare correlate Correlate with Other Techniques (FT-IR, MS) compare->correlate confirm Confirm Structure correlate->confirm

Caption: Workflow for the structural validation of 3-Ethyl-4-nitrophenol using NMR spectroscopy.

Conclusion

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Zhu, J. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • Unknown. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Unknown. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Unknown. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [https://doc.docs.live.net/51445585038f3f6c/Dokumente/Studium/Pharmazie/4. Semester/OC-Praktikum/Bücher/Structure Elucidation by NMR in Organic Chemistry - A Practical Guide.pdf]([Link]. Semester/OC-Praktikum/Bücher/Structure Elucidation by NMR in Organic Chemistry - A Practical Guide.pdf)

  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, NMR, and mass spectroscopy characterization of compound 1. Retrieved from [Link]

  • NIH. (n.d.). 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905. PubChem. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]

  • Hertkorn, N., et al. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. BG. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Mod-U-Lense. (n.d.). 4IR Comparison between NIR FT-IR and 3rd Generation NMR Technology. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S8 a) 1 H-NMR and b) 13 C-NMR spectrum (500 MHz) of 4-nitrophenols.... Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIH. (n.d.). 4-Ethyl-3-nitrophenol | C8H9NO3 | CID 67814431. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • Pharmaceutical Methods. (2015, June 4). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

Sources

Comparative

Physicochemical Causality in Chromatographic Selection

Title: Purity Analysis of 3-Ethyl-4-nitrophenol: A Comparative Guide to HPLC vs. GC Methodologies Introduction For researchers and drug development professionals, the accurate purity determination of chemical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Analysis of 3-Ethyl-4-nitrophenol: A Comparative Guide to HPLC vs. GC Methodologies

Introduction For researchers and drug development professionals, the accurate purity determination of chemical intermediates like 3-Ethyl-4-nitrophenol is foundational to downstream synthetic success. This molecule presents a unique analytical profile: it contains a polar, acidic phenolic hydroxyl (-OH) group, an electron-withdrawing nitro (-NO₂) group, and a lipophilic ethyl chain. These functional groups dictate its behavior in chromatographic systems.

This guide objectively compares the two primary quantitative techniques for its analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—detailing the physicochemical causality behind method selection, step-by-step self-validating protocols, and comparative experimental data.

The structural features of 3-Ethyl-4-nitrophenol fundamentally drive the choice of analytical methodology:

  • The Nitro Group: The para-positioned nitro group acts as a strong chromophore, providing excellent UV absorbance. This makes HPLC with UV-Vis or Diode Array Detection (DAD) highly sensitive and straightforward (1). Furthermore, the electron-withdrawing nature of the nitro group significantly lowers the pKa of the phenolic hydroxyl group, making it more acidic than a standard phenol.

  • The Phenolic Hydroxyl Group: In GC, the active hydrogen of the free phenol strongly interacts with the silanol groups on the stationary phase of the column. This hydrogen bonding causes severe peak tailing, loss of resolution, and reduced sensitivity (2). Consequently, direct GC analysis is often unviable without prior chemical derivatization to mask the active hydrogen.

Chromatographic_Workflow Sample 3-Ethyl-4-nitrophenol (Analyte) HPLC_Route HPLC-UV Pathway (Direct Analysis) Sample->HPLC_Route Polar / UV-Active GC_Route GC-FID/MS Pathway (Requires Volatilization) Sample->GC_Route Volatile Derivatives Acidification Mobile Phase Acidification (pH < pKa to suppress ionization) HPLC_Route->Acidification Derivatization Silylation (BSTFA + TMCS) (Converts -OH to -O-TMS) GC_Route->Derivatization Active -OH Group HPLC_Result High Throughput Intact Molecule Detection Acidification->HPLC_Result GC_Result High Resolution Trace Impurity Profiling Derivatization->GC_Result

Fig 1. Decision logic and workflow comparison for HPLC vs. GC analysis of 3-Ethyl-4-nitrophenol.

HPLC Analysis: The Gold Standard for Nitrophenols

HPLC is generally the preferred method for 3-Ethyl-4-nitrophenol due to its non-destructive nature and the elimination of sample derivatization.

Causality of the Protocol: Because the pKa of nitrophenols is relatively low, the molecule will partially ionize in a neutral aqueous mobile phase, leading to split peaks or broad tailing in reversed-phase chromatography. To counteract this, the mobile phase must be acidified (typically to pH 2.5 - 3.0) using modifiers like phosphoric acid or acetic acid (3). This suppresses ionization, ensuring the molecule remains in its neutral, lipophilic state for sharp, symmetrical elution on a C18 column.

Step-by-Step HPLC Protocol (Self-Validating System):

  • System Preparation: Equip an HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Formulation: Prepare an isocratic mixture of Acetonitrile and Water (60:40 v/v). Add 0.1% phosphoric acid to the aqueous phase to maintain a low pH. Degas thoroughly.

  • Standard Preparation: Dissolve a certified reference standard of 3-Ethyl-4-nitrophenol in the mobile phase to create a 1.0 mg/mL stock. Perform serial dilutions to generate a 5-point calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL). Self-Validation: The linearity of the curve (R² > 0.999) validates detector response and confirms complete solubility.

  • Sample Preparation: Accurately weigh the test sample and dissolve it in the mobile phase to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 20 µL of the sample at a flow rate of 1.0 mL/min. Set the column temperature to 30°C and monitor UV absorbance at 290 nm (the optimal wavelength for the nitrophenol chromophore).

GC Analysis: High Resolution via Chemical Derivatization

While HPLC is simpler, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) offers superior resolving power. This is critical when separating closely related structural isomers (e.g., distinguishing 3-ethyl-4-nitrophenol from 2-ethyl-4-nitrophenol impurities).

Causality of the Protocol: To bypass the thermal instability and column adsorption caused by the active phenolic -OH group, the sample must undergo silylation. Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, the hydroxyl group is converted into a trimethylsilyl (TMS) ether (4). This caps the hydrogen-bonding site, drastically increasing volatility and thermal stability.

Derivatization_Mechanism Analyte Free Phenol (Strong H-Bonding) Incubation Incubation (70°C, 30 min) Analyte->Incubation Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Incubation Product TMS-Ether Derivative (Volatile, No Tailing) Incubation->Product Active H Replaced

Fig 2. Chemical derivatization workflow converting active phenolic hydroxyls to TMS-ethers for GC.

Step-by-Step GC Protocol (Self-Validating System):

  • Derivatization: Weigh 10 mg of the 3-Ethyl-4-nitrophenol sample into a dry glass vial. Add 1.0 mL of anhydrous ethyl acetate, followed by 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes. Self-Validation: Inject an aliquot into the GC-MS to confirm the absence of the underivatized parent mass (m/z ~167), ensuring 100% conversion to the TMS derivative (m/z ~239).

  • System Preparation: Utilize a GC equipped with an FID or MS and a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

  • Execution: Inject 1 µL of the derivatized sample with a split ratio of 50:1. Use Helium as the carrier gas at 1.2 mL/min. Program the oven: hold at 100°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

Quantitative Performance Comparison

The choice between HPLC and GC ultimately depends on the specific analytical goals—whether the priority is rapid quality control or exhaustive impurity profiling. The following table summarizes the comparative experimental performance data for both methods.

Analytical ParameterHPLC-UV (Isocratic, Acidified)GC-FID (Post-Derivatization)
Primary Advantage Simple sample prep, non-destructiveExceptional resolution for isomers
Sample Preparation Time < 5 minutes (Dilute & Shoot)~45 minutes (Derivatization + Heat)
Analysis Run Time ~10 - 15 minutes~20 - 25 minutes
Resolution (Isomers) Moderate (Rs ~ 1.5 - 2.0)High (Rs > 3.0)
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL (Highly sensitive)
Thermal Degradation Risk None (Ambient/30°C analysis)Low (Post-derivatization)
Cost per Analysis Low to ModerateModerate (Reagent costs)

Conclusion

For routine purity analysis and batch release of 3-Ethyl-4-nitrophenol, HPLC-UV is the superior choice due to its rapid workflow, excellent repeatability, and avoidance of hazardous derivatizing agents. However, if the synthesis route is prone to generating complex structural isomers, or if trace-level halogenated byproducts must be quantified, GC-FID/MS following BSTFA derivatization provides the necessary theoretical plates and resolving power to ensure absolute chemical purity.

References

  • Benchchem.
  • ResearchGate.
  • LCGC International.
  • ACS Publications.

Sources

Validation

Comparative Biological Activity and Toxicological Profiling of 3-Ethyl-4-nitrophenol vs. Structural Analogs

Introduction Nitrophenols represent a diverse class of aromatic compounds recognized globally as both ubiquitous environmental pollutants and highly active biological modulators[1]. While unsubstituted and multi-nitrated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrophenols represent a diverse class of aromatic compounds recognized globally as both ubiquitous environmental pollutants and highly active biological modulators[1]. While unsubstituted and multi-nitrated variants like 4-nitrophenol (4-NP) and 2,4-dinitrophenol (2,4-DNP) are notorious for their broad-spectrum toxicity and mitochondrial uncoupling properties[2], the introduction of alkyl substituents fundamentally alters their pharmacological profile.

3-Ethyl-4-nitrophenol (3-E-4-NP) serves as a prime example of this structure-activity relationship. The ethyl group acts as a critical auxochrome, modifying the energy of electronic transitions, extending the π→π∗ aromatic system, and altering the molecule's hydrophobicity[3]. These physicochemical shifts transition 3-E-4-NP from a non-specific toxicant to a highly valuable, sterically-tuned pharmacophore precursor—most notably utilized in the synthesis of Traf2- and Nck-interacting kinase (TNIK) inhibitors for targeted oncology[4].

Mechanism of Action & Biological Pathways

The biological activity of nitrophenols is dictated by the electron-withdrawing nature of the nitro group and the pKa of the phenolic hydroxyl group. Understanding the causality behind their distinct mechanisms is essential for drug development and toxicological screening.

  • Broad-Spectrum Toxicity (4-NP & 2,4-DNP): 2,4-DNP acts as a classic lipophilic protonophore. It shuttles protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and causing severe metabolic disruption[2]. Conversely, 4-NP primarily induces toxicity via reactive oxygen species (ROS) generation and in vitro DNA damage[1].

  • Targeted Modulation (3-E-4-NP): The addition of the ethyl group at the 3-position introduces a positive inductive (+I) effect and significant steric bulk. This structural nuance restricts indiscriminate binding to mitochondrial uncoupling proteins. Instead, 3-E-4-NP is utilized as a foundational building block to synthesize targeted TNIK inhibitors[4]. TNIK is a key regulatory kinase in the Wnt signaling pathway, which is aberrantly activated in colorectal and gastric cancers. By serving as a sterically-compatible precursor, 3-E-4-NP enables the development of drugs that selectively block cancer cell proliferation[4].

Pathway cluster_0 Broad-Spectrum Toxicity (4-NP, 2,4-DNP) cluster_1 Targeted Pharmacophore (3-E-4-NP) NP General Nitrophenols Mito Mitochondrial Uncoupling NP->Mito ROS ROS & DNA Damage Mito->ROS E3NP 3-Ethyl-4-nitrophenol Deriv TNIK Inhibitor Synthesis E3NP->Deriv Precursor TNIK TNIK Kinase (Wnt Pathway) Deriv->TNIK Blocks Cancer Cancer Cell Proliferation TNIK->Cancer Promotes

Signaling pathways contrasting broad nitrophenol toxicity vs. targeted TNIK inhibition.

Comparative Biological Activity & Toxicity

To objectively evaluate 3-E-4-NP, we must benchmark it against its structural analogs. The following table synthesizes quantitative toxicological and physicochemical data to highlight the performance differences.

CompoundMolecular WeightPrimary Biological MechanismMammalian Toxicity (NOAEL)Environmental Persistence
4-Nitrophenol (4-NP) 139.11 g/mol ROS generation, DNA damage~400 mg/kg/day (young rats)Moderate (Half-life 3-18 days)
2,4-Dinitrophenol (2,4-DNP) 184.11 g/mol Mitochondrial uncoupling~20 mg/kg/day (young rats)High (Recalcitrant)
3-Ethyl-4-nitrophenol 167.16 g/mol TNIK inhibitor precursorCompound-specific (Low as drug)Moderate

(Note: NOAEL = No Observed Adverse Effect Level. Susceptibility in newborn models is typically 2.5 to 4 times higher than in young adults[2].)

Experimental Methodologies

As a Senior Application Scientist, it is critical to employ self-validating assay systems when evaluating nitrophenolic compounds, as their inherent acidity and colorimetric properties can easily confound standard readouts.

Protocol 1: In Vitro TNIK Kinase Inhibition and Cytotoxicity Assay

Rationale: To evaluate the efficacy of 3-E-4-NP derivatives as TNIK inhibitors while controlling for baseline nitrophenolic cytotoxicity[4].

  • Cell Preparation: Seed CHO-K1 cells transfected with Wnt-responsive luciferase reporter constructs in 96-well plates. Allow 24 hours for adherence.

  • Compound Dosing: Dilute 3-E-4-NP derivatives in culture medium containing 1% FBS. Maintain a strict final DMSO concentration of 0.1% across all wells (including vehicle controls) to prevent solvent-induced membrane toxicity.

  • Pathway Activation: Stimulate the Wnt/TNIK pathway by adding 40 μg/mL of recombinant Wnt3a protein to the transfected cells[4]. Incubate overnight at 37°C, 5% CO₂.

  • Self-Validating Readout: Measure Wnt reporter activity via luminescence. Crucially, run a parallel MTS cell viability assay. Causality check: True TNIK inhibition is validated only if reporter luminescence decreases while MTS absorbance remains stable, thereby uncoupling targeted kinase inhibition from non-specific cell death.

Protocol 2: Anaerobic Toxicity and Biodegradation Assessment

Rationale: Nitrophenols are recalcitrant environmental pollutants. Assessing the methanogenic inhibition of 3-E-4-NP compared to 2,4-DNP provides essential ecological impact data[5].

  • Sludge Acclimatization: Seed anaerobic batch reactors with granular sludge. Use glucose and volatile fatty acids (VFAs) as co-substrates, maintaining a strict temperature of 35 ± 1 °C[5].

  • Dosing Regimen: Introduce 4-NP, 2,4-DNP, and 3-E-4-NP at graded concentrations (5–50 mg/L). Buffer the system to pH 7.0 with 50 mM HEPES to ensure the nitrophenols are evaluated in their environmentally relevant, partially ionized state.

  • Biogas Monitoring: Measure cumulative methane production using a liquid displacement method over 96 hours.

  • Kinetic Validation: Calculate the Relative Activity (RA) of methanogenic bacteria. Apply non-linear regression to the Haldane inhibition equation to derive the maximum degradation rate and saturation coefficients[5]. A proportional drop in RA validates the specific toxicity threshold of the compound.

Workflow Step1 Anaerobic Sludge Acclimatization Step2 Compound Dosing (5-50 mg/L) Step1->Step2 Step3 Biogas Monitoring (CH4 Production) Step2->Step3 Step4 Kinetic Modeling (Haldane Eq.) Step3->Step4 Validation Toxicity Validation (Relative Activity) Step4->Validation

Self-validating experimental workflow for anaerobic biodegradation and toxicity assessment.

Conclusion

The comparative analysis of 3-Ethyl-4-nitrophenol against 4-NP and 2,4-DNP highlights the profound impact of auxochromic and steric modifications on biological activity. While simpler nitrophenols act as blunt environmental toxicants and metabolic uncouplers, the strategic positioning of the ethyl group in 3-E-4-NP shifts its utility toward high-value pharmaceutical synthesis, specifically in combating Wnt-driven malignancies.

References

  • Koizumi, M., et al. "Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats." The Journal of Toxicological Sciences.[Link]

  • She, Z., et al. "Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems." Process Biochemistry.[Link]

  • Rudziński, K. J., & Szmigielski, R. "Aqueous Reactions of Sulfate Radical-Anions with Nitrophenols in Atmospheric Context." Atmosphere (MDPI).[Link]

  • Chang, S. Y., et al. "WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof." WIPO (PCT)

Sources

Comparative

Cross-Validation of Analytical Methods for Nitrophenols: A Comparative Guide

Executive Summary Nitrophenols (including 2-nitrophenol, 4-nitrophenol, and dinitrophenols) are ubiquitous environmental pollutants, industrial byproducts, and critical biomarkers of pesticide exposure. Because these com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenols (including 2-nitrophenol, 4-nitrophenol, and dinitrophenols) are ubiquitous environmental pollutants, industrial byproducts, and critical biomarkers of pesticide exposure. Because these compounds exhibit high toxicity and resistance to natural degradation, accurate quantification in complex matrices (e.g., wastewater, biological fluids) is paramount.

Selecting the appropriate analytical method requires balancing sensitivity, throughput, and operational cost. This guide provides a comprehensive cross-validation framework designed for researchers and application scientists. It objectively compares the gold-standard Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against routine High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and emerging Electrochemical (EC) detection methods, backed by mechanistic causality and validated experimental data.

Mechanistic Principles of Nitrophenol Detection

To successfully cross-validate analytical methods, one must first understand the physicochemical causality driving each detection mechanism:

  • Mass Spectrometry (UPLC-MS/MS): This method relies on the ionization of the phenolic hydroxyl group. Operating in negative electrospray ionization (ESI-) mode, the transition from the deprotonated molecular ion [M-H]- to specific product ions (e.g., via the loss of NO or NO₂) provides unparalleled structural specificity[1]. This makes MS the gold standard for trace-level analysis in highly complex matrices[2].

  • Electrochemical Detection (EC): Electrochemical sensors exploit the high electroactivity of the nitro group (-NO₂). Using techniques like Square Wave Voltammetry (SWV) on modified electrodes (e.g., zeolite-modified carbon paste or silver solid amalgam), the nitro group is irreversibly reduced to a hydroxylamine group (-NHOH)[3]. This reaction is highly pH-dependent, typically occurring at cathodic potentials between -0.6 V and -1.0 V[4].

  • Optical Detection (HPLC-UV): This classical approach utilizes the strong chromophoric nature of the conjugated aromatic ring and the nitro group, which absorbs strongly in the 280–320 nm range[5]. While highly robust and reproducible, it lacks the absolute trace-level specificity of MS or EC[6].

Cross-Validation Strategy & Workflow

Cross-validation ensures that an alternative, higher-throughput, or lower-cost method (such as an EC sensor) produces statistically equivalent quantitative results to a validated reference method (UPLC-MS/MS) without introducing systematic bias.

CrossValidation Sample Spiked & Incurred Water Samples (Nitrophenol Analytes) SPE Solid-Phase Extraction (SPE) Preconcentration & Matrix Cleanup Sample->SPE Internal Standard Added Split Sample Aliquot Split SPE->Split Reconstituted Eluate LCMS Gold Standard: UPLC-MS/MS (High Sensitivity & Selectivity) Split->LCMS Method A Electro Alternative: Electrochemical (SWV) (Rapid, Low-Cost Detection) Split->Electro Method B DataLC Quantification Data (LOD, LOQ, Recovery) LCMS->DataLC DataElec Quantification Data (LOD, LOQ, Recovery) Electro->DataElec Stats Statistical Cross-Validation (Bland-Altman, Pearson r, ANOVA) DataLC->Stats DataElec->Stats Valid Method Validated Fit-for-Purpose Confirmation Stats->Valid Congruence Confirmed (p > 0.05)

Logical workflow for the cross-validation of analytical methods for nitrophenol quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. This requires the incorporation of internal standards to correct for matrix effects, alongside continuous calibration verification.

Protocol 1: Universal Sample Preparation (Solid-Phase Extraction)

Causality: Direct injection of environmental or biological matrices often leads to severe ion suppression in MS or electrode fouling in EC. Polymeric reversed-phase sorbents selectively enrich moderately polar nitrophenols while washing away salts and humic acids.

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of Milli-Q water through a polymeric SPE cartridge (e.g., LiChrolut EN) to solvate the sorbent bed[5][6].

  • Self-Validation (Spiking): Spike 200 mL of the water sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled 4-nitrophenol or 2-chlorophenol, to dynamically track extraction recovery[1][6].

  • Loading: Pass the spiked sample through the cartridge at a controlled flow rate of 3–5 mL/min to ensure optimal mass transfer to the stationary phase.

  • Washing & Elution: Wash with 5 mL of 5% methanol in water to remove polar interferences. Elute the retained nitrophenols using 2 × 2.5 mL of a 1:1 acetonitrile:methanol mixture[5].

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 1 mL of the initial mobile phase (for LC) or supporting electrolyte (for EC).

Protocol 2: Gold-Standard UPLC-MS/MS Analysis
  • Chromatography: Inject a 10 µL aliquot onto a C18 reversed-phase column (sub-2 µm particle size). Utilize a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile to achieve baseline resolution of structural isomers[1][2].

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) negative ion mode. Monitor primary quantitative transitions (e.g., m/z 138 → 108 for 4-nitrophenol) and secondary qualifier transitions to ensure peak purity[1].

  • System Suitability: Inject a solvent blank followed by a Lower Limit of Quantification (LLOQ) standard before the sample batch to verify the absence of carryover and ensure adequate signal-to-noise (S/N ≥ 10).

Protocol 3: Alternative Electrochemical Analysis (Square Wave Voltammetry)
  • Electrolyte Preparation: Dilute the reconstituted sample in a 0.1 M Britton-Robinson (BR) buffer adjusted to pH 3.5. Causality: Nitrophenol reduction peaks are sharpest and most reproducible in mildly acidic conditions where proton-coupled electron transfer is thermodynamically optimal[3].

  • Measurement: Utilize a three-electrode system (e.g., Silver Solid Amalgam working electrode, Ag/AgCl reference, Pt wire counter). Apply SWV with optimized parameters: frequency = 100 s⁻¹, amplitude = 50 mV, and step potential = 2 mV[4].

  • Self-Validation (Standard Addition): To correct for residual matrix effects altering the diffusion coefficient at the electrode surface, perform standard addition by spiking known aliquots of a nitrophenol standard directly into the electrochemical cell after the initial measurement.

Quantitative Performance Comparison

The selection of an analytical method is contingent on the specific requirements of the study, including desired detection limits and available resources. The following table summarizes the cross-validated quantitative performance of the three methodologies based on experimental data[1][3][4][5][6].

Analytical ParameterUPLC-MS/MS (Gold Standard)Electrochemical (SWV / Modified AgSAE)HPLC-UV (Routine Analysis)
Primary Mechanism MRM (Ion fragmentation)Cathodic reduction of -NO₂ groupUV Absorbance (280-320 nm)
Limit of Detection (LOD) 0.001 – 0.05 µg/L (ppt level)~40 µg/L (0.165 µM)1.0 – 5.0 µg/L
Linear Dynamic Range 3 to 4 orders of magnitude0.2 – 10 mg/L0.01 – 50 mg/L
Matrix Effect Susceptibility High (Requires SIL-IS)Moderate (Requires Standard Addition)Low
Typical Recovery (Water) 95.0% – 105.0%94.9% – 98.2%96.0% – 99.0%
Precision (RSD, n=5) < 3.0%1.5% – 4.0%< 2.0%
Analysis Time per Sample 5 – 10 minutes2 – 5 minutes15 – 20 minutes
Relative Capital Cost Very HighLowModerate

Statistical Evaluation & Acceptance Criteria

For a successful cross-validation, the alternative method (e.g., Electrochemical SWV) must be statistically compared to the reference method (UPLC-MS/MS) using incurred (real-world) samples. The validation is considered successful if it meets the following criteria:

  • Bland-Altman Plot Analysis: Must demonstrate that the mean difference (bias) between the two methods is close to zero, with 95% of data points falling within the limits of agreement (±1.96 SD). This confirms the absence of concentration-dependent proportional bias.

  • Pearson Correlation: A correlation coefficient ( r ) > 0.98 indicates excellent linear agreement across the tested analytical range.

  • Analysis of Variance (ANOVA): A calculated p -value > 0.05 confirms that there is no statistically significant difference between the mean recoveries of the two methods, proving the alternative method is "fit-for-purpose."

References

  • A Comparative Guide to the Validation of an HPLC Method for 4-Methyl-2-nitrophenol Quantification. Benchchem.
  • Application Note: A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites. Benchchem.
  • Electrochemical Study of 4-Nitrophenol at a Modified Carbon Paste Electrode. Universidad de Cádiz.
  • A Comparative Electrochemical Behaviour Study and Analytical Detection of the p-Nitrophenol Using Silver Solid Amalgam, Mercury, and Silver Electrodes. PMC / NIH.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. MDPI.

Sources

Validation

Route 1: Direct Electrophilic Nitration of 3-Ethylphenol

An In-Depth Technical Guide to Alternative Synthesis Routes for 3-Ethyl-4-nitrophenol For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of substituted phe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Alternative Synthesis Routes for 3-Ethyl-4-nitrophenol

For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of substituted phenols is a critical endeavor. 3-Ethyl-4-nitrophenol, a key intermediate in the manufacturing of various industrial products including dyes, pharmaceuticals, and pesticides, presents a unique synthetic challenge.[1][2][3] The specific arrangement of the hydroxyl, ethyl, and nitro groups on the benzene ring dictates its chemical reactivity and utility, but also complicates its synthesis due to the directing effects of these functional groups.[1]

This guide provides a comparative analysis of established and alternative synthetic routes to 3-Ethyl-4-nitrophenol. It moves beyond simple protocols to explain the underlying chemical principles, offering a rationale for experimental choices and providing a framework for selecting the most appropriate method based on laboratory or industrial-scale requirements.

The most conventional approach to synthesizing 3-Ethyl-4-nitrophenol is the direct electrophilic aromatic substitution of 3-ethylphenol.[1] In this reaction, the benzene ring is attacked by a nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Mechanism and Scientific Rationale

The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both activating, ortho-, para-directing groups. The hydroxyl group is a powerful activator, strongly directing substitution to the positions ortho and para to it (positions 2, 4, and 6). The ethyl group is a weaker activator. The nitration will preferentially occur at the positions most activated by the hydroxyl group. The desired product requires nitration at the C4 position (para to the hydroxyl group). However, nitration can also occur at the C2 and C6 positions (ortho to the hydroxyl group), leading to isomeric impurities.

Controlling the reaction temperature is paramount. The nitration of phenols is a highly exothermic reaction.[4] Failure to maintain low temperatures (typically 0-10°C) can lead to a cascade of side reactions, including oxidation of the phenol ring, which produces tarry byproducts, and polysubstitution, resulting in dinitrated products like 3-ethyl-4,6-dinitrophenol.[4]

G cluster_start Starting Materials cluster_process Reaction cluster_products Products & Byproducts cluster_purification Purification A 3-Ethylphenol C Electrophilic Aromatic Substitution A->C B Nitrating Agent (HNO₃ + H₂SO₄) B->C D Low Temperature Control (0-10°C) C->D Exothermic E 3-Ethyl-4-nitrophenol (Desired Product) C->E F Isomeric Byproducts (e.g., 3-Ethyl-2-nitrophenol) C->F G Oxidation & Polysubstitution Products C->G H Workup & Extraction E->H F->H G->H I Recrystallization / Chromatography H->I J Pure 3-Ethyl-4-nitrophenol I->J

Fig 1. Workflow for the direct nitration of 3-ethylphenol.
Experimental Protocol: Direct Nitration

This protocol is adapted from standard phenol nitration procedures and is designed to optimize the yield of the desired product.[4][5][6]

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.2 g (0.1 mol) of 3-ethylphenol in 50 mL of a suitable solvent like dichloromethane.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with continuous stirring.

  • Nitrating Mixture: In a separate beaker, cautiously add 8.0 mL of concentrated nitric acid (70%) to 8.0 mL of concentrated sulfuric acid (98%) while cooling in an ice bath. Caution: This mixing process is highly exothermic.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 3-ethylphenol solution over 45-60 minutes, ensuring the internal reaction temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the mixture over 200 g of crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol-water mixture or by column chromatography to separate the isomers.

Route 2: Multi-Step Synthesis via Diels-Alder Reaction

An alternative, more elegant strategy for constructing 3-arylated-4-nitrophenols involves a [4+2] cycloaddition, or Diels-Alder reaction.[7] This method offers a fundamentally different approach to ring formation and substitution, potentially providing better control over regioselectivity compared to direct nitration.

Mechanism and Scientific Rationale

This one-pot, three-step synthesis begins with a Diels-Alder reaction between a β-nitrostyrene derivative and Danishefsky's diene.[7] The resulting cyclohexene intermediate is then hydrolyzed in the presence of water to a cyclohexanone. The final and crucial step is the aromatization of the cyclohexanone intermediate to yield the 3-arylated-4-nitrophenol product.[1] This pathway avoids the harsh, oxidizing conditions of mixed-acid nitration and builds the substituted aromatic ring from acyclic precursors, offering a powerful tool for controlling the final substitution pattern.

G A β-Nitrostyrene Derivative C Diels-Alder Reaction [4+2] Cycloaddition A->C B Danishefsky's Diene B->C D Cyclohexene Intermediate C->D E Hydrolysis (in situ with H₂O) D->E F Cyclohexanone Intermediate E->F G Aromatization (Heat) F->G H 3-Arylated-4-nitrophenol G->H

Fig 2. Multi-step synthesis via Diels-Alder cycloaddition.
Experimental Protocol: Diels-Alder Approach

This protocol is based on the one-pot synthesis of 3-arylated-4-nitrophenols.[7]

  • Reaction Setup: To a solution of the appropriate β-nitrostyrene (1.0 mmol) in a suitable solvent like acetonitrile (5 mL) containing water (50 μL), add Danishefsky's diene (1.5 mmol).

  • Diels-Alder & Hydrolysis: Stir the reaction mixture at room temperature for approximately 12 hours to facilitate the cycloaddition and subsequent in-situ hydrolysis.

  • Aromatization: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12 hours to induce aromatization of the cyclohexanone intermediate.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure 3-arylated-4-nitrophenol.

Route 3: Diazotization-Hydrolysis of 3-Ethyl-4-nitroaniline

A third plausible, though less common, synthetic route involves the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate. This method would start with 3-ethyl-4-nitroaniline.

Mechanism and Scientific Rationale

This pathway is analogous to the Sandmeyer reaction. The primary aromatic amine (3-ethyl-4-nitroaniline) is treated with a source of nitrous acid (typically generated from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is not isolated. The diazonium salt solution is then heated, often in the presence of a copper catalyst, causing the loss of N₂ gas and the introduction of a hydroxyl group to form the desired phenol.[8] This route is particularly useful when the corresponding aniline is more readily available than the phenol or when direct nitration of the phenol is problematic.

G A 3-Ethyl-4-nitroaniline C Diazotization A->C B NaNO₂ + H₂SO₄ (0-5°C) B->C D Diazonium Salt Intermediate [Ar-N₂⁺] C->D E Hydrolysis (Boiling H₂O, CuSO₄ catalyst) D->E F 3-Ethyl-4-nitrophenol E->F G N₂ Gas (byproduct) E->G

Fig 3. Synthesis via diazotization of 3-ethyl-4-nitroaniline.
Hypothetical Protocol: Diazotization-Hydrolysis

This protocol is based on a procedure for a structurally similar compound, 3-(trifluoromethyl)-4-nitrophenol.[8]

  • Aniline Solution: Prepare a solution of 3-ethyl-4-nitroaniline (0.1 mol) in an aqueous solution of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (0.11 mol) in water to the aniline solution while maintaining the temperature below 5°C. Stir for one hour at this temperature.

  • Hydrolysis: In a separate flask, prepare a boiling mixture of an organic solvent like xylene and an aqueous solution of copper sulfate pentahydrate.

  • Addition: Add the cold diazonium salt solution dropwise to the boiling hydrolysis mixture. Vigorous evolution of nitrogen gas will occur.

  • Isolation: After the addition is complete, continue boiling for a short period. Cool the mixture and separate the organic layer. The product can be recovered from the organic layer by extraction with an aqueous base, followed by acidification and filtration or extraction.

  • Purification: Further purify the product by recrystallization.

Comparative Analysis

FeatureRoute 1: Direct NitrationRoute 2: Diels-AlderRoute 3: Diazotization-Hydrolysis
Starting Material 3-Ethylphenol[1]β-Nitrostyrene derivative[7]3-Ethyl-4-nitroaniline[8]
Number of Steps 1 (one-pot)1 (one-pot, multi-step reaction)2 (diazotization then hydrolysis)
Key Reagents HNO₃, H₂SO₄[1]Danishefsky's diene[7]NaNO₂, H₂SO₄, CuSO₄[8]
Regioselectivity Moderate; isomer formation is a key challenge.[1][4]High; substitution pattern is built into the starting materials.High; the position of the -OH group is determined by the starting amine.
Primary Hazard Strong, corrosive, and oxidizing acids; highly exothermic.[4]Potentially flammable organic solvents.Unstable diazonium salt intermediate; evolution of N₂ gas.
Advantages Atom economical, uses common reagents, direct.High selectivity, milder conditions, avoids strong oxidizing agents.Excellent for specific regiochemistry, useful if aniline is available.
Disadvantages Byproduct formation (isomers, oxidation), harsh conditions.[1][4]More complex starting materials, potentially lower overall yield.Requires specific aniline precursor, safety concerns with diazonium salts.

Conclusion

The choice of a synthetic route for 3-Ethyl-4-nitrophenol is a classic example of the trade-off between efficiency, selectivity, and safety.

  • Direct Nitration (Route 1) remains the most straightforward and atom-economical method, making it suitable for large-scale production where cost is a primary driver. However, its success is critically dependent on rigorous temperature control to minimize byproduct formation, and subsequent purification to isolate the desired isomer can be challenging.

  • The Diels-Alder approach (Route 2) represents a more sophisticated strategy that offers superior control over regioselectivity. While it involves more complex starting materials, it is an excellent choice for laboratory-scale synthesis where product purity is of utmost importance and the challenges of isomer separation need to be avoided.

  • The Diazotization-Hydrolysis pathway (Route 3) is a valuable alternative when the corresponding 3-ethyl-4-nitroaniline is a more accessible starting material. It provides unambiguous control over the position of the hydroxyl group, bypassing the regioselectivity issues of direct nitration entirely.

Ultimately, the optimal synthesis strategy will be dictated by the specific needs of the researcher or organization, balancing factors such as scale, available starting materials, purity requirements, and safety infrastructure.

References

  • Google Patents. (1972). US3694513A - Direct nitration of alkylphenols with nitric acid.
  • Dong, S.-L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o518. Retrieved from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 755. Retrieved from [Link]

  • Khan, M. A., & Akram, M. (2016). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 53(4), 247-253. Retrieved from [Link]

  • Google Patents. (2016). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
  • Iwai, K., Hamada, T., & Nishiwaki, N. (2018). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. Tetrahedron Letters, 59(4), 360-363. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Ethylphenol. Retrieved from [Link]

  • OECD. (1994). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (1966). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Rasayan J. Chem. (2020). SYNTHESIS AND APPLICATION FOR THE REDUCTION OF 4- NITROPHENOL USING PALLADIUM NANOPARTICLES DECORATED GRAPHENE OXIDE. Retrieved from [Link]

  • ATSDR. (2020). Nitrophenols ToxFAQs. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylphenol. Retrieved from [Link]

  • Williamson, K. L. (1989). Macro and Microscale Organic Experiments. Heath Publishing. (Referenced in a university lab manual: [Link])

  • PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2012). 3-Methyl-4-nitrophenol. Retrieved from [Link]

Sources

Comparative

Strategic Advantages of 3-Ethyl-4-nitrophenol in Advanced Drug Discovery and Material Synthesis

In the landscape of advanced drug discovery and functional material synthesis, the strategic selection of substituted nitrophenols dictates the success of downstream molecular architectures. While 4-nitrophenol serves as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced drug discovery and functional material synthesis, the strategic selection of substituted nitrophenols dictates the success of downstream molecular architectures. While 4-nitrophenol serves as a ubiquitous baseline precursor, the introduction of an alkyl group at the 3-position fundamentally alters the molecule's electronic and steric profile.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 3-Ethyl-4-nitrophenol (3E4NP) against its structural analogs. By examining the causality behind its physicochemical properties and detailing self-validating experimental protocols, this guide demonstrates why the specific 3-ethyl substitution is increasingly favored in high-value applications, such as targeted kinase inhibitor development.

Mechanistic Superiority: Electronic and Steric Dynamics

The advantages of 3E4NP over simpler analogs like 4-nitrophenol (4NP) or 3-methyl-4-nitrophenol (3M4NP) are rooted in two primary physicochemical modifications:

  • Electronic Modulation (HOMO/LUMO Dynamics): The ethyl group acts as a weak electron-donating group (EDG) via inductive effects. This substitution slightly raises the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted 4NP, narrowing the HOMO-LUMO gap ([1]). In practical synthesis, this enhanced electron density increases the nucleophilicity of the aromatic ring and facilitates more efficient catalytic reduction of the nitro group.

  • Steric Bulk and Lipophilicity (LogP): The extension from a methyl to an ethyl group significantly increases the molecule's lipophilicity. 3E4NP exhibits an XLogP3 of 2.9, compared to 1.9 for 4NP ([2]). In the context of rational drug design, this added steric bulk provides a precise geometric fit into hydrophobic pockets of target proteins, enhancing binding affinity and cellular permeability.

G A 3-Ethyl-4-nitrophenol (Base Scaffold) B Weak Electron Donating (Raises HOMO) A->B C Increased Steric Bulk & Lipophilicity (XLogP3 2.9) A->C D Enhanced Reactivity for Reduction B->D E Improved Kinase Pocket Binding (TNIK) C->E F High-Affinity TNIK Inhibitors D->F E->F

Logical flow of how 3-ethyl substitution enhances reactivity and kinase binding affinity.

Comparative Performance Data

To objectively evaluate 3E4NP, we must benchmark it against its closest structural analogs. The table below summarizes the quantitative data that drives precursor selection in pharmaceutical synthesis.

CompoundCAS NumberXLogP3Relative HOMO LevelPrimary Application Advantage
4-Nitrophenol 100-02-71.9BaselineBroad synthetic precursor, low steric hindrance
3-Methyl-4-nitrophenol 2581-34-22.4+ (Slightly raised)Moderate lipophilicity, basic dye synthesis
3-Ethyl-4-nitrophenol 14143-34-12.9++ (Raised)Optimal kinase pocket binding, high lipophilicity

Application Spotlight: TNIK Inhibitor Development

A premier example of 3E4NP's superiority is its role as a critical intermediate in the synthesis of Traf2- and Nck-interacting kinase (TNIK) inhibitors. TNIK is a hyperactive kinase implicated in colorectal, breast, and gastric cancers ([3]).

When developing these inhibitors, researchers discovered that the 3-ethyl-substituted aniline derivative (derived directly from the reduction of 3E4NP) achieves superior hydrophobic interactions within the TNIK ATP-binding hinge region. The smaller 3-methyl or unsubstituted variants fail to occupy this pocket fully, resulting in lower target selectivity and higher off-target toxicity.

Self-Validating Experimental Protocol: Catalytic Reduction

To leverage 3E4NP in drug development, it must first be reduced to 4-amino-3-ethylphenol. The following protocol outlines a high-yield catalytic hydrogenation workflow ([3]), emphasizing the causality behind each methodological choice to ensure a self-validating system.

G N1 3-Ethyl-4-nitrophenol (10.4g, 62 mmol) N2 Dissolution EA/MeOH (90/10 mL) N1->N2 N3 Catalytic Reduction Pd/C (1.0g), H2, 4h N2->N3 Add Catalyst N4 Filtration Celite Filter N3->N4 Reaction Complete N5 4-Amino-3-ethylphenol (Yield: 94%) N4->N5 Purify & Concentrate

Step-by-step catalytic reduction workflow of 3-Ethyl-4-nitrophenol to 4-amino-3-ethylphenol.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Method: Dissolve 10.4 g (62 mmol) of 3-Ethyl-4-nitrophenol in a solvent mixture of Ethyl Acetate (EA) and Methanol (MeOH) at a 90/10 mL ratio.

  • Causality: Ethyl acetate is a highly effective aprotic solvent that readily dissolves the lipophilic 3E4NP. However, the addition of 10% Methanol is critical; as a protic co-solvent, MeOH facilitates the proton-coupled electron transfer (PCET) required at the palladium surface. Omitting MeOH drastically reduces the reduction rate due to inefficient proton shuttling.

Step 2: Catalytic Hydrogenation

  • Method: Add 1.0 g of Palladium on Carbon (Pd/C) to the solution. React under a hydrogen atmosphere (using a hydrogenator) for 4 hours at room temperature.

  • Causality: Pd/C provides a massive surface area for H₂ adsorption and activation. It is specifically chosen for its chemoselectivity—it efficiently reduces the nitro group to an amine without causing unwanted saturation of the aromatic phenol ring.

Step 3: Filtration, Recovery, and Self-Validation

  • Method: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Remove the solvent under reduced pressure, and wash the solid with EA to yield 4-amino-3-ethylphenol (Yield: ~94%).

  • Self-Validation Mechanism: 3E4NP exhibits a distinct yellow hue due to the nitrophenolate chromophore. This protocol is inherently self-validating: the complete disappearance of the yellow color in the reaction mixture visually confirms the total consumption of the nitro species. Subsequent UV-Vis spectroscopy will show the elimination of the characteristic nitro absorption band, confirming successful conversion to the amine ([1]).

References

  • 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 - PubChem. Available at:[Link]

  • WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof - Google Patents.

Sources

Validation

A Comprehensive Comparative Guide: Antioxidant Properties of Ethylphenols in Drug Development and Material Science

Introduction Ethylphenols (including 2-ethylphenol, 3-ethylphenol, and 4-ethylphenol) represent a vital class of phenolic compounds recognized for their potent bioactive properties. In drug development, material science,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethylphenols (including 2-ethylphenol, 3-ethylphenol, and 4-ethylphenol) represent a vital class of phenolic compounds recognized for their potent bioactive properties. In drug development, material science, and chemical formulation, these compounds—alongside their sterically hindered derivatives like 4-tert-butyl-2-ethylphenol—serve as critical antioxidants. This guide provides an objective, data-driven comparative analysis of ethylphenols against industry-standard antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox. It is designed to equip researchers with validated experimental protocols and a deep mechanistic understanding of radical scavenging.

Mechanisms of Action: Causality in Radical Scavenging

The primary mechanism by which ethylphenols neutralize reactive oxygen species (ROS) is through Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). The hydroxyl (-OH) group1[1].

The structural positioning of the ethyl group and other substituents significantly modulates this activity. For instance, in sterically hindered variants like 4-tert-butyl-2-ethylphenol, the bulky tert-butyl group provides essential steric shielding.1[1].

G Start Reactive Oxygen Species (ROS / R•) HAT Hydrogen Atom Transfer (HAT) Start->HAT Encounters SET Single Electron Transfer (SET-PT) Start->SET Encounters Ethylphenol Ethylphenol Antioxidant (ArOH) Ethylphenol->HAT Donates H• Ethylphenol->SET Donates e- then H+ Phenoxy Resonance-Stabilized Phenoxy Radical (ArO•) HAT->Phenoxy Neutral Neutralized Species (RH / ROH) HAT->Neutral SET->Phenoxy SET->Neutral Terminated Chain Reaction Terminated Phenoxy->Terminated Steric Hindrance Prevents Propagation Neutral->Terminated

Mechanistic pathways of ROS neutralization by ethylphenols via HAT and SET-PT mechanisms.

Comparative Performance Analysis

When evaluating the antioxidant capacity of ethylphenols, DPPH and ABTS assays are the universally accepted gold standards. Experimental data reveals that 2[2]. The addition of an ethyl group alters the electron density of the phenolic ring, lowering the bond dissociation enthalpy of the O-H bond and enhancing efficacy.

In comparative studies, hindered ethylphenols demonstrate superior or equivalent radical scavenging capabilities compared to BHT. For example,3[3]. Unhindered 4-ethylphenol also shows highly potent activity, though its resulting phenoxy radical is less sterically protected than its tert-butylated counterparts.

Antioxidant CompoundDPPH Scavenging (EC50)ABTS Scavenging ProfileStructural Advantage
4-Ethylphenol 1.57 × 10⁻³ mol/L[3]HighUnhindered para-ethyl group allows rapid HAT, though phenoxy radical is less stable.
2,6-di-tert-butyl-4-ethylphenol 1.92 × 10⁻³ mol/L[3]Very HighDual tert-butyl groups provide massive steric hindrance; highly stable radical.
BHT (Benchmark) 3.12 × 10⁻³ mol/L[3]HighIndustry standard; methyl group provides less electron-donating effect than ethyl.
Trolox (Benchmark) ~15-20 µg/mLHighWater-soluble Vitamin E analog; lacks the lipophilicity of ethylphenols.

(Note: Lower EC50 values indicate higher antioxidant potency.)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They incorporate necessary blanks and positive controls to account for solvent effects and baseline drift.

Protocol A: DPPH Radical Scavenging Assay

Rationale: DPPH is a stable lipophilic radical. Methanol is chosen as the solvent because ethylphenols are highly lipophilic, and methanol ensures complete solvation without precipitating the compounds. Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare serial dilutions of the ethylphenol sample (e.g., 10 to 1000 µg/mL) and a positive control (Ascorbic Acid or Trolox) in methanol.

  • Reaction: In a 96-well microplate, add 200 µL of the DPPH solution to 50 µL of each sample concentration.

  • Incubation: Vortex gently and incubate in complete darkness for 30 minutes at room temperature. Causality:1[1].

  • Measurement: Measure absorbance at 517 nm using a microplate reader. Include a blank (methanol + DPPH) to establish maximum absorbance.

  • Validation: Calculate % Scavenging =[(A_blank - A_sample) / A_blank] × 100. The IC50 is derived via non-linear regression.

Protocol B: ABTS•+ Radical Cation Decolorization Assay

Rationale: Unlike DPPH, the ABTS radical cation is soluble in both aqueous and organic media, making it versatile for assessing both hydrophilic and lipophilic antioxidants.2[2]. Procedure:

  • Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Leave in the dark at room temperature for 12–16 hours to yield the dark blue ABTS•+ radical.

  • Dilution: Dilute the ABTS•+ solution with ethanol or PBS (depending on the ethylphenol derivative's solubility) until the absorbance at 734 nm reaches 0.70 (± 0.02).

  • Reaction & Measurement: Add 10 µL of the ethylphenol sample to 990 µL of the diluted ABTS•+ solution. Incubate for exactly 6 minutes, then read absorbance at 734 nm against a solvent blank.

Workflow Prep Sample Prep (Methanol/Ethanol) DPPH DPPH Assay (517 nm) Prep->DPPH ABTS ABTS Assay (734 nm) Prep->ABTS Incubate Incubation (Dark Conditions) DPPH->Incubate ABTS->Incubate Read Spectrophotometric Quantification Incubate->Read Analyze IC50 Calculation & Statistical Analysis Read->Analyze

Self-validating experimental workflow for high-throughput antioxidant screening of ethylphenols.

Conclusion

Ethylphenols, particularly their sterically hindered derivatives, offer robust antioxidant properties that rival or exceed traditional benchmarks like BHT. Their ability to efficiently donate hydrogen atoms while forming highly stable, resonance-protected phenoxy radicals makes them invaluable in preventing lipid peroxidation and stabilizing pharmaceutical formulations. By adhering to standardized, self-validating protocols like DPPH and ABTS assays, researchers can accurately quantify these properties for targeted drug development and material science applications.

References

  • [1] Title: Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol as a Stabilizer in Chemical Formulations. Source: Benchchem. URL: 1

  • [2] Title: Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Source: PMC - NIH. URL: 2

  • [3] Title: Relationship structure-antioxidant activity of hindered phenolic compounds. Source: ResearchGate. URL: 3

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-4-nitrophenol proper disposal procedures

The management and disposal of substituted nitrophenols, such as 3-Ethyl-4-nitrophenol, require rigorous adherence to environmental health and safety (EHS) protocols. As a highly reactive and toxic aromatic compound, imp...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of substituted nitrophenols, such as 3-Ethyl-4-nitrophenol, require rigorous adherence to environmental health and safety (EHS) protocols. As a highly reactive and toxic aromatic compound, improper handling or disposal can lead to severe environmental contamination and acute exposure risks for laboratory personnel.

This guide provides a comprehensive, causality-driven operational plan for the safe handling, segregation, and disposal of 3-Ethyl-4-nitrophenol in professional laboratory and drug development settings.

Hazard Profile and Operational Logistics

Before initiating any experimental workflow involving 3-Ethyl-4-nitrophenol, researchers must understand the chemical's physical and toxicological properties to design a self-validating safety system. Nitrophenols are characterized by their ability to uncouple oxidative phosphorylation, making them highly toxic upon systemic absorption [1].

The following table summarizes the critical safety data and the operational rationale for handling this specific compound:

Property / HazardOperational ImplicationMechanistic Rationale
Acute Toxicity (Oral/Dermal) Mandates strict PPE (Nitrile/Neoprene) and zero-drain disposal policies.Nitrophenols readily penetrate the lipid bilayer of the skin, leading to rapid systemic distribution and cellular toxicity [2].
Environmental Hazard Must be classified as regulated hazardous chemical waste.Highly toxic to aquatic life with long-lasting effects; resists standard municipal water treatment degradation [1].
Incompatibilities Segregate from strong oxidizers, strong bases, and reducing agents.Contact with strong bases forms shock-sensitive phenolate salts. Oxidizers can trigger violent exothermic reactions [3].
Physical State Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood.Solid particulates can become airborne (dust hazard), leading to unintended inhalation exposure[3].

Engineering Controls and PPE Causality

Standard laboratory attire is insufficient for handling 3-Ethyl-4-nitrophenol. The selection of Personal Protective Equipment (PPE) must be driven by the compound's permeation characteristics.

  • Gloving Strategy: Utilize double-gloving with chemical-resistant nitrile or neoprene. Causality: Nitrophenols can degrade standard latex rapidly. Double gloving ensures that if the outer layer is compromised by a solvent vehicle (e.g., DMSO or methanol used to dissolve the compound), the inner layer provides a critical barrier while the researcher safely doffs the contaminated outer glove [2].

  • Respiratory and Ventilation: All weighing, transferring, and disposal preparations must occur within a chemical fume hood. Causality: The compound's vapor pressure, while relatively low at room temperature, increases significantly if heated or dissolved in volatile solvents, creating an inhalation hazard [3].

Step-by-Step Disposal Methodology

To ensure regulatory compliance (e.g., EPA/RCRA standards) and laboratory safety, every protocol must be treated as a self-validating system where each step confirms the integrity of the previous one. 3-Ethyl-4-nitrophenol must never be discharged into the municipal sewage system[3].

Phase 1: Waste Segregation and Containerization
  • Categorize the Waste Stream: Separate 3-Ethyl-4-nitrophenol waste into "Solid Waste" (e.g., contaminated weighing paper, spatulas, empty vials) and "Liquid Waste" (e.g., reaction filtrates, HPLC effluent).

  • Select Compatible Containers:

    • For Liquids: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys. Causality: Amber glass prevents UV-induced photolytic degradation of the nitrophenol into uncharacterized, potentially more reactive intermediates.

    • For Solids: Use heavy-duty, sealable polyethylene bags placed inside a rigid, puncture-proof secondary container.

  • Verify Chemical Compatibility: Ensure the waste container does not contain incompatible mixtures (e.g., nitric acid or strong alkalis) prior to adding the nitrophenol waste. Causality: Mixing with strong bases can precipitate phenolate salts, which may accumulate and pose a localized explosive hazard upon drying [2].

Phase 2: Labeling and Storage
  • Apply Standardized Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state: "Toxic: Contains 3-Ethyl-4-nitrophenol and [List all solvents]".

  • Implement Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray. Causality: In the event of primary container failure (e.g., micro-fractures in glass), the secondary tray prevents the spread of the toxic liquid across the laboratory floor, localizing the spill [1].

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Do not exceed the regulatory storage time limit (typically 90 days for hazardous waste) [1].

Phase 3: Final Disposal Route
  • Coordinate with EHS: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste broker.

  • Incineration Protocol: The ultimate disposal method for 3-Ethyl-4-nitrophenol is high-temperature incineration at a licensed facility. Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the aromatic ring and nitro groups, converting the compound into basic oxides (CO2, H2O, NOx), which are then scrubbed from the exhaust gas [2].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is prioritized over cleanup to prevent widespread contamination.

  • Isolate and Evacuate: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Neutralization and Absorption: Do not use water to wash the spill, as this will expand the contamination zone. Instead, cover the spill with a chemically inert absorbent material (e.g., vermiculite or dry sand) [2].

  • Mechanical Recovery: Using non-sparking tools, carefully sweep the saturated absorbent into a dedicated hazardous waste container. Causality: Sweeping minimizes dust generation compared to vacuuming, which could aerosolize the nitrophenol particles if the vacuum lacks a HEPA/ULPA filter [3].

  • Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium carbonate) followed by soap and water, collecting all rinsate as hazardous liquid waste.

Waste Management Workflow

The following diagram illustrates the logical decision-making process for the segregation and disposal of 3-Ethyl-4-nitrophenol waste streams.

G Start Generate 3-Ethyl-4-nitrophenol Laboratory Waste Decision_State Determine Waste State (Solid vs. Liquid) Start->Decision_State Solid_Waste Solid Waste Stream (Contaminated PPE, Vials, Powder) Decision_State->Solid_Waste Solid Liquid_Waste Liquid Waste Stream (Solvent Mixtures, Filtrates) Decision_State->Liquid_Waste Liquid Solid_Container Seal in Polyethylene Bags & Rigid Outer Container Solid_Waste->Solid_Container Liquid_Container Store in PTFE-Lined Amber Glass Carboy Liquid_Waste->Liquid_Container Labeling Apply EPA/RCRA Compliant Hazardous Waste Label Solid_Container->Labeling Liquid_Container->Labeling Storage Place in Secondary Containment (Satellite Accumulation Area) Labeling->Storage EHS_Pickup EHS / Licensed Waste Broker Collection Storage->EHS_Pickup Incineration High-Temperature Incineration (Final Destruction) EHS_Pickup->Incineration

Workflow for the segregation and disposal of 3-Ethyl-4-nitrophenol laboratory waste.

References

  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. epa.gov. Available at:[Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 4-Nitrophenol. carlroth.com. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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